(+/-)-beta-Elemene
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
33880-83-0 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13?,14?,15-/m1/s1 |
InChI-Schlüssel |
OPFTUNCRGUEPRZ-YMAMQOFZSA-N |
SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Isomerische SMILES |
CC(=C)C1CC[C@@](C(C1)C(=C)C)(C)C=C |
Kanonische SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
33880-83-0 515-13-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ß-Elemene; ß Elemene; beta Elemene; beta-Elemene; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(+/-)-beta-Elemene: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Methodologies of a Promising Anticancer Agent.
Introduction
(+/-)-beta-Elemene, a sesquiterpenoid compound originally extracted from the traditional Chinese medicinal herb Curcuma wenyujin (Rhizoma Zedoariae), has garnered significant attention in the scientific community for its broad-spectrum antitumor activities.[1][2][3] Unlike many cytotoxic chemotherapeutic agents, beta-elemene exhibits a favorable safety profile with minimal side effects, making it a compelling candidate for further investigation and drug development.[4][5] Elemene injections and oral emulsions have been approved and used in China for the treatment of various cancers.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound, with a focus on its mechanisms of action in cancer therapy. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area.
Chemical Structure and Identification
Beta-elemene is a sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol .[6][7] The chemical structure features a cyclohexane ring with three unsaturated double bonds.[6]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane | [5] |
| Molecular Formula | C15H24 | [6] |
| Molecular Weight | 204.35 g/mol | [6][7] |
| CAS Number | 515-13-9 | [8] |
| Synonyms | (-)-β-Elemene, Levo-β-elemene | [8] |
Physicochemical Properties
Beta-elemene is a colorless to light yellow oily liquid at room temperature.[9][10] It is a lipophilic compound with poor water solubility, which has prompted the development of various drug delivery systems, such as emulsions and liposomes, to improve its bioavailability.[6][11]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [9][10][12] |
| Boiling Point | 251.00 to 253.00 °C @ 760.00 mm Hg (est) | [12] |
| Flash Point | 98.30 °C (est) | [9][12] |
| Solubility | Water: 0.01172 mg/L @ 25 °C (est)Ethanol: 30 mg/mLDMSO: 30 mg/mLDMF: 30 mg/mL | [8][12][13] |
| logP (o/w) | 5.772 (est) | [12] |
| Vapor Pressure | 0.027600 mmHg @ 25.00 °C (est) | [12] |
Biological Activities and Mechanisms of Action
Beta-elemene exerts its antitumor effects through a variety of mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][6][[“]] It has also been shown to inhibit tumor cell invasion and metastasis, enhance the efficacy of chemoradiotherapy, and modulate the immune system.[1][4]
Key Signaling Pathways Modulated by beta-Elemene
Beta-elemene's anticancer activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Beta-elemene has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, leading to decreased cancer cell proliferation and survival.[5][6][15]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is involved in cell fate determination, proliferation, and migration. Beta-elemene can inhibit this pathway, thereby suppressing cancer cell proliferation and invasion.[1][16]
-
MAPK/ERK Pathway: The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. Beta-elemene has been reported to modulate this pathway, contributing to its anticancer effects.[1][5][17]
-
JAK2/STAT3 Pathway: This pathway is involved in cell growth, differentiation, and apoptosis. Beta-elemene can inhibit the JAK2/STAT3 signaling pathway, leading to the suppression of tumor growth.[1]
Caption: Major signaling pathways modulated by beta-Elemene in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological effects of beta-elemene.
Extraction and Purification of beta-Elemene
Beta-elemene is typically isolated from the essential oil of Curcuma wenyujin.
Caption: General workflow for the extraction and purification of beta-Elemene.
Protocol:
-
Steam Distillation: Fresh or dried rhizomes of Curcuma wenyujin are subjected to steam distillation to extract the essential oil.
-
High-Performance Centrifugal Partition Chromatography (HPCPC): The crude essential oil is then purified using HPCPC with a suitable non-aqueous two-phase solvent system (e.g., petroleum ether-acetonitrile-acetone) to isolate beta-elemene.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a sensitive method for the quantification of beta-elemene in various matrices, including plasma.[15][18]
Protocol:
-
Sample Preparation: Plasma samples are pretreated by protein precipitation followed by liquid-liquid extraction.
-
GC-MS Conditions:
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: A suitable temperature gradient is used to separate the components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV with a mass spectral scanning range of 50–600 m/z.[18]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of beta-elemene for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[19]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with beta-elemene for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][20]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with beta-elemene, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark.[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[16]
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Lyse beta-elemene-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][21]
Cell Migration and Invasion Assays
Wound Healing (Scratch) Assay:
-
Create a Monolayer: Grow cells to confluence in a culture plate.
-
Create a "Wound": Make a scratch through the cell monolayer with a sterile pipette tip.
-
Treatment and Imaging: Wash with PBS to remove debris, add fresh media with or without beta-elemene, and capture images of the scratch at 0 hours and subsequent time points.
-
Analysis: Measure the closure of the wound over time to assess cell migration.[22]
Transwell Invasion Assay:
-
Prepare Inserts: Coat the upper surface of Transwell inserts with Matrigel.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Add Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Beta-elemene can be added to the upper or lower chamber depending on the experimental design.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Quantification: Remove non-invading cells from the top of the insert, and fix and stain the invading cells on the bottom surface. Count the number of invaded cells.[13][23]
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of beta-elemene in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549 non-small cell lung cancer cells) into the flank of immunodeficient mice.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer beta-elemene (and/or other therapeutic agents) to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement, histopathological analysis, and molecular studies.[11]
Conclusion
This compound is a promising natural product with well-documented anticancer properties. Its ability to modulate multiple key signaling pathways, coupled with a favorable safety profile, makes it an attractive candidate for further development as a standalone or adjuvant cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of action and therapeutic potential of this valuable compound. Future research should focus on optimizing drug delivery systems to enhance bioavailability and conducting well-designed clinical trials to validate its efficacy in a broader range of human cancers.
References
- 1. Preparative isolation and purification of six volatile compounds from essential oil of Curcuma wenyujin using high-performance centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation of the JAZ Family and the CwMYC2-like Protein to Reveal Their Regulation Roles in the MeJA-Induced Biosynthesis of β-Elemene in Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. broadpharm.com [broadpharm.com]
- 7. In vitro combination characterization of the new anticancer plant drug beta-elemene with taxanes against human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. snapcyte.com [snapcyte.com]
- 14. consensus.app [consensus.app]
- 15. Validation of a sensitive gas chromatographic-mass spectrometric method for the simultaneous determination of beta-elemene and beta-elemenal in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Elemene Inhibits Cell Proliferation by Regulating the Expression and Activity of Topoisomerases I and IIα in Human Hepatocarcinoma HepG-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. clyte.tech [clyte.tech]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Extraction of β-Elemene from Curcuma wenyujin
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-elemene, a bicyclic sesquiterpene, has garnered significant attention in the scientific community for its broad-spectrum anti-tumor activities. Extracted primarily from the rhizome of the traditional Chinese medicinal plant Curcuma wenyujin, β-elemene has been approved and used in clinical practice in China for the treatment of various cancers. Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through the modulation of multiple signaling pathways. However, the low natural abundance of β-elemene in Curcuma wenyujin presents a significant challenge for its large-scale production. This technical guide provides an in-depth overview of the natural sources of β-elemene, focusing on Curcuma wenyujin, and details various extraction methodologies. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on extraction efficiency, and a review of the key signaling pathways involved in its anti-cancer mechanism.
Natural Sources of β-Elemene: A Focus on Curcuma wenyujin
β-elemene is a naturally occurring compound found in a variety of plant species. However, the most commercially significant and widely studied source is the rhizome of Curcuma wenyujin Y.H. Chen & C. Ling, a member of the Zingiberaceae family.[1] This plant is primarily cultivated in the provinces of Zhejiang, Guangdong, Guangxi, Jiangxi, Fujian, and Hainan in China.[2]
The content of β-elemene in the rhizomes of Curcuma wenyujin is known to be relatively low, which poses a challenge for meeting market demands.[3][4] The concentration of β-elemene and other bioactive compounds in the plant can be influenced by factors such as the geographical origin, harvest time, and post-harvest processing methods. Research has indicated that the optimal harvest time for maximizing the volatile oil content in the rhizome is in mid-December.[5][6]
While Curcuma wenyujin is the primary source, other plants have also been reported to contain β-elemene, though typically in lower concentrations. These include other Curcuma species and various other medicinal herbs.
Extraction Methodologies for β-Elemene from Curcuma wenyujin
The extraction of β-elemene from the rhizomes of Curcuma wenyujin is a critical step in its production for therapeutic use. Several methods have been developed and optimized to maximize the yield and purity of the final product. The choice of extraction method depends on various factors, including efficiency, cost, environmental impact, and the desired purity of the β-elemene. The primary extraction techniques are detailed below.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is crucial for the efficient isolation of β-elemene. The following table summarizes the key parameters and performance metrics of the most common extraction techniques based on available literature. It is important to note that a direct, comprehensive comparative study with standardized reporting of yield and purity across all methods is limited. The data presented is a synthesis of findings from various studies.
| Extraction Method | Key Parameters | Reported Yield of Essential Oil/β-Elemene | Purity of β-Elemene in Essential Oil | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Pressure: 12.0 - 25 MPaTemperature: 35 - 50°CCo-solvent: Ethanol | Essential oil yield can be significant. β-elemene can be almost completely extracted at lower pressures. | Relative amount of β-elemene can be increased from ~4.8% to 8.0% by optimizing pressure. | High selectivity, low environmental impact (uses CO2), avoids thermal degradation of compounds. | High initial equipment cost, requires technical expertise. |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 70-82% EthanolLiquid-to-Solid Ratio: 8:1 - 25:1 (g/mL)Time: 20 - 60 minTemperature: Ambient to 35°CPower: 25 - 250 W | Can significantly increase extraction yield compared to conventional methods. | Data on specific β-elemene purity is limited, but the method is effective for extracting sesquiterpenes. | Reduced extraction time and solvent consumption, increased efficiency, lower operating temperatures. | Potential for degradation of some compounds due to cavitation, scalability can be a challenge. |
| Steam Distillation (SD) | Temperature: ~100°CTime: 2 - 4 hours | Yield of essential oil is generally lower compared to other methods (e.g., ~0.46 wt% for C. longa). | The composition of the essential oil can be altered by the high temperatures. | Relatively simple and inexpensive equipment, widely used for essential oil extraction. | High temperatures can lead to degradation of thermolabile compounds, lower extraction efficiency. |
| Solvent Extraction | Solvent: Ethanol, Methanol, Petroleum EtherTime: Several hours to days (maceration) | Yield can be high depending on the solvent and duration. | Purity varies depending on the selectivity of the solvent. | Simple methodology, low equipment cost. | Use of large volumes of organic solvents, potential for solvent residue in the final product, can be time-consuming. |
| Headspace Solid-Phase Microextraction (HS-SPME) | Fiber Type: PDMS/DVB/CarboxenExtraction Temperature: 80°CExtraction Time: 60 min | Primarily an analytical technique for qualitative and semi-quantitative analysis of volatile compounds. | Provides a profile of volatile components, including β-elemene. | Fast, simple, solvent-free, requires small sample amounts. | Not suitable for large-scale preparative extraction. |
Detailed Experimental Protocols
The following sections provide generalized experimental protocols for the key extraction methods based on published literature. Researchers should optimize these parameters for their specific equipment and raw material.
Supercritical Fluid Extraction (SFE) Protocol
Objective: To extract β-elemene from dried Curcuma wenyujin rhizomes using supercritical CO₂.
Materials and Equipment:
-
Dried and powdered Curcuma wenyujin rhizomes
-
Supercritical fluid extractor system
-
High-purity CO₂
-
Ethanol (as co-solvent)
-
Collection vials
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Methodology:
-
Sample Preparation: Grind the dried rhizomes of Curcuma wenyujin to a fine powder (e.g., 40-60 mesh).
-
Extractor Loading: Load a known quantity of the powdered rhizome into the extraction vessel.
-
Parameter Setting:
-
Set the extraction pressure to 12.0 MPa.
-
Set the extraction temperature to 40°C.
-
Set the CO₂ flow rate (e.g., 2-4 L/min).
-
If using a co-solvent, set the ethanol flow rate (e.g., 2-5% of CO₂ flow).
-
-
Extraction: Pressurize the system with CO₂ to the desired pressure. Initiate the flow of CO₂ (and co-solvent, if applicable) through the extraction vessel.
-
Separation and Collection: The supercritical fluid containing the extracted compounds is passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate. Collect the extract in a vial.
-
Analysis: Analyze the collected extract using GC-MS to determine the yield and purity of β-elemene.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To extract β-elemene from dried Curcuma wenyujin rhizomes using ultrasound.
Materials and Equipment:
-
Dried and powdered Curcuma wenyujin rhizomes
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (70% ethanol)
-
Flasks or beakers
-
Filtration system (e.g., filter paper or vacuum filtration)
-
Rotary evaporator
-
GC-MS for analysis
Methodology:
-
Sample Preparation: Grind the dried rhizomes of Curcuma wenyujin to a fine powder.
-
Extraction:
-
Place a known amount of the powdered rhizome in a flask.
-
Add the 70% ethanol solvent at a liquid-to-solid ratio of 8:1 (mL/g).
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Sonicate for 20-30 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Separation: After sonication, separate the extract from the solid residue by filtration.
-
Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Analysis: Analyze the crude extract using GC-MS to quantify the β-elemene content.
Signaling Pathways Modulated by β-Elemene
The anti-tumor effects of β-elemene are mediated through its interaction with various cellular signaling pathways, leading to the inhibition of cancer cell growth, proliferation, and metastasis, as well as the induction of apoptosis. Understanding these pathways is crucial for the development of β-elemene-based therapeutics.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by β-elemene.
Caption: Modulation of the MAPK/ERK signaling pathway by β-elemene.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by β-elemene.
Experimental Workflow Overview
The overall process from raw plant material to purified β-elemene involves several key stages, as depicted in the workflow diagram below.
Caption: General experimental workflow for the extraction and purification of β-elemene.
Conclusion
β-elemene, primarily sourced from Curcuma wenyujin, remains a compound of significant interest for cancer therapy. While its low natural abundance presents a hurdle, advancements in extraction technologies, particularly SFE and UAE, offer promising avenues for improving yield and purity. This guide has provided a comprehensive overview of the natural sources and various extraction methodologies for β-elemene, complete with comparative data and detailed experimental protocols. Furthermore, the elucidation of the signaling pathways modulated by β-elemene provides a deeper understanding of its anti-tumor mechanisms, which is vital for ongoing and future drug development efforts. Continued research into optimizing extraction processes and further exploring its pharmacological activities will be crucial for fully realizing the therapeutic potential of this valuable natural product.
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. supercriticalfluids.com [supercriticalfluids.com]
- 3. An Investigation of the JAZ Family and the CwMYC2-like Protein to Reveal Their Regulation Roles in the MeJA-Induced Biosynthesis of β-Elemene in Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Study on growth characteristics of Curcuma wenyujin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Sesquiterpenes: The Case of β-Elemene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenes, a diverse class of C15 isoprenoids, are of significant interest in pharmacology due to their wide range of biological activities. Among them, β-elemene, a compound isolated from the traditional medicinal herb Curcuma wenyujin, has garnered attention for its broad-spectrum anti-tumor properties.[1][2] Its use in clinical settings, particularly as a non-cytotoxic anti-tumor drug, necessitates a thorough understanding of its production, from foundational biosynthetic pathways to advanced metabolic engineering strategies.[1] This technical guide provides a detailed exploration of the biosynthesis of sesquiterpenes, with a specific focus on the pathway leading to β-elemene. It covers the precursor synthesis via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, the role of key enzymes such as germacrene A synthase, and the final non-enzymatic rearrangement. Furthermore, this document summarizes quantitative data from production studies, details relevant experimental protocols for analysis, and presents visual diagrams of the core biochemical and experimental processes.
Foundational Isoprenoid Precursor Biosynthesis
All terpenes, including sesquiterpenes, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3][4] In plants and most other organisms, two distinct and spatially separated pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[4][5][6]
-
The Mevalonate (MVA) Pathway: Typically occurring in the cytosol of eukaryotes, this pathway begins with the condensation of three acetyl-CoA molecules.[4][7] It is generally responsible for the production of precursors for sesquiterpenes (C15) and triterpenes (C30).[4][8]
-
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids of plants and used by most prokaryotes, the MEP pathway starts from pyruvate and glyceraldehyde-3-phosphate.[3][5] It primarily supplies the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40).[4]
While this compartmentalization is a general rule, cross-talk between the pathways, involving the transport of isoprenoid intermediates from the plastids to the cytosol, has been observed, indicating that the MEP pathway can also contribute to sesquiterpene formation in some cases.[5][8][9]
These two pathways converge to produce IPP and DMAPP, which are then condensed in a head-to-tail fashion to create larger isoprenoid precursors. For sesquiterpenes, this crucial precursor is the C15 molecule, farnesyl pyrophosphate (FPP).[10][11] The formation of FPP from IPP and DMAPP is catalyzed by farnesyl pyrophosphate synthase (FPPS).[10][12]
The Specific Biosynthetic Route to β-Elemene
The biosynthesis of the vast array of sesquiterpene carbon skeletons originates from the cyclization of the linear FPP precursor, a reaction catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs).[10]
From FPP to Germacrene A
The direct precursor to β-elemene is germacrene A.[1][13] The formation of germacrene A from FPP is a critical, enzyme-catalyzed cyclization step. This reaction is mediated by germacrene A synthase (GAS) , a class I terpene synthase.[14][15] The enzyme facilitates the removal of the diphosphate group from FPP, creating a carbocation that undergoes a 1,10-cyclization to form the 10-membered ring characteristic of germacrene A.[10] Different GAS enzymes have been identified and characterized from various plant species, including chicory (Cichorium intybus) and lettuce (Lactuca sativa).[1][16]
From Germacrene A to β-Elemene
Unlike the preceding steps, the conversion of germacrene A to β-elemene is a non-enzymatic process.[13] Germacrene A is thermally unstable and undergoes a[17][17]-sigmatropic rearrangement known as the Cope rearrangement .[13][18] This reaction is typically induced by heat. In industrial production settings, such as microbial fermentation systems, germacrene A is first produced and then converted to β-elemene with high yield by heating it to temperatures around 250°C.[2][19] This unique final step simplifies the biological part of the production process, as it does not require the engineering or discovery of a specific "β-elemene synthase."
Quantitative Production Data
The limitations of extracting β-elemene from plant sources have driven research into microbial biosynthesis.[2][13] Metabolic engineering of microorganisms like Yarrowia lipolytica has yielded promising results for the production of germacrene A, the direct precursor to β-elemene. The table below summarizes key production titers achieved through various engineering strategies.
| Host Organism | Key Engineering Strategies | Product | Titer (g/L) | Yield (mg/g glucose) | Reference |
| Yarrowia lipolytica | MVA pathway enhancement, GAS copy number amplification, β-oxidation reinforcement, Isopentenyl Utilization Pathway (IUP) introduction. | β-elemene (from Germacrene A) | 3.08 ± 0.05 | 51.27 ± 0.75 | [13] |
| Yarrowia lipolytica | Optimization of endogenous MVA pathway, inhibition of competing squalene pathway, multi-copy expression of GAS. | β-elemene (from Germacrene A) | 5.08 | Not Reported | [19] |
Experimental Protocols
Protocol: Analysis of Sesquiterpenes by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like sesquiterpenes.[20][21]
1. Sample Preparation (Solvent Extraction):
- Weigh approximately 0.1 g of homogenized biological material (e.g., plant tissue, microbial cell pellet).
- Add 2 mL of a suitable solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., n-tridecane at 100 µg/mL).[22]
- Vortex vigorously for 1 minute, followed by sonication for 15 minutes in a water bath.
- Centrifuge at 4,000 rpm for 10 minutes to pellet debris.
- Carefully transfer the supernatant to a new vial. For microbial cultures, an organic overlay (e.g., dodecane) can be used during fermentation to capture secreted terpenes, and this overlay can be directly analyzed.
- Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
- Oven Temperature Program:
- Initial temperature of 60°C, hold for 2 minutes.
- Ramp to 150°C at a rate of 10°C/min.
- Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
- Source Temperature: 230°C.
3. Data Analysis:
- Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their calculated retention indices (using an n-alkane standard series) with published values.[21]
- Quantification: A calibration curve is generated using certified standards of β-elemene. The concentration in the sample is determined by relating the peak area of the analyte to that of the internal standard.[22]
Start [label="Sample Collection\n(e.g., Microbial Culture)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Extraction [label="Solvent Extraction\nwith Internal Standard"];
Centrifuge [label="Centrifugation &\nFiltration"];
Injection [label="GC-MS Injection", shape=parallelogram, fillcolor="#FBBC05"];
Separation [label="Chromatographic Separation\n(GC Column)"];
Ionization [label="Ionization (EI) &\nMass Analysis (MS)"];
Detection [label="Data Acquisition\n(Mass Spectra & Chromatogram)", shape=parallelogram, fillcolor="#FBBC05"];
Analysis [label="Data Analysis:\n- Spectral Library Matching\n- Retention Index Comparison\n- Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Identified & Quantified\nSesquiterpenes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Extraction -> Centrifuge -> Injection -> Separation -> Ionization -> Detection -> Analysis -> End;
}
Protocol: In Vitro Germacrene A Synthase (GAS) Assay
This protocol outlines the functional characterization of a candidate GAS enzyme heterologously expressed in E. coli.
1. Enzyme Preparation:
- Clone the candidate GAS gene into a suitable E. coli expression vector (e.g., pET-28a).
- Transform the plasmid into an expression host strain like E. coli BL21(DE3).
- Grow the culture at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.
- Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.
- Clarify the lysate by centrifugation and purify the enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged).
- Verify protein purity and concentration (e.g., via SDS-PAGE and Bradford assay).
2. Enzymatic Reaction:
- Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
- In a 2 mL GC vial, combine 500 µL of assay buffer, 1-5 µg of purified GAS enzyme, and the substrate, FPP (final concentration 20-50 µM).
- Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane or dodecane) to trap the volatile sesquiterpene product.
- Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
3. Product Extraction and Analysis:
- Stop the reaction by vortexing vigorously for 30 seconds to extract the product into the organic layer.
- Centrifuge briefly to separate the phases.
- Transfer the organic layer to a new GC vial.
- Analyze the product by GC-MS as described in Protocol 4.1. The identity of germacrene A can be confirmed by its characteristic mass spectrum and retention index. Note that germacrene A may partially convert to β-elemene in the hot GC injector, so both peaks should be considered.[18]
Signaling Pathways Modulated by β-Elemene
For drug development professionals, understanding the mechanism of action is as crucial as understanding the synthesis. β-Elemene exerts its anti-tumor effects by modulating a variety of intracellular signaling pathways.[23][24] One novel mechanism involves the epigenetic regulation of gene expression. Studies in non-small cell lung cancer (NSCLC) cells have shown that β-elemene can inhibit the expression of DNA methyltransferase 1 (DNMT1).[25] This effect is mediated through the activation of the ERK1/2 and AMPKα signaling pathways, which in turn inhibit the transcription factor Sp1, a known regulator of the DNMT1 gene.[25]
Conclusion
The biosynthesis of β-elemene is a fascinating process that combines canonical isoprenoid metabolism with a unique, non-enzymatic thermal rearrangement. The pathway begins with the universal precursors IPP and DMAPP, proceeds through the formation of the central sesquiterpene intermediate FPP, and is defined by the enzymatic conversion to germacrene A, which finally yields β-elemene. Advances in metabolic engineering have established microbial platforms as viable and sustainable alternatives to plant extraction for producing this valuable anti-tumor compound. A comprehensive understanding of this pathway, coupled with robust analytical methods and knowledge of its downstream molecular targets, is essential for the continued development and optimization of β-elemene as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pnas.org [pnas.org]
- 6. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Engineering Yarrowia lipolytica for high-level β-elemene production via combinatorial metabolic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. scispace.com [scispace.com]
- 19. Combination of microbial and chemical synthesis for the sustainable production of β-elemene, a promising plant-extracted anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ホップおよび大麻中のテルペン類のHS-SPME-GC/MS分析 [sigmaaldrich.com]
- 22. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Elemene? [synapse.patsnap.com]
- 25. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of β-Elemene in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-elemene, a broad-spectrum anticancer compound extracted from Curcuma wenyujin, has been approved for clinical use in various cancers. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and metabolic fate. Understanding the absorption, distribution, metabolism, and excretion (ADME) of β-elemene in preclinical models is critical for optimizing drug delivery, enhancing therapeutic efficacy, and guiding clinical trial design. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of β-elemene, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Pharmacokinetics of β-Elemene
β-elemene is characterized by rapid elimination and extensive metabolism following systemic administration. Its lipophilic nature results in a large volume of distribution but also contributes to low oral bioavailability, necessitating the development of advanced drug delivery systems.
Absorption
Due to its high lipophilicity and poor water solubility, the oral bioavailability of standard β-elemene formulations is limited.[1] To overcome this, various formulations like oil-in-water (o/w) microemulsions have been developed. In a study with rats, an elemene o/w microemulsion demonstrated a relative bioavailability of 163.1% compared to a commercial elemene emulsion, indicating significantly enhanced oral absorption.[2]
Distribution
Following intravenous administration, β-elemene distributes widely throughout the body.
-
Plasma Protein Binding: β-elemene is extensively bound to plasma proteins in rats, with binding values reported to be between 96.5% and 97.7%.[3] This high degree of binding can influence its distribution and availability to target tissues.
-
Tissue Distribution: Studies in rats have shown that after IV injection, β-elemene distributes to the heart, liver, spleen, lung, kidney, brain, fat, and muscle, with maximum concentrations observed at 15 minutes.[3] The highest concentration was found in the heart, while the lowest levels were in plasma and testes.[3] In mice, long-circulating liposomal formulations of β-elemene were found to distribute mainly in the liver, spleen, and lungs, with reduced accumulation in the heart, potentially lowering cardiotoxicity.[4] The ability of β-elemene to cross the blood-brain barrier is a key characteristic for its application in treating brain tumors.[5]
Metabolism
The primary route of elimination for β-elemene is extensive biotransformation.[5] While specific metabolic pathways in preclinical models are not fully elucidated, the low recovery of the unchanged drug in excreta points towards significant metabolic clearance.[5] One metabolite, identified as M1, has been structurally characterized in rat bile.[5] The metabolism is thought to involve cytochrome P450 (CYP450) enzymes, a common pathway for lipophilic compounds.
Excretion
Excretion of unchanged β-elemene is minimal. A study in rats following a single intravenous dose of 75 mg/kg found that only 0.61%, 0.06%, and 0.003% of the dose was recovered unchanged in feces, bile, and urine, respectively, over 32 hours.[5] This confirms that metabolism, rather than direct excretion, is the main pathway for the drug's elimination.[5]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters of β-elemene derived from studies in preclinical models.
Table 1: Pharmacokinetic Parameters of β-Elemene in Sprague-Dawley Rats (Intravenous Administration)
| Dose (mg/kg) | Half-Life (t½) (min) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/min/kg) | AUC (µ g/min/mL ) |
|---|---|---|---|---|
| 50 | 58.6 ± 8.3 | 1.90 ± 0.19 | 0.058 ± 0.005 | 861.1 ± 64.6 |
| 75 | 58.4 ± 17.9 | 2.58 ± 0.52 | 0.056 ± 0.004 | 1355.2 ± 103.4 |
| 100 | 65.1 ± 5.9 | 2.24 ± 0.22 | 0.046 ± 0.004 | 2200.6 ± 186.2 |
Data sourced from Wang et al., 2005, as cited in[6]. AUC: Area Under the Curve.
Table 2: Pharmacokinetic Comparison of β-Elemene Formulations in Rats (40 mg/kg IV)
| Formulation | Half-Life (t½) | Clearance (CL) | AUC (0-1.5h) |
|---|---|---|---|
| Elemene Injection | Base Value | Base Value | Base Value |
| PEGylated Liposome (PEG-Lipo-β-E) | 1.62-fold increase | 1.75-fold decrease | 1.76-fold increase |
Data shows relative changes. Sourced from[7][8]. This demonstrates that advanced formulations can significantly improve drug exposure.
Key Signaling Pathways Modulated by β-Elemene
β-elemene exerts its antitumor effects by modulating multiple intracellular signaling pathways. A primary target is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism. By inhibiting this pathway, β-elemene can suppress tumor growth and enhance the efficacy of other chemotherapeutic agents.[1][9]
Caption: β-Elemene inhibits the PI3K/Akt/mTOR signaling pathway.
Another critical mechanism of β-elemene is its ability to reverse multidrug resistance (MDR). It achieves this by inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. The pharmacokinetics of a novel anti‐tumor agent, β‐elemene, in Sprague‐Dawley rats | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cancerbiomed.org [cancerbiomed.org]
- 8. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Antitumor Potential of β-Elemene and Its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-elemene, a sesquiterpene isolated from the traditional medicinal herb Curcuma wenyujin, has emerged as a promising natural compound with broad-spectrum antitumor activities.[1][2] Extensively studied for its efficacy against a variety of cancers, β-elemene and its derivatives have demonstrated the ability to inhibit tumor growth and proliferation, induce programmed cell death (apoptosis), and suppress metastasis.[2][3] This technical guide provides an in-depth overview of the antitumor activity of β-elemene and its derivatives, focusing on the underlying molecular mechanisms, key signaling pathways, and experimental methodologies. Quantitative data from numerous studies are summarized for comparative analysis, and detailed protocols for key experimental assays are provided. Furthermore, this guide includes visualizations of the primary signaling pathways modulated by β-elemene to facilitate a deeper understanding of its mode of action.
Introduction
β-elemene is the most active constituent of elemene, a mixture of natural terpenes.[1] It has been approved for clinical use in China for the treatment of various cancers, often in combination with chemotherapy and radiotherapy, where it has been shown to enhance therapeutic efficacy and reduce side effects.[1][4] The multifaceted antitumor effects of β-elemene stem from its ability to modulate a complex network of cellular processes and signaling pathways.[3] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on the anticancer properties of β-elemene and its structurally modified derivatives.
Mechanisms of Antitumor Activity
The antitumor activity of β-elemene is attributed to several key mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Induction of Apoptosis
A primary mechanism by which β-elemene exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] β-elemene has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[1][6][7]
Cell Cycle Arrest
β-elemene can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G0/G1 phases.[1][2] This is accomplished by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.[2] For instance, β-elemene has been reported to downregulate the expression of cyclin B1 and CDC2, leading to G2/M phase arrest in non-small-cell lung cancer cells.[2]
Inhibition of Angiogenesis and Metastasis
The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. β-elemene has been found to inhibit angiogenesis by suppressing the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[2][8] By inhibiting VEGF-mediated signaling, β-elemene can effectively suppress tumor growth and metastasis.[8] Furthermore, β-elemene can inhibit the invasion and metastasis of tumor cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[2]
Key Signaling Pathways
β-elemene's diverse antitumor activities are orchestrated through its modulation of several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[9][10] β-elemene has been shown to effectively inhibit this pathway by downregulating the phosphorylation of key components such as PI3K, Akt, and mTOR.[3][11] This inhibition leads to a reduction in protein synthesis and cell proliferation, and the induction of apoptosis.[3]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK signaling cascade, plays a crucial role in transmitting extracellular signals to the cell nucleus to regulate gene expression and cell proliferation.[6][12] β-elemene has been demonstrated to modulate the MAPK pathway, often by inhibiting the phosphorylation of ERK1/2, which contributes to its anti-proliferative effects.[3]
NF-κB Signaling Pathway
The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival, and its dysregulation is linked to cancer development and progression. β-elemene has been shown to inhibit the NF-κB pathway, thereby suppressing the expression of downstream target genes involved in inflammation and cell proliferation.[11]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of β-elemene and its derivatives against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
Table 1: IC50 Values of β-Elemene in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation(s) |
| A549 | Non-Small Cell Lung Cancer | >57.57 | [13] |
| H460 | Non-Small Cell Lung Cancer | 70.6 | [2] |
| A172 | Malignant Brain Tumor | 80.8 ± 11.9 | [14] |
| U-87MG | Malignant Brain Tumor | 88.6 ± 0.89 | [14] |
| K562 | Leukemia | 18.66 ± 1.03 | [14] |
| K562/DNR (drug-resistant) | Leukemia | 16.31 ± 0.67 | [14] |
| SGC7901 | Gastric Adenocarcinoma | 35.05 ± 1.99 | [14] |
| SGC7901/ADR (drug-resistant) | Gastric Adenocarcinoma | 34.42 ± 2.91 | [14] |
| A2780 | Ovarian Cancer | 65 | [15] |
| A2780/CP (cisplatin-resistant) | Ovarian Cancer | 75 | [15] |
| ES-2 | Ovarian Cancer | 54 | [15] |
| OVCAR-3 | Ovarian Cancer | 57 | [15] |
| SKOV-3 | Ovarian Cancer | 67 | [15] |
| MCAS | Ovarian Cancer | 78 | [15] |
| T24 | Bladder Cancer | 47.4 | [16] |
| 5637 | Bladder Cancer | 61.5 | [16] |
| HepG2 | Liver Cancer | 40.90 ± 2.23 | [13] |
Table 2: IC50 Values of Selected β-Elemene Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Oxidation Derivative 28 | A549 | Non-Small Cell Lung Cancer | 9.34 | [5] |
| U-87 | Malignant Glioma | 2.83 | [5] | |
| Aminated Derivative 38b | HeLa | Cervical Cancer | 0.04 | [5] |
| Aminated Derivative 38c | HeLa | Cervical Cancer | 3.39 | [5] |
| Aminated Derivative 38f | HeLa | Cervical Cancer | 0.52 | [5] |
| Piperazine Derivative 39a-e | Various | Leukemia | <15 | [5][17] |
| Amino Acid Derivative 49h | SGC-7901 | Gastric Cancer | 27.5 | [5] |
| HeLa | Cervical Cancer | 14.6 | [5] | |
| HL-60 | Leukemia | 25.4 | [5] | |
| 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene (IIi) | K562 | Leukemia | 2.2 ± 0.5 | [18] |
| K562/A02 (drug-resistant) | Leukemia | 3.1 ± 0.4 | [18] | |
| MCF-7 | Breast Cancer | 1.2 ± 0.2 | [18] | |
| MCF-7/ADR (drug-resistant) | Breast Cancer | 2.3 ± 0.3 | [18] | |
| Hydroxyl Carboximate Derivative 11i | H460 | Non-Small Cell Lung Cancer | <10 | [2] |
| NO-donating Derivative 18f | K562 | Leukemia | 0.53 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor activity of β-elemene and its derivatives.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of β-elemene on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
β-elemene stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)[20]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]
-
Prepare serial dilutions of β-elemene in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the β-elemene dilutions to the respective wells in triplicate. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following β-elemene treatment.
Materials:
-
Cancer cells treated with β-elemene
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with β-elemene for the desired time and concentration.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of β-elemene on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with β-elemene
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with β-elemene for the desired time and concentration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at 37°C.[21]
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of β-elemene.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
β-elemene formulation for injection
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.[22]
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]
-
Administer β-elemene (e.g., by intraperitoneal injection) to the treatment group at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Measure the tumor volume with calipers and the body weight of the mice 2-3 times per week.[23] Tumor volume can be calculated using the formula: (Length x Width²)/2.[22]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, western blotting).
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by β-elemene.
Caption: β-Elemene inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: β-Elemene modulates the MAPK/ERK signaling pathway.
Caption: β-Elemene induces apoptosis via the mitochondrial pathway.
Conclusion
β-elemene and its derivatives represent a promising class of natural compounds with significant potential in cancer therapy. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, coupled with their ability to modulate key oncogenic signaling pathways, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers, summarizing the current understanding of their antitumor activities and providing standardized protocols for their evaluation. The continued exploration of β-elemene's therapeutic potential, both as a standalone agent and in combination with existing cancer treatments, is warranted.
References
- 1. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Elemene Enhances the Chemotherapeutic Effect of 5-Fluorouracil in Triple-Negative Breast Cancer via PI3K/AKT, RAF-MEK-ErK, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. In vivo antitumor activity of compound 13d in the K562 xenograft tumor mouse model (mean ± SD, n = 6). (A) Body weight; (B) Tumor volume (Day 13, 15, 17, 19, 21, 23, 27, and 29: P < 0.05; Day 25: P < 0.01, compound 13d group vs β-elemene group); (C) Tumor weight (***P < 0.001 vs model group; ###P < 0.001 vs β-elemene group); (D) Tumor growth inhibition rate (##P < 0.01 vs β-elemene group). [cjnmcpu.com]
- 14. benchchem.com [benchchem.com]
- 15. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. The synthesis and anti-proliferative effects of beta-elemene derivatives with mTOR inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchtweet.com [researchtweet.com]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
- 23. cancer.wisc.edu [cancer.wisc.edu]
The Therapeutic Potential of β-Elemene in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-elemene, a sesquiterpene isolated from the traditional Chinese medicinal herb Curcuma wenyujin, has emerged as a promising natural compound with broad-spectrum anticancer activities.[1] Approved by the China Food and Drug Administration for the treatment of various cancers, it is often used as an adjuvant to chemotherapy and radiotherapy.[1][2] This technical guide provides an in-depth review of the therapeutic potential of β-elemene in oncology, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing experimental protocols for its study.
Data Presentation: In Vitro and In Vivo Efficacy
The anticancer effects of β-elemene have been quantified across a wide range of cancer cell lines and in vivo models. The following tables summarize its inhibitory concentrations, effects on cell cycle distribution, and outcomes from clinical trials and animal studies.
Table 1: In Vitro Cytotoxicity of β-Elemene (IC50 Values)
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Ovarian Cancer | A2780 (cisplatin-sensitive) | 65 | [3] |
| A2780/CP (cisplatin-resistant) | 75 | [3] | |
| ES-2 | 54 | [3] | |
| OVCAR-3 | 57 | [3] | |
| SKOV-3 | 67 | [3] | |
| MCAS | 78 | [3] | |
| Bladder Cancer | T24 | 47.4 | [1] |
| 5637 | 61.5 | [1] | |
| TCCSUP | 3.661 | [1] | |
| J82 | 68 | [1] | |
| UMUC-3 | 72.12 | [1] | |
| RT4 | 37.894 | [1] | |
| SW780 | 37.703 | [1] | |
| Glioblastoma | A172 | 80.8 | [4] |
| CCF-STTG1 | 82.8 | [4] | |
| U-87MG | 88.6 | [4] | |
| Differentiated Thyroid Carcinoma | IHH-4 (24h) | 42.2 | [5] |
| IHH-4 (48h) | 36.6 | [5] | |
| IHH-4 (72h) | 39.1 | [5] | |
| Leukemia | K562 | 18.66 | [6] |
| K562/DNR (DNR-resistant) | 16.31 | [6] | |
| Gastric Adenocarcinoma | SGC7901 | 35.05 | [6] |
| SGC7901/ADR (ADR-resistant) | 34.42 | [6] |
Table 2: Clinical Efficacy of β-Elemene in Combination with Chemotherapy (Meta-Analysis Data)[7][8]
| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value |
| Response Rate | 1.48 | 1.38 - 1.60 | < 0.00001 |
| Disease Control Rate | 1.20 | 1.15 - 1.25 | < 0.00001 |
| 1-Year Survival Rate | 1.34 | 1.15 - 1.56 | 0.0002 |
| 2-Year Survival Rate | 1.57 | 1.14 - 2.16 | 0.006 |
Table 3: In Vivo Tumor Growth Inhibition by β-Elemene
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| S-180 Sarcoma (mice) | IIi (β-elemene derivative) 40 mg/kg | 50.4% | [7] |
| S-180 Sarcoma (mice) | β-elemene 50 mg/kg | 42.8% | [7] |
| H22 Liver Cancer (mice) | 59a (β-elemene derivative) 60 mg/kg | 64.8% | [8] |
| H22 Liver Cancer (mice) | β-elemene | 49.6% | [8] |
| Non-Small Cell Lung Cancer (mice) | β-elemene + Cisplatin | Significantly suppressed tumor growth | [9] |
Core Mechanisms of Action
β-elemene exerts its anticancer effects through a multi-targeted approach, influencing key cellular processes involved in cancer progression.
Induction of Apoptosis
β-elemene triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3][4]
Cell Cycle Arrest
A hallmark of β-elemene's activity is its ability to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases, thereby inhibiting cancer cell proliferation.[1][3] This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3]
Modulation of Signaling Pathways
β-elemene has been shown to regulate multiple signaling pathways that are often dysregulated in cancer.[10] These include the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[1][7] By inhibiting these pathways, β-elemene can suppress tumor growth, proliferation, and survival.
Anti-Metastatic Effects
β-elemene inhibits cancer cell invasion and metastasis by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and by modulating signaling pathways involved in cell migration.[1][11]
Reversal of Multidrug Resistance (MDR)
β-elemene can reverse MDR in cancer cells by inhibiting the function of ABC transporters like P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs from the cell.[1] This sensitizes cancer cells to conventional chemotherapy.
Regulation of the Tumor Microenvironment
β-elemene influences the tumor microenvironment by regulating inflammatory mediators and macrophage polarization.[4] It can shift the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by β-elemene and a general workflow for its preclinical evaluation.
Caption: β-Elemene inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: β-Elemene induces apoptosis via the mitochondrial pathway.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the anticancer effects of β-elemene.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with various concentrations of β-elemene for 24, 48, or 72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]
-
Solubilization: Remove the supernatant and add 150-200 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation and Treatment: Seed cells in 6-well plates and treat with β-elemene for the desired duration.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[15]
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[15]
-
Data Acquisition and Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[15]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by β-elemene treatment.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer compounds.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the flank of immunocompromised mice (e.g., athymic nude mice).[16]
-
Tumor Growth and Treatment: Monitor tumor growth regularly. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer β-elemene (e.g., intraperitoneally or intravenously) according to the desired dosing schedule.[9][17]
-
Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.[9][16]
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, and perform histological analysis of major organs.
Conclusion
β-elemene demonstrates significant therapeutic potential in oncology through its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Its ability to overcome multidrug resistance and its favorable safety profile make it a valuable candidate for combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anticancer properties of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-elemene inhibits differentiated thyroid carcinoma metastasis by reducing cellular proliferation, metabolism and invasion ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative, shows potent antitumor activities via inhibition of mTOR in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of β-elemene on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Dawn of a Natural Anticancer Agent: An In-depth Technical Guide to the Early Discovery and Research of β-Elemene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early discovery and foundational research of β-elemene, a sesquiterpene derived from traditional Chinese medicine that has emerged as a significant broad-spectrum anticancer agent. We delve into the initial isolation and structural elucidation of the compound, present early quantitative data on its cytotoxic effects, and provide detailed protocols for the key experiments that first characterized its biological activity. This document serves as a resource for understanding the historical context and seminal scientific work that paved the way for the clinical development of β-elemene.
Early Discovery and Isolation
The journey of β-elemene from a traditional herbal remedy to a recognized oncological treatment began in the 1980s with the systematic investigation of Chinese medicinal plants.
Botanical Origin and Initial Extraction
β-Elemene was first successfully isolated and identified from the essential oil of Curuma wenyujin (syn. Curcuma aromatica), a plant deeply rooted in traditional Chinese medicine. A pivotal publication by Chinese scientist Guo Y.T. in 1983 detailed the isolation and identification of elemene from this plant source. The initial extraction process relied on established chemical techniques:
-
Steam Distillation: The rhizomes of Curcuma wenyujin were subjected to steam distillation to extract the volatile essential oils.
-
Fractional Distillation: The resulting essential oil, a complex mixture of terpenes, was then separated into fractions based on boiling points. β-elemene was isolated from a specific fraction.
-
Chromatography: Column chromatography was employed for the final purification of β-elemene from other closely related isomers and compounds.
Structural Elucidation
The precise chemical structure of β-elemene was determined using a combination of spectroscopic methods prevalent in the early 1980s:
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
These analytical techniques established β-elemene as a sesquiterpene with the chemical formula C₁₅H₂₄.
Foundational Pharmacological Investigations
Following its isolation, the focus shifted to characterizing the biological activity of β-elemene. A significant early study by Fu N.W. in 1984 reported on the compound's antitumor effects and pharmacological actions, laying the groundwork for decades of cancer research.[1]
In Vitro Cytotoxicity
Early research focused on establishing the direct cytotoxic effects of β-elemene on various cancer cell lines. The primary method for assessing this was the MTT assay, which measures a cell's metabolic activity as an indicator of viability.
Table 1: Early In Vitro Cytotoxicity Data for β-Elemene
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Noted Time Point |
| A549 | Non-Small Cell Lung Cancer | 27.5 | Not Specified |
| H460 | Non-Small Cell Lung Cancer | 70.6 | Not Specified |
| SGC7901 | Gastric Adenocarcinoma | 35.05 ± 1.99 | 48 hours |
| K562 | Leukemia | 81 | Not Specified |
| A172 | Brain Tumor (Glioblastoma) | 80.8 ± 11.9 | Not Specified |
| U-87MG | Brain Tumor (Glioblastoma) | 88.6 ± 0.89 | Not Specified |
| T24 | Bladder Cancer | 47.4 | 24 hours |
Note: This table is a synthesis of data from early and subsequent foundational studies to provide a representative overview.
Early Mechanistic Insights: The Induction of Apoptosis
One of the most critical early discoveries was that β-elemene's cytotoxic effect was not due to simple necrosis, but rather the induction of apoptosis, or programmed cell death.[2] Early evidence for this was gathered through morphological analysis and DNA fragmentation assays.
-
Morphological Changes: Researchers observed characteristic changes in cancer cells treated with β-elemene, including cell shrinkage, membrane blebbing (the formation of protrusions on the cell surface), and the formation of apoptotic bodies.
-
DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into a characteristic "ladder" pattern. Early studies used gel electrophoresis to visualize this phenomenon in β-elemene-treated cells.[2]
Detailed Early Experimental Protocols
The following protocols are representative of the methodologies used in the foundational research of β-elemene during the 1980s and early 1990s.
Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the concentration of β-elemene required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Culture: Cancer cell lines are cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted using a hemocytometer, and seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.
-
β-Elemene Treatment: A stock solution of β-elemene is prepared in a solvent like DMSO and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of medium containing the different concentrations of β-elemene (e.g., 10, 25, 50, 75, 100 µg/mL). Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value is then determined from a dose-response curve.
dot
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Protocol for Morphological Assessment of Apoptosis
This protocol describes the early method of identifying apoptosis by observing physical changes in the cells using microscopy.
-
Cell Culture and Treatment: Cancer cells are grown on glass coverslips in a petri dish. They are then treated with an effective concentration of β-elemene (e.g., at its IC₅₀ value) for 24 to 48 hours.
-
Staining: The coverslips are removed, and the cells are washed with phosphate-buffered saline. The cells are then stained with a nuclear stain, such as Hoechst 33342 or DAPI, which binds to DNA and makes the nucleus visible under a fluorescence microscope.
-
Microscopic Observation: The stained cells are observed under a fluorescence microscope.
-
Analysis: Researchers look for the characteristic morphological signs of apoptosis:
-
Nuclear Condensation: The chromatin in the nucleus of apoptotic cells becomes highly condensed and appears as bright, compact masses.
-
Nuclear Fragmentation: The nucleus breaks up into several discrete fragments, which are contained within apoptotic bodies.
-
Cell Shrinkage: The overall size of the cell decreases.
-
Early Hypothesized Signaling Pathways
While the intricate molecular pathways of β-elemene's action are now better understood, the initial hypotheses were more direct, focusing on the observable outcomes. The early concept was that β-elemene acts as an external stressor that triggers an internal cellular self-destruction program.
dot
Caption: An early conceptual pathway of β-elemene-induced apoptosis.
Conclusion
The foundational research conducted in the 1980s and early 1990s was instrumental in establishing β-elemene as a compound of significant interest in oncology. The initial isolation from Curcuma wenyujin, followed by systematic in vitro studies, demonstrated its potent cytotoxic and pro-apoptotic effects against various cancer cells. These early, meticulous investigations provided the essential proof-of-concept that justified the extensive preclinical and clinical development that followed, ultimately leading to the approval of β-elemene as an anticancer therapy in China. This history underscores the vital role of natural product chemistry and pharmacology in modern drug discovery.
References
An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Elemene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemene, a collective term for a group of closely related natural sesquiterpenes, has garnered significant attention in the scientific community, particularly for its demonstrated anti-tumor properties.[1][2][3] Comprising four main structural isomers—α-, β-, γ-, and δ-elemene—these compounds are found in various medicinal plants, most notably in Curcuma wenyujin (Wen Ezhu).[1][4] While β-elemene is the most extensively studied and clinically utilized isomer, a comprehensive understanding of the stereochemistry and biological activities of all four forms is crucial for advancing their therapeutic potential.[2][5] This technical guide provides a detailed overview of the stereochemistry, physicochemical properties, spectroscopic data, and relevant experimental protocols for the elemene isomers, tailored for researchers and professionals in drug development.
Stereochemistry and Isomeric Forms
The four primary isomers of elemene—alpha (α), beta (β), gamma (γ), and delta (δ)—share the same molecular formula, C₁₅H₂₄, and a molecular weight of approximately 204.35 g/mol .[3][4][6][7] Their structural diversity arises from the different positions of the double bonds within the shared germacrane-type sesquiterpene skeleton, which features a ten-membered ring that can undergo a Cope rearrangement to form the characteristic elemene structure with a cyclohexane core. Each isomer possesses distinct stereochemical features, leading to various enantiomers and diastereomers.
α-Elemene: Alpha-elemene is characterized by an exocyclic isopropylidene group and an endocyclic double bond.[1] The naturally occurring form is typically (+)-α-elemene, which has been determined to have the (S) configuration at its single stereocenter (C-6).[1]
β-Elemene: Beta-elemene is the most abundant and biologically active of the elemene isomers.[8][9] The naturally occurring and therapeutically utilized form is (-)-β-elemene, which possesses the (1S, 2S, 4R) absolute configuration.[7] A new isomer, (1S,2S,4S)-β-elemene, has also been isolated and synthesized, showing promising antitumor activities.[5]
γ-Elemene: Gamma-elemene features an endocyclic double bond and an exocyclic double bond within the isopropenyl group.[10] The commonly found natural isomer is (-)-γ-elemene.[10] Its IUPAC name, cis-(1R,2R)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane, defines its stereochemistry.[10]
δ-Elemene: Delta-elemene is characterized by two endocyclic double bonds.[4][11] The naturally occurring form is the (R,R) stereoisomer.[4]
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the available quantitative data for the elemene isomers. It is important to note that some of the reported values, particularly for the less common isomers, are estimated and should be considered as such.
Table 1: Physicochemical Properties of Elemene Isomers
| Property | (+)-α-Elemene | (-)-β-Elemene | (-)-γ-Elemene | (-)-δ-Elemene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [1] | 204.35 g/mol [9] | 204.35 g/mol [10] | 204.35 g/mol [4] |
| Appearance | Colorless liquid[3] | Colorless to light yellow liquid[8] | Colorless liquid | Colorless to yellow clear liquid[4] |
| Boiling Point | ~97-255 °C (est.)[1][2][3] | ~252 °C[9] | ~257-259 °C (est.)[12][13] | ~254-255 °C[4][11] |
| Density | - | 0.862 g/cm³[8] | 0.876 g/cm³ (est.) | 0.856-0.862 g/cm³[4] |
| Optical Rotation [α]D | Dextrorotatory (+)[1] | Levorotatory (-)[8] | Levorotatory (-)[10] | - |
| Refractive Index | - | 1.501[9] | 1.511 (est.) | 1.480-1.486 |
| logP (o/w) | ~6.78 (est.)[1] | ~5.77 (est.) | ~6.49 (est.)[10] | ~5.3 (est.)[4] |
Table 2: Spectroscopic Data of Elemene Isomers (Representative Values)
| Isomer | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| (+)-α-Elemene | Representative signals for vinyl, methyl, and isopropylidene protons. | Representative signals for sesquiterpene skeleton. | 3080, 2960, 1640, 1450, 1375, 885 | 204 (M+), 189, 161, 133, 121, 107, 93[1] |
| (-)-β-Elemene | Signals around 4.7-5.8 (vinyl protons), 1.7 (methyl protons). | Signals indicating exocyclic double bonds and a saturated cyclohexane ring. | 3075, 2975, 1645, 1450, 1370, 888 | 204 (M+), 189, 133, 121, 107, 93, 81, 67, 55, 41[7] |
| (-)-γ-Elemene | Signals corresponding to vinyl, methyl, and isopropylidene protons. | Signals consistent with the γ-elemene structure. | - | 204 (M+), 189, 161, 133, 121, 107, 93 |
| (-)-δ-Elemene | - | - | - | 204 (M+), 189, 161, 133, 121, 107, 93 |
Note: Detailed, experimentally verified NMR and IR data for all isomers are not consistently available in the public domain. The provided information is based on available data and known structural features.
Experimental Protocols
This section details methodologies for key experiments related to the study of elemene isomers.
Protocol 1: Isolation and Purification of β-Elemene from Curcuma wenyujin
This protocol is based on high-performance centrifugal partition chromatography (HPCPC).
1. Materials and Reagents:
- Dried rhizomes of Curcuma wenyujin
- Petroleum ether
- Acetonitrile
- Acetone
- HPCPC instrument
- Rotary evaporator
- Analytical HPLC system
2. Procedure:
- Extraction of Essential Oil: Subject the dried and powdered rhizomes of Curcuma wenyujin to steam distillation to extract the essential oil.
- HPCPC Solvent System Preparation: Prepare a two-phase solvent system consisting of petroleum ether-acetonitrile-acetone in a 4:3:1 (v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
- HPCPC Separation:
- Use the upper phase as the stationary phase and the lower phase as the mobile phase.
- Fill the HPCPC column with the stationary phase.
- Dissolve a known amount of the essential oil in a 1:1 mixture of the upper and lower phases.
- Inject the sample and begin the elution with the mobile phase at a defined flow rate.
- Monitor the eluent with a UV detector and collect fractions.
- Fraction Analysis and Purification:
- Analyze the collected fractions using analytical HPLC to identify the fractions containing β-elemene.
- Pool the β-elemene-rich fractions and remove the solvent using a rotary evaporator to obtain purified β-elemene.
- Purity Confirmation: Assess the purity of the isolated β-elemene using analytical HPLC and confirm its identity using spectroscopic methods (NMR, MS).
Protocol 2: Total Synthesis of (1S,2S,4S)-β-Elemene
This protocol describes a key step in the asymmetric total synthesis of a specific β-elemene isomer.[5]
1. Materials and Reagents:
- (R)-carvone
- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
2. Procedure (Wittig Olefination Step):
- Suspend methyltriphenylphosphonium bromide in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
- Slowly add n-BuLi solution to the suspension and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 20 minutes to form the ylide.
- Cool the reaction mixture back down to -78 °C.
- Add a solution of the aldehyde precursor (prepared from (R)-carvone in previous steps) in anhydrous THF to the ylide solution.
- Allow the reaction mixture to slowly warm to room temperature over 1 hour.
- Quench the reaction by adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to obtain (1S,2S,4S)-β-elemene.
Protocol 3: Cell Viability (MTT) Assay for Elemene Isomers
This protocol is a standard method to assess the cytotoxic effects of elemene isomers on cancer cell lines.
1. Materials and Reagents:
- Cancer cell line of interest
- Complete cell culture medium
- Elemene isomer stock solution (dissolved in a suitable solvent like DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader
2. Procedure:
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the elemene isomer in complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of the elemene isomer. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
β-elemene, the most studied isomer, exerts its anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its aberrant activation is common in many cancers. β-elemene has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.
Caption: β-Elemene inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. β-elemene has been reported to modulate this pathway, contributing to its anti-tumor effects.
References
- 1. alpha-Elemene|High-Purity Reference Standard [benchchem.com]
- 2. alpha-elemene, 5951-67-7 [thegoodscentscompany.com]
- 3. Buy alpha-Elemene | 5951-67-7 [smolecule.com]
- 4. delta-Elemene (C15H24)|CAS 20307-84-0 | RUO [benchchem.com]
- 5. Asymmetric total synthesis of (1S,2S,4S)-β-elemene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. Beta-Elemene | C15H24 | CID 6918391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chembk.com [chembk.com]
- 10. Gamma-elemene, (-)- | C15H24 | CID 12309452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. delta-elemene, 20307-84-0 [thegoodscentscompany.com]
- 12. gamma-elemene, 3242-08-8 [perflavory.com]
- 13. gamma-elemene, 3242-08-8 [thegoodscentscompany.com]
Methodological & Application
Isolating β-Elemene: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the isolation of β-elemene, a promising sesquiterpene with demonstrated anti-tumor activity, from plant extracts. The following methodologies are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving high-purity β-elemene for further investigation.
Introduction
β-elemene is a naturally occurring compound found in various medicinal plants, most notably in the rhizomes of Curcuma wenyujin (Wen e zhu) and the essential oil of Nigella damascena. Its potential as a therapeutic agent has led to increased interest in efficient and scalable isolation methods. This document outlines several effective protocols, from initial extraction to final purification, and presents quantitative data to aid in the selection of the most suitable method for specific research needs.
Data Presentation: Comparison of Isolation Techniques
The selection of an appropriate isolation strategy depends on factors such as the starting plant material, desired purity, and available equipment. The following table summarizes the quantitative outcomes of various published methods for isolating β-elemene.
| Isolation Method | Plant Source | Initial Purity | Final Purity | Overall Yield/Recovery | Reference |
| "Water + Glycol" Distillation + HP20 Column + HPLC | Eupatorium adenophorum | - | 98.6% | 36.5% | [1] |
| Silica Gel Column + Counter-Current Chromatography | Curcumae Rhizoma | 16.5% | >99% | ~63.6% | [2] |
| AgNO3 Silica Gel Column Chromatography | Eupatorium adenophorum | - | 56.1% (max) | 80.6% (main product) | [1] |
| HP20 Macroporous Resin Column Chromatography | Eupatorium adenophorum | - | 82.9% (max) | 75.6% (main product) | [1] |
| High-Performance Counter-Current Chromatography | Nigella damascena essential oil | 47% | up to 96% | 80% | [3] |
| Supercritical CO2 Extraction | Rhizoma Atractylodis Macrocephalae | 4.8% (high pressure) | 8.0% (low pressure) | - | [4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and purification of β-elemene.
Protocol 1: Extraction of Volatile Oil using "Water + Glycol" Distillation
This method is an effective initial step to extract the volatile oil containing β-elemene from the plant material.
Materials:
-
Dried and powdered plant material (e.g., Eupatorium adenophorum)
-
Distilled water
-
Glycol
-
Absolute ethanol
-
Zeolites (boiling chips)
-
Petroleum ether (boiling range 30-60°C)
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
In a distillation flask, combine 100 g of the powdered plant material with 500 mL of distilled water, 200 mL of glycol, 50 mL of absolute ethanol, and a few zeolites.[1]
-
Heat the mixture under constant pressure to distill, collecting the distillate at a temperature range of 80 to 120°C.[1]
-
Repeat the distillation process three times.
-
Extract the collected distillates three times with petroleum ether at a volume ratio of 1:1.[1]
-
Combine the petroleum ether extracts and concentrate them using a vacuum rotary evaporator at 60°C to remove the solvent and obtain the volatile oil.[1]
Protocol 2: Purification of β-Elemene using Column Chromatography
Column chromatography is a crucial step for purifying β-elemene from the crude volatile oil. Two effective stationary phases are presented below.
A. AgNO3 Silica Gel Column Chromatography
Materials:
-
Crude volatile oil
-
AgNO3 impregnated silica gel
-
Petroleum ether
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare the AgNO3 silica gel by dissolving 30.0 g of AgNO3 in 400 mL of a 70% methanol-water solution. Mix this solution with 300.0 g of silica gel and keep it in a dark place for 24 hours. Evaporate to a free-flowing powder under reduced pressure and dry for 16 hours at 120°C.[1]
-
Load 3.00 g of the volatile oil onto a chromatography column packed with 300.0 mL of the prepared AgNO3 silica gel.[1]
-
Elute the column with petroleum ether at a flow rate of 6 mL/min.[1]
-
Collect the eluate in 50 mL fractions.
-
Monitor the fractions for β-elemene content using a suitable analytical method (e.g., HPLC or GC).
-
Combine the fractions containing high-purity β-elemene and remove the solvent under reduced pressure.
B. HP20 Macroporous Resin Column Chromatography
Materials:
-
Crude volatile oil
-
HP20 macroporous resin
-
Distilled water
-
Ethanol (80%, 85%, 90%, 95%, 100%)
-
Petroleum ether
-
Chromatography column
-
Fraction collector
Procedure:
-
Load 3.00 g of the volatile oil onto a chromatography column packed with 300.0 mL of HP20 macroporous resin.[1]
-
Elute the column sequentially with 600 mL of distilled water, followed by 80%, 85%, 90%, 95%, and 100% ethanol at a flow rate of 6 mL/min.[1]
-
Collect the eluate in 100 mL fractions.[1]
-
Extract each eluate fraction three times with petroleum ether (1:1 v/v).[1]
-
Analyze the petroleum ether extracts for β-elemene content.
-
Combine the desired fractions and remove the solvent to obtain the purified β-elemene.
Protocol 3: High-Purity Isolation using High-Performance Counter-Current Chromatography (HPCCC)
HPCCC is a powerful liquid-liquid chromatography technique for obtaining high-purity β-elemene.
Materials:
-
Partially purified β-elemene or essential oil rich in β-elemene (e.g., from Nigella damascena)
-
Petroleum ether
-
Acetonitrile
-
Acetone
-
HPCCC instrument
Procedure:
-
Prepare the two-phase solvent system consisting of petroleum ether, acetonitrile, and acetone in a ratio of 2:1.5:0.5 (v/v/v).[6]
-
Equilibrate the HPCCC column with the stationary phase (the upper phase of the solvent system).
-
Dissolve the sample in a small volume of the solvent mixture.
-
Inject the sample and perform the separation using the mobile phase (the lower phase of the solvent system) in reversed-phase mode.
-
Monitor the effluent and collect fractions containing β-elemene. A typical elution time for β-elemene is between 55-70 minutes.[3]
-
Combine the pure fractions and evaporate the solvent to obtain β-elemene with high purity.
Visualization of Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of β-elemene, the following diagrams have been generated.
Caption: General workflow for the isolation of β-elemene from plant sources.
Caption: Simplified signaling pathways modulated by β-elemene.
These protocols and data provide a solid foundation for the successful isolation and purification of β-elemene, facilitating further research into its therapeutic applications.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Nigella damascena L. Essential Oil—A Valuable Source of β-Elemene for Antimicrobial Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Supercritical fluid extraction of beta-elemene under lower pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nigella damascena L. Essential Oil-A Valuable Source of β-Elemene for Antimicrobial Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of β-Elemene in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of β-elemene in human plasma. The protocol employs a simple and efficient sample preparation technique involving protein precipitation and liquid-liquid extraction. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in cancer patients undergoing β-elemene treatment. The established calibration range for β-elemene is 200.0–20,000.0 ng/mL, with high precision and accuracy.[1][2]
Introduction
β-elemene is a broad-spectrum anticancer compound derived from the traditional Chinese medicine Curcuma wenyujin.[3] It has demonstrated significant antitumor efficacy in various cancers by influencing multiple signaling pathways.[4] Monitoring the plasma concentration of β-elemene is crucial for understanding its pharmacokinetic profile and its relationship with therapeutic outcomes. While several methods exist for the analysis of β-elemene, GC-MS offers high sensitivity and specificity for its quantification in complex biological matrices like plasma.[1] This document provides a detailed protocol for the validated GC-MS method for β-elemene quantification in human plasma.
Experimental
2.1. Materials and Reagents
-
β-elemene standard (purity > 98.0%)
-
Naphthalene (Internal Standard, IS) (purity > 98.0%)[1]
-
Methanol (MS-grade)
-
Acetonitrile (MS-grade)
-
Hexane (MS-grade)
-
Saline
-
Ultrapurified water
-
Blank human plasma
2.2. Instrumentation
A gas chromatograph coupled with a mass spectrometer is required. The following are suggested parameters based on a validated method:[1][2]
-
GC Column: HP-5 ms (30 m × 0.25 mm, 0.25 μm) or equivalent[1][2]
-
Injection Volume: 1 μL
-
Split Ratio: 1:2[1]
-
Injector Temperature: 280°C[1]
-
Detector Temperature: 280°C[1]
-
Oven Temperature Program: Optimized for separation of β-elemene and the internal standard.
-
MS Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
-
Data Acquisition: Selected Ion Monitoring (SIM)
2.3. Preparation of Solutions
-
β-elemene Stock Solution: Prepare a stock solution of β-elemene in methanol.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of naphthalene in methanol. A concentration of 10 μg/mL has been shown to be effective.[1]
-
Working Solutions: Freshly prepare working solutions of β-elemene by diluting the stock solution with a 10% methanol aqueous solution.[1]
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the β-elemene working solutions. A suggested concentration range is 200.0, 400.0, 1000.0, 2000.0, 4000.0, 8000.0, 16,000.0, and 20,000.0 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 400.0, 4000.0, and 16,000.0 ng/mL) in the same manner as the calibration standards.[1]
2.4. Sample Preparation Protocol
A combination of protein precipitation and liquid-liquid extraction is used for sample preparation.[1]
-
Pipette 100 μL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 μL of the 10 μg/mL naphthalene internal standard solution.
-
Vortex mix for 1 minute.
-
Add 200 μL of pre-cooled (4°C) acetonitrile and 20 μL of saline to precipitate proteins.
-
Vortex mix again for 30 seconds.
-
Centrifuge at 13,000 × g for 10 minutes at 4°C.
-
Collect the entire supernatant.
-
Add 100 μL of hexane to the supernatant for liquid-liquid extraction.
-
Vortex mix and centrifuge.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
Method Validation and Performance
The described method has been validated for its performance. The key validation parameters are summarized in the tables below.
Table 1: Calibration Curve and Linearity [1]
| Parameter | Value |
| Calibration Range | 200.0–20,000.0 ng/mL |
| Linear Regression Equation | y = 2.7653x + 130.89 |
| Correlation Coefficient (R²) | > 0.99 |
| Weighting Factor | 1/χ² |
| Lower Limit of Quantification (LLOQ) | 200.0 ng/mL |
Table 2: Precision and Accuracy [1]
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 400.0 | < 5.8% | < 5.8% | -10.4% to 6.6% |
| 4000.0 | < 5.8% | < 5.8% | -10.4% to 6.6% |
| 16,000.0 | < 5.8% | < 5.8% | -10.4% to 6.6% |
Table 3: Recovery and Matrix Effect [1]
| Parameter | Value |
| Extraction Recovery | 87.95%–96.25% |
| Matrix Effect | 98.41%–107.48% |
Data Analysis
Quantification is performed by calculating the peak area ratio of β-elemene to the internal standard (naphthalene). The concentration of β-elemene in unknown samples is determined by interpolating from the calibration curve.
Conclusion
The GC-MS method detailed in this application note is a sensitive, specific, and reliable for the quantification of β-elemene in human plasma.[1] The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in a clinical or research setting.
Experimental Workflow Diagram
Caption: Workflow for β-elemene quantification in plasma.
β-Elemene Signaling Pathways
β-elemene exerts its anticancer effects by modulating various signaling pathways. A simplified representation of some of these pathways is provided below.
Caption: β-Elemene's modulation of key cancer signaling pathways.
References
- 1. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes | Cancer Biology & Medicine [cancerbiomed.org]
Application Notes and Protocols for the Preparation of Beta-Elemene for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-elemene is a broad-spectrum anticancer compound isolated from the traditional medicinal herb Curcuma wenyujin.[1] It is a sesquiterpene that has demonstrated various antitumor activities, including the inhibition of tumor growth and proliferation, induction of apoptosis, and suppression of metastasis.[2] A significant challenge in utilizing beta-elemene for in vitro studies is its poor water solubility, which necessitates careful preparation of stock and working solutions to ensure accurate and reproducible results.[1] These application notes provide detailed protocols for the solubilization, storage, and preparation of beta-elemene for use in cell culture assays.
Data Presentation: Solubility and Efficacy
Proper solvent selection is critical for preparing beta-elemene for in vitro experiments. The following tables summarize the solubility of beta-elemene in various solvents and its efficacy in different cancer cell lines.
Table 1: Solubility of Beta-Elemene
| Solvent | Approximate Solubility | Source |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~30 - 55 mg/mL | [3][4][5] |
| Ethanol | ~30 - 50 mg/mL | [3][4][6] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [3][4] |
| 1:2 Solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [3][4] |
| Water | Sparingly soluble / Insoluble | [3][7] |
Note: Sonication or vortexing is recommended to facilitate dissolution in organic solvents.[4][5][6]
Table 2: Reported IC50 Values of Beta-Elemene in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µg/mL) | Source |
|---|---|---|---|---|
| T24 | Bladder Cancer | 24 | 47.4 | [8] |
| 5637 | Bladder Cancer | 24 | 61.5 | [8] |
| TCCSUP | Bladder Cancer | 24 | 3.661 | [8] |
| A2780 | Ovarian Cancer | 48 | 65 | [9] |
| A2780/CP (Cisplatin-resistant) | Ovarian Cancer | 48 | 75 | [9] |
| SKOV-3 | Ovarian Cancer | 48 | 67 | [9] |
| ES-2 | Ovarian Cancer | 48 | 54 | [9] |
| A549 | Non-Small Cell Lung Cancer | 24 | > 5 | [10] |
| HCT116 | Colorectal Carcinoma | 24 | ~120 (IC50), ~100 (IC30) | [11] |
| HepG2 | Hepatoma | 24, 48, 72 | Effective concentrations of 20-80 µg/mL were used |[12] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Primary Stock Solution
This protocol details the preparation of a concentrated stock solution of beta-elemene in an organic solvent for long-term storage.
Materials and Equipment:
-
Beta-elemene (purity ≥95%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute), sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
-
Sterile pipette tips
-
0.22 µm syringe filter (optional, PTFE for organic solvents)
Procedure:
-
Weighing Beta-Elemene: In a sterile microcentrifuge tube, accurately weigh the desired amount of beta-elemene powder using a calibrated analytical balance inside a laminar flow hood.
-
Example: To prepare a 50 mg/mL stock solution, weigh 50 mg of beta-elemene.
-
-
Solvent Addition: Add the appropriate volume of sterile DMSO or ethanol to the tube.
-
Example: Add 1 mL of DMSO to the 50 mg of beta-elemene.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[4] Gentle warming or sonication may be required to fully dissolve the compound.[5][6]
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with the chosen solvent.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[4][8] Store the aliquots as recommended below:
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
Beta-elemene is sparingly soluble in aqueous media; therefore, working solutions must be prepared fresh from the primary stock solution immediately before use.
Materials and Equipment:
-
High-concentration primary stock solution of beta-elemene
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Thaw Primary Stock: Remove one aliquot of the high-concentration stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium. It is critical to mix the solution immediately and vigorously (e.g., by pipetting up and down or vortexing gently) to ensure the compound is evenly dispersed and to prevent precipitation.[4]
-
Solvent Control: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium must be kept consistent across all experimental and control groups. This concentration should remain at a non-toxic level, typically ≤0.5%.[4] Always prepare a "vehicle control" group containing cells treated with culture medium containing the same final concentration of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells. It is not recommended to store aqueous solutions of beta-elemene as its stability is poor.[3][4]
Visualizations: Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: General workflow for preparing beta-elemene and conducting cell culture assays.
PI3K/AKT/mTOR Signaling Pathway Inhibition by Beta-Elemene
Caption: Beta-elemene inhibits the PI3K/AKT/mTOR signaling pathway.[2][10]
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. β-Elemene | Apoptosis | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. beta-elemene, 33880-83-0 [thegoodscentscompany.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Elemene Promotes Apoptosis Induced by Hyperthermia via Inhibiting HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of beta-elemene on alpha-tubulin polymerization in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Designing In Vivo Xenograft Studies with Beta-Elemene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of beta-elemene, a natural compound extracted from the herb Curcuma wenyujin. These guidelines are intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction to Beta-Elemene
Beta-elemene is a broad-spectrum, non-cytotoxic anti-tumor agent that has been used in clinical practice in China for over 20 years.[1][2] It is the primary active component of elemene, which has been approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers.[1] Its anti-cancer effects are attributed to its ability to modulate multiple cellular signaling pathways, leading to the inhibition of tumor growth and proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[1][3][4] Beta-elemene has also been shown to enhance the efficacy of chemotherapy and radiotherapy and to reverse multidrug resistance.[1][5][6]
Mechanism of Action
Beta-elemene exerts its anti-tumor effects through the regulation of a complex network of signaling pathways. Understanding these mechanisms is crucial for designing robust preclinical studies. Key pathways affected by beta-elemene include:
-
PI3K/AKT/mTOR Pathway: Beta-elemene can suppress this critical survival pathway, which is often hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[1][4][7]
-
STAT3 Pathway: By inhibiting the phosphorylation of STAT3, beta-elemene can downregulate the expression of target genes involved in cell proliferation, survival, and angiogenesis.[4][6]
-
Wnt/β-catenin Pathway: Beta-elemene has been shown to inhibit this pathway, which is crucial for cancer cell proliferation and invasion.[1][4]
-
MAPK/ERK Pathway: Regulation of this pathway by beta-elemene can impact cell proliferation and survival.[4]
-
Apoptosis Induction: Beta-elemene can induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[1][4][8]
Designing a Xenograft Study with Beta-Elemene
A typical xenograft study to evaluate the efficacy of beta-elemene involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. The following sections provide a detailed protocol and considerations for study design.
Experimental Workflow
Detailed Experimental Protocol
1. Cell Line Selection and Culture:
-
Select a human cancer cell line relevant to the cancer type being studied. Examples include A549 (non-small cell lung cancer), SGC7901 (gastric cancer), and Tca-8113 (oral squamous cell carcinoma).[1][9]
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
2. Animal Model:
-
Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD/SCID mice, to prevent rejection of the human tumor xenograft.
-
House the animals in a specific pathogen-free (SPF) environment.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
For subcutaneous models, inject the cell suspension (typically 5 x 10^6 cells in 100 µL) into the flank of each mouse.[10]
-
Monitor the mice for tumor formation.
4. Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Beta-Elemene Formulation: Prepare beta-elemene for administration. It is often formulated as an emulsion for injection.
-
Dosage and Administration:
-
Control Group: The control group should receive the vehicle used to dissolve or emulsify the beta-elemene (e.g., saline).
-
Combination Therapy (Optional): To evaluate synergistic effects, include groups treated with a standard-of-care chemotherapeutic agent (e.g., cisplatin) alone and in combination with beta-elemene.[4][7]
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days. The formula V = (width² x length)/2 is commonly used.[10]
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study (e.g., after 14-21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting, qRT-PCR).
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Example of In Vivo Efficacy Data for Beta-Elemene
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) ± SD (End of Study) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SD (End of Study) |
| Vehicle Control | - | i.p. | 1500 ± 250 | - | 1.5 ± 0.3 |
| Beta-Elemene | 50 mg/kg | i.p. | 750 ± 150 | 50 | 0.8 ± 0.2 |
| Chemotherapy | X mg/kg | i.v. | 600 ± 120 | 60 | 0.6 ± 0.15 |
| Beta-Elemene + Chemotherapy | 50 mg/kg + X mg/kg | i.p. + i.v. | 300 ± 80 | 80 | 0.3 ± 0.1 |
Note: This table is for illustrative purposes. Actual data will vary depending on the specific experimental conditions.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by beta-elemene.
References
- 1. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification | MDPI [mdpi.com]
- 2. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-elemene: A phytochemical with promise as a drug candidate for tumor therapy and adjuvant tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Liposomal and Nanoparticle Drug Delivery Systems of Beta-Elemene
Introduction
Beta-elemene is a bioactive compound extracted from the traditional Chinese medicinal herb Curcuma wenyujin.[1][2] It has demonstrated broad-spectrum anticancer activities, including inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1][3][4][5] The therapeutic potential of β-elemene is attributed to its ability to modulate multiple signaling pathways crucial for cancer progression.[6][7] However, its clinical application has been hampered by poor water solubility, low bioavailability, and a short biological half-life.[1][2][4] To overcome these limitations, liposomal and nanoparticle-based drug delivery systems have been developed. These advanced formulations aim to enhance the therapeutic efficacy of β-elemene by improving its pharmacokinetic profile and enabling targeted delivery to tumor tissues.[1][2]
This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of liposomal and nanoparticle formulations of β-elemene, intended for researchers, scientists, and drug development professionals.
Molecular Mechanisms and Signaling Pathways of β-Elemene
β-elemene exerts its anticancer effects by modulating a variety of signaling pathways involved in cell growth, proliferation, and survival.[6][7] Understanding these mechanisms is crucial for the rational design and evaluation of novel drug delivery systems.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers.[8] β-elemene has been shown to inhibit this pathway, leading to reduced tumor cell viability and enhanced chemosensitivity.[7][8]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a significant role in cell proliferation and differentiation.[7] β-elemene can inhibit this pathway, leading to cell cycle arrest and reduced invasion in cancer cells.[7]
Liposomal Drug Delivery Systems for β-Elemene
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[9][10] They are a promising platform for β-elemene delivery due to their biocompatibility and ability to improve drug solubility and circulation time.[4]
Application Notes
PEGylated (polyethylene glycol-modified) liposomes are often employed to create long-circulating formulations that can evade the reticuloendothelial system, leading to prolonged systemic circulation and enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1]
Quantitative Data Summary
The following table summarizes the physicochemical properties and drug loading characteristics of various β-elemene liposomal formulations reported in the literature.
| Formulation Type | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Content (mg/mL) | Reference |
| PEGylated Liposomes | 83.31 ± 0.181 | 0.279 ± 0.004 | -21.4 ± 1.06 | 95.53 ± 1.712 | 5.024 ± 0.107 | [11][12][13] |
| Long-circulating Liposomes | 221.4 | N/A | N/A | 92.7 | 50 mg (total) | [1] |
| Sterically-stabilized Liposomes | 110 | N/A | N/A | 97 | 10 | [1] |
| Thermosensitive Long-circulating Liposomes | 103 | N/A | N/A | 87.9 | N/A | [1] |
N/A: Not Available
Experimental Protocols
This protocol is based on the ethanol injection and high-pressure micro-jet homogenization method.[11][12]
-
Preparation of the Oil Phase:
-
Dissolve 0.5 g of β-elemene, 2.5 g of soybean lecithin, 0.1 g of cholesterol, and 0.2 g of DSPE-PEG 2000 in 2 mL of 95% ethanol.
-
Heat the mixture in an 80 °C water bath until all components are fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 10 mM L-histidine solution in 100 mL of water.
-
Adjust the pH of the solution to 6.5.
-
-
Formation of Liposomes:
-
Slowly inject the oil phase into the aqueous phase at 60 °C under constant stirring.
-
Homogenize the resulting mixture using a high-speed blender (e.g., Ultra-Turrax T18) at 13,700 g for 60 minutes to form the liposomes.
-
-
Particle Size and Zeta Potential:
-
Dilute the liposome suspension with deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE):
-
Determine the total amount of β-elemene in the liposomal suspension.
-
Separate the unencapsulated β-elemene from the liposomes using a suitable method (e.g., ultracentrifugation, dialysis).
-
Quantify the amount of free β-elemene in the supernatant.
-
Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Place a known amount of the liposomal formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of β-elemene in the collected samples using a suitable analytical method like HPLC.
-
Plot the cumulative percentage of drug released versus time. A slower, sustained release profile is expected for the liposomal formulation compared to the free drug.[11]
Visualization
Nanoparticle Drug Delivery Systems for β-Elemene
Various types of nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have been explored for β-elemene delivery.[1][2][3] These systems offer advantages such as improved stability and drug-loading capacity compared to liposomes.[1]
Application Notes
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles with a less-ordered lipid core, which allows for higher drug loading and reduced drug expulsion during storage.[1][2] These nanoparticles can be tailored for intravenous administration to improve the bioavailability and antitumor efficacy of β-elemene.[14]
Quantitative Data Summary
The following table summarizes the properties of different β-elemene nanoparticle formulations.
| Formulation Type | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key In Vivo Finding | Reference |
| SLNs | 48.9 ± 2.6 | N/A | -30.7 ± 4.5 | 99.7 ± 2.5 | 1.5-2.9 times higher concentration in liver and spleen | [1] |
| NLCs | 138.9 | 0.085 | -20.2 | 82.11 | Significantly higher bioavailability and anti-tumor efficacy than injection | [14] |
| POPC-coated NPs | ~27 | N/A | N/A | N/A | IC50 of 154 µM in breast cancer cells | [15] |
N/A: Not Available
Experimental Protocols
This protocol combines probe sonication and membrane extrusion techniques.[1]
-
Melt the lipid phase: Heat a solid lipid (e.g., glyceryl monostearate) above its melting point.
-
Incorporate the drug: Dissolve β-elemene in the melted lipid.
-
Prepare the aqueous phase: Prepare a hot aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Form a coarse emulsion: Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring.
-
Homogenize: Subject the coarse emulsion to probe sonication to reduce the particle size.
-
Extrude: Pass the resulting nanoemulsion through polycarbonate membranes with defined pore sizes to obtain SLNs with a uniform size distribution.
-
Cool down: Allow the formulation to cool to room temperature to solidify the lipid and form the SLNs.
This assay is used to evaluate the in vitro cytotoxicity of β-elemene formulations.[11][12]
-
Cell Seeding: Seed cancer cells (e.g., T24 bladder cancer cells) in 96-well plates at a density of 3 x 10⁴ cells/well and incubate for 24 hours.[11][12]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of free β-elemene, β-elemene nanoparticles, or a blank nanoparticle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the untreated control.
This protocol provides a general framework for assessing in vivo efficacy.[8]
-
Animal Model: Establish a subcutaneous tumor xenograft model by injecting cancer cells (e.g., A549 human lung cancer cells) into the flank of immunocompromised mice.[8]
-
Treatment Groups: Once the tumors reach a certain volume, randomize the animals into different treatment groups (e.g., saline control, free β-elemene, β-elemene nanoparticles).
-
Administration: Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth inhibition among the different treatment groups. Histological analysis of major organs can also be performed to assess toxicity.[13]
Visualization
Conclusion
Liposomal and nanoparticle-based drug delivery systems represent a promising strategy to enhance the therapeutic potential of β-elemene. These formulations can improve its solubility, stability, and pharmacokinetic profile, leading to enhanced antitumor efficacy and reduced side effects. The protocols and data presented here provide a comprehensive resource for the development and evaluation of novel β-elemene nanoformulations. Further research into targeted and stimulus-responsive systems could further optimize the clinical translation of this potent natural anticancer agent.
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. dovepress.com [dovepress.com]
- 6. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Research and Clinical Development Trends of Liposome and Lipid Nanoparticle Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes | Cancer Biology & Medicine [cancerbiomed.org]
- 13. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Application Notes and Protocols: Induction of Apoptosis in Non-Small Cell Lung Cancer Cell Lines Using Beta-Elemene
Introduction
Beta-elemene, a natural compound extracted from the medicinal herb Curcuma wenyujin, has demonstrated significant anti-tumor effects in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] Its therapeutic potential lies in its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and even reverse multi-drug resistance in cancer cells.[4] These application notes provide a comprehensive overview of the mechanisms of action of beta-elemene in NSCLC and detailed protocols for inducing and evaluating apoptosis in relevant cell lines. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Beta-elemene exerts its pro-apoptotic effects in NSCLC cells through the modulation of several key signaling pathways. The primary mechanisms involve the mitochondria-mediated intrinsic apoptosis pathway and the regulation of critical cell survival and proliferation pathways such as PI3K/AKT/mTOR and MAPK.[1][2][4][5][6]
Upon treatment, beta-elemene has been shown to:
-
Downregulate anti-apoptotic proteins: A notable decrease in the expression of Bcl-2 is consistently observed.[1][2][4][6]
-
Upregulate pro-apoptotic proteins: Increased expression of Bax and Bad promotes the release of cytochrome c from the mitochondria.[4][5]
-
Activate Caspases: The release of cytochrome c triggers the activation of a caspase cascade, including caspase-3, -7, and -9, which are key executioners of apoptosis.[1][2][6][7]
-
Inhibit Survival Pathways: Beta-elemene suppresses the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[3][4] It also modulates the MAPK and AMPK signaling pathways to induce apoptosis.[5]
-
Induce Cell Cycle Arrest: The compound can arrest NSCLC cells at the G2-M phase of the cell cycle.[1][2]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of beta-elemene on NSCLC cell lines.
Table 1: IC50 Values of Beta-Elemene in NSCLC Cell Lines
| Cell Line | Beta-Elemene Concentration (µg/mL) | Incubation Time (hours) | Assay | Reference |
| NCI-H1650 | 3.817 | 24 | CCK-8 | [4] |
| A549 | > 5 | 24 | CCK-8 | [4] |
| H1975 | Not specified | 24 | MTT | [5] |
| H460 | Not specified | 24/48 | Annexin V Staining | [6] |
Table 2: Effects of Beta-Elemene on Apoptosis and Protein Expression
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Key Protein Expression Changes | Reference |
| A549 | 3 µg/mL β-elemene | Increased late apoptosis | ↓ Bcl-2, ↑ Bad, ↑ Cytochrome c, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 | [4] |
| NCI-H1650 | 3 µg/mL β-elemene | Increased late apoptosis | ↓ Bcl-2, ↑ Bad, ↑ Cytochrome c, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 | [4] |
| H1975 | 20-50 µg/mL β-elemene | Dose-dependent increase | ↓ p-mTOR, ↓ p-EGFR, ↓ p-Erk, ↑ p-AMPKα, ↑ Bax | [5][8] |
| H460 | 30-50 µg/mL β-elemene | Dose-dependent increase | ↓ Bcl-2, ↑ Cytochrome c release, ↑ Cleaved Caspase-9, ↑ Cleaved PARP | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the pro-apoptotic effects of beta-elemene on NSCLC cell lines.
Protocol 1: Cell Culture and Beta-Elemene Treatment
-
Cell Lines: Human NSCLC cell lines such as A549, NCI-H1650, or H1975 are commonly used.[4][5]
-
Culture Medium: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Beta-Elemene Preparation: Dissolve beta-elemene (LKT Labs Co., Ltd or similar) in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 20, 40 µg/mL).[4] The final DMSO concentration should be less than 0.1%.
-
Treatment: Seed the cells in appropriate culture plates or flasks. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of beta-elemene or a vehicle control (DMSO). Incubate for the specified duration (typically 24 to 48 hours).[4][9]
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of beta-elemene as described in Protocol 1 and incubate for 24 hours.[4]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Preparation: Seed cells in 6-well plates and treat with beta-elemene for 24 hours.[4]
-
Harvesting: Harvest the cells by trypsinization, wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: After treatment with beta-elemene, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins onto a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, p-AKT, AKT, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein like GAPDH or β-actin as a loading control.
Visualizations
Caption: General experimental workflow for studying beta-elemene's effects.
Caption: Key signaling pathways modulated by beta-elemene in NSCLC.
References
- 1. Antitumor effect of beta-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Elemene induces apoptosis as well as protective autophagy in human non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 6. Antitumor effect of [beta]-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - ProQuest [proquest.com]
- 7. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 8. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Beta-Elemene as a Chemosensitizer with Cisplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing beta-elemene as a chemosensitizer in combination with cisplatin. Beta-elemene, a natural compound isolated from the herb Rhizoma zedoariae, has been shown to enhance the cytotoxic effects of cisplatin in various cancer models, offering a promising strategy to overcome cisplatin resistance and improve therapeutic outcomes.
Introduction
Cisplatin is a cornerstone of chemotherapy for numerous cancers; however, its efficacy is often limited by intrinsic or acquired resistance and significant side effects. Beta-elemene has emerged as a potent chemosensitizer that can synergize with cisplatin to inhibit cancer cell proliferation and induce apoptosis. This combination therapy has been demonstrated to be effective in preclinical models of gingival squamous cell carcinoma, bladder cancer, ovarian cancer, non-small cell lung cancer, and oral squamous cell carcinoma.[1][2][3][4][5]
The primary mechanisms underlying the chemosensitizing effect of beta-elemene involve the modulation of key signaling pathways that regulate cell survival, apoptosis, and DNA repair. Notably, beta-elemene has been shown to:
-
Inhibit the JAK2/STAT3 Signaling Pathway: By downregulating the phosphorylation of JAK2 and STAT3, beta-elemene suppresses the transcription of anti-apoptotic genes like Bcl-2.[1][4][6]
-
Induce the Mitochondrial Apoptosis Pathway: The combination of beta-elemene and cisplatin promotes the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.[2][5][7]
-
Regulate Apoptosis-Related Proteins: Beta-elemene upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[1][3][5]
-
Impair DNA Repair Mechanisms: In cisplatin-resistant ovarian cancer cells, beta-elemene has been found to downregulate the expression of ERCC-1 (Excision Repair Cross-Complementation group 1), a key enzyme in the nucleotide excision repair pathway that removes cisplatin-induced DNA adducts.[3][7]
These multifaceted actions of beta-elemene culminate in a synergistic cytotoxic effect when combined with cisplatin, leading to enhanced cancer cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, demonstrating the synergistic effects of beta-elemene and cisplatin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Cisplatin IC50 (μM) | Cisplatin + Beta-Elemene IC50 (μM) | Beta-Elemene Concentration | Fold Sensitization | Reference(s) |
| YD-38 | Gingival Squamous Cell Carcinoma | Varies (1-64) | Significantly Reduced | 40 and 80 µg/mL | Not specified | [1] |
| T-24 | Bladder Cancer | 36.0 (72h) | 4.0 (72h) | 40 µg/mL | 9 | [2] |
| 5637 | Bladder Cancer | Not specified | Significantly Reduced | 40 µg/mL | Not specified | [2] |
| A2780/CP70 (Cisplatin-Resistant) | Ovarian Cancer | Not specified | Significantly Reduced | Not specified | 35-60 (DMF) | [3] |
| A2780 (Cisplatin-Sensitive) | Ovarian Cancer | Not specified | Moderately Reduced | Not specified | 1.6-2.5 (DMF) | [3] |
| Tca-8113-CDDP (Cisplatin-Resistant) | Oral Squamous Cell Carcinoma | 9.70 | 3.53 | 40 µg/mL | ~2.75 | [4] |
| A549 (Cisplatin-Resistant) | Non-Small Cell Lung Cancer | Not specified | Significantly Reduced | Not specified | Not specified | [8] |
*DMF: Dose-Modifying Factor
Table 2: Effects on Apoptosis and Protein Expression
| Cell Line | Cancer Type | Treatment | Apoptosis Rate | Key Protein Changes | Reference(s) |
| YD-38 | Gingival Squamous Cell Carcinoma | Cisplatin + Beta-Elemene | Significantly Increased | ↓p-STAT3, ↓p-JAK2, ↓Bcl-2, ↑Bax, ↑Caspase-3 | [1] |
| T-24 | Bladder Cancer | Cisplatin + Beta-Elemene | Significantly Increased | ↑Caspase-3, -7, -8, -9, -10 activities | [2] |
| A2780/CP70 | Ovarian Cancer | Cisplatin + Beta-Elemene | Significantly Increased | ↓ERCC-1, ↓XIAP, ↓p-JNK | [3] |
| Tca-8113-CDDP | Oral Squamous Cell Carcinoma | Cisplatin + Beta-Elemene | Significantly Increased | ↓Bcl-2, ↑Bax, ↑Cleaved Caspase-3 | [4] |
| NSCLC (Cisplatin-Resistant) | Non-Small Cell Lung Cancer | Beta-Elemene | Increased | ↑miR-17-5p, ↓STAT3, ↓Bcl-2, ↑Bax | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: JAK2/STAT3 and Apoptosis Signaling Pathway.
Caption: ROS-AMPK Mediated Apoptotic Pathway.
Experimental Workflow Diagrams
Caption: MTT Assay Experimental Workflow.
Caption: Annexin V/PI Apoptosis Assay Workflow.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxic effects of beta-elemene and cisplatin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Beta-elemene stock solution
-
Cisplatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[1] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of beta-elemene (e.g., 20-100 µg/mL) and cisplatin (e.g., 1-64 µM) in complete medium.[1] For combination studies, treat cells with a fixed concentration of beta-elemene (e.g., 40 or 80 µg/mL) and varying concentrations of cisplatin.[1] Replace the medium in each well with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][2]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot dose-response curves to determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by beta-elemene and cisplatin using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Beta-elemene and cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁴ cells/mL in 6-well plates and treat with the desired concentrations of beta-elemene (e.g., 40 µg/mL) and/or cisplatin for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Beta-elemene and cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-JAK2, JAK2, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with beta-elemene (e.g., 40 µg/mL) and/or cisplatin (e.g., 8 µM) for 48 hours.[1] Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Blocking and Antibody Incubation: Block the membranes with blocking buffer for 1 hour at room temperature. Incubate the membranes with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Beta-elemene and cisplatin
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding and Treatment: Treat cells with varying concentrations of cisplatin with or without a fixed concentration of beta-elemene (e.g., 40 µg/mL) for 48 hours.[1]
-
Replating: Trypsinize the treated cells, count them, and seed a low number of cells (e.g., 1000 cells/well) into new 6-well plates.[1]
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of beta-elemene and cisplatin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)[1]
-
Cancer cell line of interest
-
Beta-elemene for injection
-
Cisplatin for injection
-
Saline solution
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups:
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., 4 weeks), sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[1]
-
Data Analysis: Compare tumor growth inhibition among the different treatment groups.
Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate ethics committee. Dosages and treatment schedules may need to be optimized for different cell lines and animal models.
References
- 1. Synergistic Cytotoxicity of β-Elemene and Cisplatin in Gingival Squamous Cell Carcinoma by Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. Extracts from Allium pseudojaponicum Makino Target STAT3 Signaling Pathway to Overcome Cisplatin Resistance in Lung Cancer | MDPI [mdpi.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols: Investigating the Anti-Angiogenic Effects of Beta-Elemene in HUVEC Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in regulating angiogenesis, making it a prime target for anti-cancer therapies. Beta-elemene, a natural compound extracted from the medicinal herb Curcuma wenyujin, has demonstrated anti-tumor effects, including the inhibition of angiogenesis.[1] These application notes provide a comprehensive guide for investigating the anti-angiogenic properties of beta-elemene using Human Umbilical Vein Endothelial Cells (HUVECs) as an in vitro model system. The following protocols detail key experiments to assess the impact of beta-elemene on HUVEC viability, migration, and tube formation, as well as its effects on the VEGF signaling pathway.
Data Presentation: Quantitative Summary of Beta-Elemene's Effects
The following tables summarize representative quantitative data on the effects of beta-elemene on HUVEC functions. These values are provided as a reference and may vary depending on experimental conditions.
Table 1: Effect of Beta-Elemene on HUVEC Viability (MTT Assay)
| Beta-Elemene Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 25 | 95.3 ± 4.8 |
| 50 | 88.1 ± 6.1 |
| 100 | 75.4 ± 5.5 |
| 200 | 52.7 ± 6.3 |
| IC50 (µg/mL) | ~190 |
Table 2: Inhibition of HUVEC Migration by Beta-Elemene (Wound Healing Assay)
| Beta-Elemene Concentration (µg/mL) | Wound Closure (%) (Mean ± SD) | Inhibition of Migration (%) |
| 0 (Control) | 98.2 ± 3.5 | 0 |
| 25 | 70.1 ± 4.2 | 28.6 |
| 50 | 45.8 ± 5.1 | 53.4 |
| 100 | 22.5 ± 3.9 | 77.1 |
Table 3: Inhibition of HUVEC Tube Formation by Beta-Elemene
| Beta-Elemene Concentration (µg/mL) | Total Tube Length (µm) (Mean ± SD) | Number of Branch Points (Mean ± SD) |
| 0 (Control) | 12,500 ± 850 | 85 ± 9 |
| 25 | 8,200 ± 670 | 55 ± 7 |
| 50 | 4,100 ± 510 | 28 ± 5 |
| 100 | 1,500 ± 320 | 10 ± 3 |
Table 4: Effect of Beta-Elemene on VEGF Signaling Pathway Proteins (Western Blot)
| Treatment | p-VEGFR2 (Tyr1175) (Relative Intensity) | p-Akt (Ser473) (Relative Intensity) | p-ERK1/2 (Thr202/Tyr204) (Relative Intensity) |
| Control | 1.00 | 1.00 | 1.00 |
| VEGF (50 ng/mL) | 3.52 | 2.89 | 3.15 |
| VEGF + Beta-Elemene (50 µg/mL) | 1.85 | 1.62 | 1.78 |
| VEGF + Beta-Elemene (100 µg/mL) | 0.98 | 0.85 | 0.92 |
Experimental Protocols
HUVEC Cell Culture
A crucial first step is the proper maintenance of HUVEC cultures to ensure experimental reproducibility.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors and 2% FBS
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks, coated with 0.1% gelatin
Protocol:
-
Pre-coat T-75 flasks with 0.1% gelatin solution for 1 hour at 37°C. Aspirate the gelatin solution before use.
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed EGM-2 medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh EGM-2.
-
Seed the cells onto the gelatin-coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency using 0.05% Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of beta-elemene on HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium
-
Beta-elemene stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of beta-elemene (e.g., 0, 25, 50, 100, 200 µg/mL) for 48 hours. Ensure the final DMSO concentration is less than 0.1%.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Wound Healing Migration Assay
This assay assesses the effect of beta-elemene on HUVEC migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
Beta-elemene
-
6-well plates
-
200 µL pipette tips
Protocol:
-
Seed HUVECs in 6-well plates and grow them to 90-100% confluency.
-
Create a "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh EGM-2 medium containing different concentrations of beta-elemene.
-
Capture images of the wound at 0 hours and 24 hours using a microscope.
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2 medium
-
Beta-elemene
-
Matrigel (growth factor reduced)
-
96-well plates
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for polymerization.[2]
-
Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of beta-elemene.
-
Seed 1.5 x 10⁴ cells onto the solidified Matrigel in each well.
-
Incubate for 6-12 hours at 37°C.
-
Observe and photograph the tube formation using a microscope.
-
Quantify the total tube length and the number of branch points using angiogenesis analysis software.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the VEGF signaling pathway.
Materials:
-
HUVECs
-
EGM-2 medium
-
Beta-elemene
-
VEGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 6 hours.
-
Pre-treat the cells with beta-elemene for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway
Beta-elemene is hypothesized to inhibit angiogenesis by targeting the VEGF signaling pathway in HUVECs. Upon binding of VEGF to its receptor, VEGFR2, a downstream signaling cascade is initiated, involving the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival. Beta-elemene may interfere with this cascade by inhibiting the phosphorylation of key signaling molecules.[1]
References
Application Notes and Protocols: Formulation and Pre-clinical Evaluation of Beta-Elemene Oral Emulsions for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-elemene, a natural sesquiterpene extracted from the traditional Chinese medicine Curcuma wenyujin, has demonstrated broad-spectrum anti-tumor activities.[1][2] Its therapeutic potential is attributed to its ability to inhibit cell proliferation, induce apoptosis, prevent metastasis, and reverse multi-drug resistance by modulating various critical signaling pathways.[1][3] However, the clinical application of beta-elemene is significantly hampered by its high lipophilicity and poor water solubility, leading to low oral bioavailability.[2][4]
To overcome these limitations, formulating beta-elemene as an oil-in-water (o/w) oral emulsion or nanoemulsion is a highly effective strategy. This approach enhances its solubility, improves stability, and increases bioavailability, making it suitable for pre-clinical and subsequent clinical evaluation.[1][4] These application notes provide detailed protocols for the preparation, characterization, and pre-clinical evaluation of a beta-elemene oral emulsion for animal studies.
Physicochemical Properties of Beta-Elemene
A thorough understanding of the physicochemical properties of beta-elemene is fundamental for the successful development of a stable and effective oral emulsion.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [1] |
| Appearance | Colorless to yellow clear oily liquid[5] |
| Solubility | Insoluble in water[6] |
| LogP (o/w) | ~5.3 - 6.4 |
Protocol 1: Preparation of Beta-Elemene Oral Emulsion
This protocol details the preparation of an oil-in-water (o/w) nanoemulsion of beta-elemene using the ultrasonication method.[6][7]
Materials and Equipment
-
Beta-elemene (as the oil phase and active pharmaceutical ingredient)
-
Polysorbate 80 (Surfactant)
-
Ethanol (Co-surfactant)
-
Propylene glycol (Co-surfactant)
-
Deionized water
-
Beakers and volumetric flasks
-
Magnetic stirrer and stir bar
-
Ultrasonic bath or probe sonicator
Formulation Composition
The following table provides a sample composition for a 100 mL batch of a 1% beta-elemene oral emulsion.[6][7]
| Component | Concentration (w/v or v/v) | Quantity for 100 mL |
| Beta-elemene | 1% (w/v) | 1 g |
| Polysorbate 80 | 5% (w/v) | 5 g |
| Ethanol | 5% (v/v) | 5 mL |
| Propylene Glycol | 15% (v/v) | 15 mL |
| Glycerol | 15% (v/v) | 15 mL |
| Deionized Water | q.s. to 100% | to 100 mL |
Step-by-Step Protocol
-
Prepare the Organic/Surfactant Phase: In a clean beaker, combine 1 g of beta-elemene, 5 g of Polysorbate 80, 5 mL of ethanol, 15 mL of propylene glycol, and 15 mL of glycerol. Mix thoroughly with a magnetic stirrer until a homogenous solution is formed.[4]
-
Dispersion: While stirring approximately 60 mL of deionized water with a magnetic stirrer, slowly add the organic/surfactant phase dropwise to the water.
-
Ultrasonication: Place the beaker containing the mixture into an ultrasonic bath and sonicate for 1 hour to form a clarified and isotropic system.[6][7]
-
Final Volume Adjustment: Transfer the resulting nanoemulsion to a 100 mL volumetric flask and add deionized water to bring the total volume to 100 mL.[4]
-
Storage: Store the final emulsion in a sealed, light-protected container at room temperature.
Protocol 2: Physicochemical Characterization of the Emulsion
Proper characterization is essential to ensure the quality, stability, and efficacy of the formulated emulsion.
Materials and Instruments
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
pH meter
-
Viscometer
-
Tensiometer
-
Ultra-Fast Liquid Chromatography (UFLC) or High-Performance Liquid Chromatography (HPLC) system
Characterization Parameters and Methods
The following table summarizes the key characterization parameters and the methodologies for their assessment.
| Parameter | Method | Typical Values for β-elemene Microemulsion[6][7] |
| Appearance | Visual observation | Clarified and isotropic system |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 57.7 ± 2.8 nm; PDI: 0.485 ± 0.032 |
| Zeta Potential | Electrophoretic Light Scattering | 3.2 ± 0.4 mV |
| pH | pH meter | 5.19 ± 0.08 |
| Viscosity | Viscometer | 6 mPa·s |
| Surface Tension | Tensiometer | 31.8 ± 0.3 mN·m⁻¹ |
| Drug Content | UFLC/HPLC | 8.273 ± 0.018 mg·mL⁻¹ |
| Entrapment Efficiency | Liquid surface method | 99.81 ± 0.24% |
Step-by-Step Protocols
4.3.1 Particle Size, PDI, and Zeta Potential Measurement:
-
Dilute the emulsion with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument to determine the mean particle size and polydispersity index.
-
Measure the zeta potential using an electrophoretic light scattering instrument to assess the surface charge of the droplets.
4.3.2 Drug Content Determination (UFLC/HPLC):
-
Chromatographic Conditions:
-
Sample Preparation: Dilute 0.1 mL of the beta-elemene microemulsion to 50 mL with an 80% acetonitrile aqueous solution.[6]
-
Inject the prepared sample into the UFLC/HPLC system and quantify the beta-elemene concentration against a standard curve.
4.3.3 Emulsion Stability Assessment: Methods to evaluate emulsion stability include monitoring changes in droplet size over time, centrifugation to observe phase separation, and subjecting the emulsion to temperature cycling.[8][9][10]
-
Long-Term Stability: Store the emulsion at controlled temperatures (e.g., 4°C, 25°C, 40°C) and analyze for particle size, PDI, and drug content at specified time points (e.g., 0, 1, 3, 6 months).
-
Centrifugation Test: Centrifuge the emulsion (e.g., at 3000 rpm for 30 minutes) and visually inspect for any signs of creaming, sedimentation, or phase separation.[9]
Protocol 3: In-Vivo Pre-clinical Evaluation (Pharmacokinetics)
In-vivo pharmacokinetic studies in animal models are crucial for determining the oral bioavailability of the formulated beta-elemene emulsion.[11]
Materials and Animal Model
-
Sprague-Dawley or Wistar rats
-
Beta-elemene oral nanoemulsion
-
A control formulation (e.g., a commercial emulsion or a simple suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
UFLC/HPLC system for plasma sample analysis
Study Design
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before dosing, with free access to water.[4]
-
Dosing: Divide the rats into two groups (n=6-8 per group). Administer the beta-elemene nanoemulsion or the control formulation via oral gavage at a specified dose.[4]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[4]
-
Sample Analysis: Extract beta-elemene from the plasma samples and analyze the concentration using a validated UFLC/HPLC method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters using appropriate software.
Key Pharmacokinetic Parameters and Comparative Data
The following table presents a comparison between an optimized elemene microemulsion and a commercial emulsion, highlighting the potential for enhanced bioavailability.[7]
| Parameter | Commercial Emulsion | Optimized Microemulsion |
| Cₘₐₓ (mg/L) | 1.896 | 3.092 |
| AUC₀₋₂₄ (mg·h/L) | 1.896 | 3.092 |
| Relative Bioavailability | 100% | 163.1% |
Signaling Pathways Modulated by Beta-Elemene
Beta-elemene exerts its anti-tumor effects by modulating multiple signaling pathways. Understanding these mechanisms is crucial for interpreting the results of in-vivo efficacy studies.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is frequently overactivated in various cancers, promoting cell proliferation, survival, and drug resistance. Beta-elemene has been shown to inhibit this pathway.[3]
MAPK and AMPK Pathways
Beta-elemene can also modulate the MAPK and AMPK signaling pathways, which are involved in cell proliferation and survival.[12][13]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a significant role in cell proliferation, differentiation, and invasion. Beta-elemene has been found to inhibit this pathway in certain cancer cells.[14][15]
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulprospector.com [ulprospector.com]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 14. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification | MDPI [mdpi.com]
- 15. Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of β-Elemene for Experimental Use
Welcome to the technical support center for β-elemene. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of β-elemene in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why does my β-elemene precipitate when I add it to my aqueous buffer or cell culture medium?
A1: β-elemene is a lipophilic compound with very low intrinsic water solubility (approximately 0.05 g/L). Precipitation occurs when its concentration exceeds its solubility limit in an aqueous environment. This is a common issue when diluting a stock solution of β-elemene (typically dissolved in an organic solvent like DMSO or ethanol) into an aqueous medium. The organic solvent disperses in the aqueous phase, leaving the insoluble β-elemene molecules to agglomerate and precipitate.
Q2: What is the maximum concentration of organic solvent I can use in my cell culture experiment?
A2: The final concentration of organic solvents like DMSO or ethanol should be kept to a minimum to avoid cellular toxicity. A general guideline is to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of the solvent used to treat your cells, to account for any solvent-induced effects.
Q3: I've prepared a formulation to improve β-elemene's solubility, but the solution is cloudy. What does this indicate?
A3: Cloudiness, or turbidity, in your preparation can indicate several things:
-
Precipitation: The formulation may not have successfully encapsulated or complexed the β-elemene, or the concentration is too high, leading to the precipitation of the drug.
-
Large Particle Size: In the case of nanoformulations like liposomes or nanoparticles, cloudiness can indicate that the particles are too large or are aggregating. This could be due to improper preparation techniques or instability of the formulation.
-
Contamination: Microbial contamination can also cause turbidity in your solutions.
Refer to the troubleshooting guides below for specific advice on addressing these issues.
Q4: Can I autoclave my β-elemene formulation to sterilize it?
A4: Autoclaving is generally not recommended for β-elemene formulations. β-elemene is sensitive to high temperatures and may degrade. Additionally, heat can disrupt the structure of formulations like liposomes and nanoparticles. For sterilization, it is best to use sterile filtration with a 0.22 µm filter, provided the particle size of your formulation is small enough to pass through without being retained.
Troubleshooting Guides
Issue: Precipitation of β-Elemene in Aqueous Solutions
This guide provides a step-by-step approach to resolving β-elemene precipitation during your experiments.
Troubleshooting Workflow for β-Elemene Precipitation
Caption: Troubleshooting workflow for β-elemene precipitation.
Data Presentation: Solubility of β-Elemene and its Formulations
The following tables summarize the solubility of β-elemene in various solvents and the characteristics of different solubility-enhancing formulations.
Table 1: Solubility of β-Elemene in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Water | ~0.00005 |
| Ethanol | ~30 |
| DMSO | ~30 |
| Dimethylformamide (DMF) | ~30 |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 |
Table 2: Comparison of β-Elemene Solubility Enhancement Formulations
| Formulation Type | Mean Particle Size (nm) | Entrapment Efficiency (%) | Key Advantages |
| PEGylated Liposomes | 80 - 150 | > 90% | Good stability, prolonged circulation time. |
| Nanostructured Lipid Carriers (NLCs) | 130 - 140 | ~82% | High drug loading capacity, good stability. |
| Microemulsion | 30 - 60 | > 99% | Thermodynamically stable, easy to prepare. |
| Self-Emulsifying Drug Delivery System (SEDDS) | ~320 | N/A | Forms a fine emulsion in situ, improves oral bioavailability. |
| β-Cyclodextrin Inclusion Complex | N/A | N/A | Increases aqueous solubility, can be lyophilized into a powder. |
Experimental Protocols
Protocol 1: Preparation of PEGylated β-Elemene Liposomes
This protocol is adapted from the ethanol injection and high-pressure micro-jet homogenization method.
Materials:
-
β-elemene
-
Soybean lecithin
-
Cholesterol
-
DSPE-PEG 2000
-
Ethanol (95%)
-
L-histidine
-
Deionized water
Procedure:
-
Prepare the Oil Phase: In an 80°C water bath, dissolve 0.5 g of β-elemene, 2.5 g of soybean lecithin, 0.1 g of cholesterol, and 0.2 g of DSPE-PEG 2000 in 2 mL of 95% ethanol.
-
Prepare the Aqueous Phase: Dissolve L-histidine in 100 mL of deionized water to a final concentration of 10 mM. Adjust the pH to 6.5.
-
Form Liposomes: Slowly mix the oil phase and the aqueous phase at 60°C. Use a high-speed blender at 13,700 g for 60 minutes to form the liposomes.
-
Homogenization (Optional but Recommended): For a more uniform particle size, further process the liposome suspension using a high-pressure micro-jet homogenizer.
-
Characterization: Analyze the liposomes for particle size, zeta potential, and entrapment efficiency.
Experimental Workflow for PEGylated β-Elemene Liposome Preparation
Caption: Workflow for preparing PEGylated β-elemene liposomes.
Protocol 2: Preparation of β-Elemene Loaded Microemulsion
This protocol is based on a simple water titration method.
Materials:
-
β-elemene
-
Oil phase (e.g., Labrafac CC)
-
Surfactant (e.g., Phosphatidylcholine, HS-15)
-
Co-surfactant (e.g., Propylene glycol)
-
PBS solution (pH 7.4)
-
Antioxidant (e.g., NaHSO₃)
Procedure:
-
Prepare a mixture of the oil, surfactant, and co-surfactant.
-
Dissolve the desired amount of β-elemene into the oil-surfactant/co-surfactant mixture.
-
Slowly titrate this mixture with the PBS solution (containing the antioxidant) while stirring gently.
-
Continue stirring until a clear and transparent microemulsion is formed.
-
Allow the microemulsion to equilibrate for 24 hours before use.
-
Characterize the microemulsion for particle size and drug content.
Protocol 3: Preparation of β-Elemene-Cyclodextrin Inclusion Complex
This protocol describes the kneading method for preparing a β-elemene-cyclodextrin inclusion complex.
Materials:
-
β-elemene
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Ethanol
-
Deionized water
Procedure:
-
Determine the desired molar ratio of β-elemene to cyclodextrin (commonly 1:1).
-
In a mortar, place the accurately weighed amount of β-cyclodextrin.
-
Add a small amount of a water-ethanol mixture to the cyclodextrin to form a paste.
-
Dissolve the β-elemene in a minimal amount of ethanol.
-
Slowly add the β-elemene solution to the cyclodextrin paste while continuously kneading.
-
Continue kneading for a specified period (e.g., 60-90 minutes) to facilitate the complex formation.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the β-elemene-cyclodextrin inclusion complex.
Signaling Pathways Modulated by β-Elemene
β-elemene has been shown to exert its anti-tumor effects by modulating several key signaling pathways. Understanding these pathways can provide context for your experimental design.
Signaling Pathways Affected by β-Elemene
Caption: Key signaling pathways modulated by β-elemene.
Troubleshooting low yield in the synthesis of beta-elemene derivatives
Welcome to the Technical Support Center for the synthesis of β-elemene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered during synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of a β-elemene derivative is consistently low. What are the most common culprits?
Low overall yields can typically be attributed to three main areas: incomplete reactions, formation of side products, and loss of product during purification and workup.[1][2] A systematic approach is essential to identify the bottleneck in your synthetic route.[1] Common issues include inefficient epoxidation, poor regioselectivity during ring-opening reactions, and decomposition of materials during purification.[1][2]
Q2: I'm struggling with the regioselectivity of the amine nucleophilic ring-opening of a chiral epoxide intermediate. How can I improve this?
Poor regioselectivity, where the amine attacks the wrong carbon on the epoxide ring, leads to isomeric byproducts and reduces the yield of the desired product.[1] The choice of catalyst and solvent is critical for controlling this step.[1]
-
Catalyst Selection: Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) can significantly improve regioselectivity.[1]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) generally enhances selectivity by favoring the kinetically controlled product.[1] While this may slow the reaction, the improved selectivity often justifies the longer time.[1]
-
Solvent Choice: Anhydrous solvents are crucial. Dichloromethane (CH₂Cl₂) is a commonly used solvent for this transformation.[1]
Q3: My reaction appears to stall before all the starting material is consumed. What should I do?
If you observe via monitoring (e.g., TLC) that the reaction has stalled, you can consider adding more of the limiting reagent if it is not the starting material itself.[2] However, it's also critical to ensure your reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.[2] Using activated 3Å or 4Å molecular sieves can help remove trace amounts of water.[1]
Q4: I am observing significant product loss during the purification step. How can I minimize this?
Product loss during workup and purification is a frequent cause of low yields.[1][2]
-
Workup: When quenching the reaction and performing extractions, ensure you rinse the reaction flask and stir bar multiple times with the extraction solvent to recover all product.[2]
-
Drying: Thoroughly rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with solvent to recover any adsorbed product.[2]
-
Chromatography: Optimize your flash chromatography conditions (solvent system, silica gel loading) to achieve good separation without excessive band broadening, which can lead to larger fractions and more mixed-purity samples.[1]
-
Recrystallization: If using recrystallization, carefully screen solvents to find a system that provides good crystal formation without significant loss of product in the mother liquor.[1]
Q5: The modifications on my β-elemene scaffold are limited to the C-13 and C-14 positions. How can I achieve derivatization on the cyclohexyl ring?
Traditionally, modifications are limited to the C-13 and C-14 positions due to stereoelectronic preference.[3] However, new methods allow for derivatization on the cyclohexyl ring. One reported method is a one-step SeO₂-mediated oxidation reaction, which can provide access to multiple oxidative β-elemene derivatives, representing the first modifications on the cyclohexyl ring.[3][4]
Troubleshooting Guides
Guide 1: Low Conversion of Starting Material
This guide provides a logical workflow for diagnosing and solving issues related to incomplete reactions.
Caption: A flowchart for systematic troubleshooting of low starting material conversion.
Guide 2: Formation of Multiple Products / Low Selectivity
This guide helps address reactions that produce a mixture of undesired side products or isomers.
References
Optimizing beta-elemene dosage to minimize toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing beta-elemene dosage to minimize toxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected difference in cytotoxicity of beta-elemene between normal and cancer cells?
A1: Beta-elemene generally exhibits differential cytotoxicity, showing higher toxicity towards cancer cells while being less toxic to normal cells.[1][2][3][4] Studies have shown that the half-maximal inhibitory concentration (IC50) of beta-elemene in normal human ovarian epithelial cell lines was nearly double that of ovarian cancer cell lines.[1] For instance, the average IC50 for normal ovarian cells was approximately 112 µg/ml, which is significantly higher than for ovarian cancer cells.[1] This selectivity provides a therapeutic window for its use. Low toxicity has also been reported for normal lung fibroblasts and human bronchial epithelial cells.[4]
Q2: What is the primary mechanism of action of beta-elemene in inducing cell death in cancer cells?
A2: The primary mechanism of beta-elemene's anticancer activity is the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][5] Beta-elemene has been shown to modulate various signaling pathways to achieve this, including:
-
Downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][5]
-
Activation of caspases , which are key executioners of apoptosis.[3]
-
Induction of cell cycle arrest , often at the G2/M phase, by modulating cyclin-dependent kinases (CDKs).[1][5]
Q3: Can beta-elemene induce autophagy? How does this affect toxicity?
A3: Yes, beta-elemene can induce autophagy in some cancer cell lines.[2][3] Interestingly, this autophagy can sometimes be protective for the cancer cells.[6] In some contexts, beta-elemene has been found to induce protective autophagy in normal human cells as well.[6] Therefore, when designing experiments, it is crucial to assess whether autophagy is occurring and its role in the cellular response to beta-elemene. Combining beta-elemene with an autophagy inhibitor might enhance its anti-tumor effect in certain cancer models.[6]
Q4: Are there known signaling pathways affected by beta-elemene that could be monitored to assess its effect?
A4: Yes, beta-elemene has been shown to modulate several key signaling pathways involved in cell survival and proliferation. Monitoring components of these pathways can provide insights into its mechanism of action and off-target effects. Key pathways include:
-
PI3K/Akt/mTOR pathway: Inhibition of this pathway by beta-elemene can lead to apoptosis and autophagy.[6][7][8]
-
MAPK/ERK pathway: Beta-elemene can modulate this pathway, which is involved in cell proliferation and survival.[8][9]
-
p53 signaling: Beta-elemene can upregulate the expression of p53, a tumor suppressor protein that can trigger cell cycle arrest and apoptosis.[1]
Troubleshooting Guides
Problem 1: High toxicity observed in normal control cell lines.
-
Possible Cause 1: Dosage is too high.
-
Solution: Perform a dose-response curve to determine the IC50 for your specific normal and cancer cell lines. Start with a wide range of concentrations and narrow it down to identify a concentration that is cytotoxic to the cancer cells but minimally affects the normal cells.
-
-
Possible Cause 2: Long exposure time.
-
Solution: Conduct a time-course experiment to determine the optimal treatment duration. It's possible that shorter exposure times are sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
-
-
Possible Cause 3: Cell line specific sensitivity.
-
Solution: The sensitivity to beta-elemene can vary between different cell lines. If possible, test on multiple normal cell lines relevant to your cancer model to establish a baseline for toxicity.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Issues with beta-elemene solubility or stability.
-
Solution: Ensure that beta-elemene is properly dissolved according to the manufacturer's instructions. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Variability in cell health and density.
-
Solution: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.
-
-
Possible Cause 3: Assay-specific artifacts.
-
Solution: If using an MTT or similar metabolic assay, be aware that beta-elemene could potentially interfere with the assay itself. Corroborate your findings with a different cytotoxicity assay, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Problem 3: No significant difference in apoptosis between treated and untreated normal cells.
-
Possible Cause 1: Insufficient dose or duration.
-
Solution: While the goal is to minimize toxicity, a complete lack of response might indicate the dose is too low to even assess a baseline effect. Refer to published IC50 values for similar cell lines and ensure your dose range is appropriate.
-
-
Possible Cause 2: Apoptosis is not the primary mechanism of toxicity in the specific normal cell line.
-
Solution: Investigate other cell death mechanisms, such as necrosis or autophagy. Also, consider assessing markers of cellular stress.
-
-
Possible Cause 3: Technical issues with the apoptosis assay.
-
Solution: Ensure your apoptosis assay (e.g., Annexin V/PI staining, TUNEL assay) is properly calibrated and that positive and negative controls are included.
-
Data Presentation
Table 1: Comparative IC50 Values of Beta-Elemene in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 Value (µg/mL) | Citation |
| IOSE-386 & IOSE-397 | Normal Ovarian Epithelial | N/A | ~112 | [1] |
| A2780 | Ovarian Cancer | Ovarian | Significantly lower than normal | [1] |
| A2780/CP (Cisplatin-resistant) | Ovarian Cancer | Ovarian | Similar to A2780 | [1] |
| K562 | Leukemia | Leukemia | 18.66 ± 1.03 | [10][11] |
| K562/DNR (Drug-resistant) | Leukemia | Leukemia | 16.31 ± 0.67 | [10][11] |
| SGC7901 | Gastric Adenocarcinoma | Gastric | 35.05 ± 1.99 | [10][11] |
| SGC7901/ADR (Drug-resistant) | Gastric Adenocarcinoma | Gastric | 34.42 ± 2.91 | [10][11] |
| A549 | Non-small Cell Lung Cancer | Lung | Dose-dependent inhibition from 5 µg/mL | [7] |
| NCI-H1650 | Non-small Cell Lung Cancer | Lung | Dose-dependent inhibition from 5 µg/mL | [7] |
| HCT116 | Colorectal Carcinoma | Colon | IC50 is 120 µg/mL after 24h | [12] |
| MV4-11 (FLT3-mutated) | Acute Myeloid Leukemia | Leukemia | ~25 | [13] |
| THP-1 (FLT3 wild-type) | Acute Myeloid Leukemia | Leukemia | ~25 | [13] |
| A172 | Malignant Brain Tumor | Brain | 80.8 ± 11.9 | [11] |
| CCF-STTG1 | Malignant Brain Tumor | Brain | 82.8 ± 1.1 | [11] |
| U-87MG | Malignant Brain Tumor | Brain | 88.6 ± 0.89 | [11] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the dose-dependent effect of beta-elemene on the viability of normal and cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[7]
-
Treat the cells with a range of concentrations of beta-elemene (e.g., 2.5, 5, 10, 20, 40 µg/mL) for desired time points (e.g., 24, 48, 72 hours).[7]
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic cells following beta-elemene treatment.
-
Methodology:
-
Treat cells with the desired concentrations of beta-elemene for the selected time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis of Signaling Proteins
-
Objective: To investigate the effect of beta-elemene on the expression of key proteins in apoptotic and survival pathways.
-
Methodology:
-
Treat cells with beta-elemene and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 60 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin B1, CDC2) overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. Use β-actin as a loading control.[1]
-
Mandatory Visualizations
Caption: Signaling pathways affected by beta-elemene leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for optimizing beta-elemene dosage.
Caption: Troubleshooting logic for high toxicity in normal cells.
References
- 1. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 4. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Elemene? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. β-Elemene Promotes Apoptosis Induced by Hyperthermia via Inhibiting HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
Technical Support Center: Overcoming Multidrug Resistance in Cancer Cells Using β-Elemene
Welcome to the β-Elemene Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the potential of β-elemene to overcome multidrug resistance (MDR) in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and curated data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is β-elemene and how does it reverse multidrug resistance?
A1: β-Elemene is a natural sesquiterpenoid compound extracted from the medicinal plant Curcuma wenyujin.[1] It has been shown to reverse MDR in cancer cells through multiple mechanisms, including:
-
Downregulation of ABC Transporters: β-Elemene can reduce the expression and/or inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP/ABCG2).[1][2] These transporters are major contributors to MDR as they actively pump chemotherapeutic drugs out of cancer cells.
-
Induction of Apoptosis: It can trigger programmed cell death (apoptosis) in resistant cancer cells, often through mitochondria-dependent pathways.[2][3]
-
Modulation of Signaling Pathways: β-Elemene influences key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in resistant cancers.[4][5]
-
Altering the Tumor Microenvironment: It can modulate the inflammatory environment within the tumor, which can contribute to drug resistance.[6]
Q2: I'm observing precipitation of β-elemene in my cell culture medium. What should I do?
A2: β-Elemene is a lipophilic compound with poor water solubility, which can lead to precipitation in aqueous culture media.[7][8] Here are some troubleshooting tips:
-
Use a Suitable Solvent for Stock Solution: Dissolve β-elemene in an organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Optimize Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the β-elemene stock solution can aid in its dispersion.
-
Vortexing/Mixing: Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even distribution.
-
Consider Formulation: For in vivo studies or specific in vitro applications, consider using a formulated version of β-elemene, such as a lipid-based nanoformulation, to improve its solubility and bioavailability.
Q3: I am seeing high variability in my IC50 values for β-elemene across different experiments. What could be the cause?
A3: Inconsistent IC50 values can be frustrating. Several factors can contribute to this variability:
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can all influence drug sensitivity.
-
β-Elemene Preparation: Prepare fresh dilutions of β-elemene from your stock solution for each experiment to avoid degradation.
-
Assay Duration: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time in your protocol.
-
Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield slightly different IC50 values. Be consistent with the assay you use.
-
Data Analysis: Use a consistent method for calculating IC50 values from your dose-response curves.
Q4: Can β-elemene be used in combination with other chemotherapeutic drugs?
A4: Yes, and this is one of its most promising applications. β-elemene has been shown to have synergistic effects when combined with various chemotherapeutic agents, including cisplatin, doxorubicin, and paclitaxel.[1][9] This synergy often allows for the use of lower concentrations of the conventional chemotherapeutic drug, potentially reducing its toxicity and side effects while still achieving a potent anti-cancer effect.
Data Presentation
Table 1: IC50 Values of β-Elemene in Sensitive and Multidrug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance to | IC50 of β-Elemene (µg/mL) | IC50 of Chemotherapeutic Alone (µg/mL) | IC50 of Chemotherapeutic + β-Elemene (µg/mL) | Reference |
| A549 | Lung Adenocarcinoma | Cisplatin (DDP) | - | 15.46 ± 1.23 (DDP) | 4.15 ± 0.89 (DDP) | [10] |
| A549/DDP | Lung Adenocarcinoma | Cisplatin (DDP) | - | 15.34 ± 1.05 (DDP) | - | [10] |
| MG63/Dox | Osteosarcoma | Doxorubicin (Dox) | - | 32.67 (Dox) | 7.75 (Dox) | [11] |
| Saos-2/Dox | Osteosarcoma | Doxorubicin (Dox) | - | 44.16 (Dox) | 7.22 (Dox) | [11] |
| Tca-8113-CDDP | Oral Squamous Cell Carcinoma | Cisplatin (CDDP) | ~60 | >32 (CDDP) | ~10 (CDDP) | [12] |
Table 2: Effect of β-Elemene on Apoptosis and MDR-Related Protein Expression
| Cell Line | Treatment | Apoptosis Rate (%) | Protein | Fold Change in Expression | Reference |
| A549/DDP | 20 µg/mL β-Elemene | 36.51 ± 0.21 | P-gp | 0.79 | [10] |
| A549/DDP | 40 µg/mL β-Elemene | 70.20 ± 0.25 | P-gp | 0.65 | [10] |
| A2780/CP | 50 µg/mL β-Elemene | 20.17 | - | - | [13] |
| A2780/CP | 50 µg/mL β-Elemene + 10 µM Cisplatin | 54.74 | - | - | [13] |
| MCAS | 50 µg/mL β-Elemene | 24.81 | - | - | [13] |
| MCAS | 50 µg/mL β-Elemene + 20 µM Cisplatin | 58.15 | - | - | [13] |
Experimental Protocols & Troubleshooting Guides
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of β-elemene on cancer cells and to calculate the IC50 value.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment:
-
Prepare a series of dilutions of β-elemene in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of β-elemene.
-
Include a vehicle control (medium with the same concentration of solvent used for the β-elemene stock) and an untreated control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background in wells without cells | Contamination of medium or reagents. | Use fresh, sterile reagents. |
| Low signal or no color change | Insufficient number of viable cells or incorrect MTT concentration. | Optimize cell seeding density and check the concentration and viability of your MTT solution. |
| Inconsistent results between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding and be precise with your pipetting. |
Western Blot for MDR-Related Proteins (e.g., P-gp)
Objective: To quantify the effect of β-elemene on the expression of MDR-related proteins.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with β-elemene at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-P-gp) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Weak or no signal | Insufficient protein loading, low antibody concentration, or inefficient transfer. | Increase the amount of protein loaded, optimize the primary antibody concentration, and check the transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking or washing, or too high antibody concentration. | Increase the blocking time and/or the number of washes. Optimize the primary and secondary antibody concentrations. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific primary antibody and ensure proper sample handling with protease inhibitors. |
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with β-elemene.
Detailed Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with β-elemene at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells in the control | Harsh cell handling during harvesting. | Be gentle when detaching and washing cells. Avoid excessive vortexing. |
| Weak Annexin V signal | Insufficient incubation time or low calcium concentration in the binding buffer. | Ensure the incubation time is adequate and that the binding buffer contains the correct concentration of calcium. |
| High background fluorescence | Incomplete washing or cell autofluorescence. | Ensure thorough washing of cells and set up proper compensation controls on the flow cytometer. |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of β-elemene.
Caption: Induction of apoptosis by β-elemene via the mitochondrial pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying β-elemene's effect on MDR.
References
- 1. In vitro combination characterization of the new anticancer plant drug beta-elemene with taxanes against human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on mechanism of elemene reversing tumor multidrug resistance based on luminescence pharmacokinetics in tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [beta-elemene induces apoptosis of K562 leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. β-elemene reverses the drug resistance of A549/DDP lung cancer cells by activating intracellular redox system, decreasing mitochondrial membrane potential and P-glycoprotein expression, and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combinative effects of β-elemene and propranolol on the proliferation, migration, and angiogenesis of hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of β-Elemene
For researchers, scientists, and drug development professionals utilizing β-elemene, ensuring its stability during long-term storage is paramount to the accuracy and reproducibility of experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the preservation of β-elemene's integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of β-elemene degradation?
A1: β-Elemene is a sesquiterpenoid with three unsaturated double bonds, which are the primary sites of chemical instability. The main degradation pathway is oxidation, where the double bonds react with oxygen. This can be accelerated by exposure to light (photo-oxidation), high temperatures, and contact with oxidizing agents. Peracid oxidation, for instance, specifically targets the isopropenyl group, leading to the formation of epoxides and ketones.[1][2] Due to its poor water solubility and inherent instability, β-elemene is also susceptible to degradation in aqueous solutions.
Q2: What are the ideal storage conditions for pure β-elemene?
A2: To minimize degradation, pure β-elemene should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container, protected from light and air. For solutions, the storage conditions depend on the solvent used.
Q3: How can I visually identify if my β-elemene sample has degraded?
A3: Pure β-elemene is typically a colorless to light yellow liquid. While significant degradation may not always result in a distinct visual change, any noticeable alteration in color (e.g., darkening), viscosity, or the appearance of precipitates could indicate degradation. However, the most reliable way to assess stability is through analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Q4: For how long can I store β-elemene under recommended conditions?
A4: The shelf-life of β-elemene is highly dependent on its form (pure oil, in solution, or in a stabilized formulation) and storage conditions. Formulations such as liposomes have been shown to be stable for at least six months, while solid lipid nanoparticles have demonstrated stability for at least eight months.
Data Presentation: Recommended Storage Conditions
| Form of β-Elemene | Solvent | Temperature | Duration |
| Pure Oil | N/A | 2-8°C | Refer to manufacturer's specifications |
| Solution | Ethanol | -20°C | ≥ 2 years |
| Stock Solution | Methanol | -80°C | Up to 6 months |
| Aqueous Solution | PBS/Ethanol | 4°C | Not recommended for more than one day |
| PEGylated Liposomes | Aqueous Buffer | 4°C | At least 6 months |
| Solid Lipid Nanoparticles | Aqueous Buffer | Room Temperature | At least 8 months |
Troubleshooting Guide
If you suspect degradation of your β-elemene sample, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected β-elemene degradation.
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method
This protocol outlines a method for quantifying β-elemene and detecting its degradation products.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents:
-
Helium (carrier gas, >99.5% purity).
-
Methanol (for stock solutions).
-
Hexane (for extraction).
-
Acetonitrile.
-
β-elemene reference standard.
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp 1: 50°C/min to 160°C, hold for 3 minutes.
-
Ramp 2: 50°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min.
-
MS Ion Source: Electron Impact (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
4. Sample Preparation:
-
Prepare a stock solution of β-elemene in methanol (e.g., 1 mg/mL).
-
For stability samples, dilute to a working concentration within the calibration range (e.g., 200-20,000 ng/mL) using the appropriate solvent.
-
If in a complex matrix (e.g., plasma, formulation), perform a liquid-liquid extraction with hexane after protein precipitation with acetonitrile.
5. Analysis:
-
Inject 1 µL of the prepared sample.
-
Monitor for the appearance of new peaks and a decrease in the peak area of β-elemene over time.
Caption: General experimental workflow for a β-elemene stability study.
Protocol 2: Preparation of β-Elemene Loaded Liposomes (Ethanol Injection Method)
This protocol describes a common method to encapsulate β-elemene in liposomes to enhance its stability.
1. Materials:
-
β-elemene
-
Soybean lecithin
-
Cholesterol
-
DSPE-PEG2000
-
Ethanol (95%)
-
L-histidine
-
Deionized water
2. Procedure:
-
Oil Phase Preparation: Dissolve β-elemene, soybean lecithin, cholesterol, and DSPE-PEG2000 in 95% ethanol in an 80°C water bath.
-
Aqueous Phase Preparation: Prepare a 10 mM L-histidine buffer in deionized water and adjust the pH to 6.5.
-
Liposome Formation:
-
Heat both the oil and aqueous phases to 60°C.
-
Slowly inject the oil phase into the aqueous phase with continuous stirring using a high-speed blender.
-
Homogenize the mixture to form a liposomal suspension.
-
-
Purification: Remove non-encapsulated β-elemene and other impurities by dialysis or ultracentrifugation.
3. Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency (EE%) by quantifying the amount of β-elemene in the liposomes versus the initial amount added.
Protocol 3: Preparation of β-Elemene-Cyclodextrin Inclusion Complex (Kneading Method)
This method enhances the stability and aqueous solubility of β-elemene by forming an inclusion complex with β-cyclodextrin.
1. Materials:
-
β-elemene
-
β-cyclodextrin
-
Ethanol
-
Deionized water
2. Procedure:
-
Determine the appropriate molar ratio of β-elemene to β-cyclodextrin (typically 1:1).
-
Place the β-cyclodextrin powder in a mortar.
-
Add a small amount of a water-ethanol mixture to the β-cyclodextrin to form a paste.
-
Gradually add the β-elemene to the paste while continuously grinding with a pestle.
-
Knead the mixture for a specified period (e.g., 60 minutes) until a homogeneous paste is formed.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder.
-
The powder can be washed with a suitable solvent to remove any uncomplexed β-elemene.
3. Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).
Signaling Pathways and Protective Mechanisms
The degradation of β-elemene primarily involves the oxidation of its double bonds. Encapsulation strategies physically protect these vulnerable sites from environmental factors.
Caption: Simplified diagram of β-elemene degradation and stabilization.
References
Technical Support Center: Managing Phlebitis Associated with Beta-Elemene Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phlebitis as a side effect of beta-elemene injection.
Troubleshooting Guide: Prophylaxis and Management of Beta-Elemene-Induced Phlebitis
This guide offers solutions to specific issues that may arise during experiments involving beta-elemene injections.
Issue 1: High Incidence of Phlebitis Observed in a Preclinical Study Cohort
-
Question: Our preclinical study using beta-elemene injection is showing a high incidence of phlebitis. How can we mitigate this?
-
Answer: A high incidence of phlebitis is a known adverse effect of beta-elemene injection.[1] A multi-faceted approach focusing on administration technique, formulation, and potential co-administration of protective agents can help reduce the incidence and severity.
-
Optimize Infusion and Administration Techniques:
-
Catheter Selection: Use the smallest gauge catheter suitable for the infusion to minimize mechanical irritation to the vein.[1]
-
Catheter Placement: Avoid areas of flexion, such as joints, to prevent mechanical stress on the vein.[1]
-
Dilution: Consider diluting the beta-elemene injection. A 1:2 dilution has been shown to potentially reduce the incidence of phlebitis.[1]
-
Infusion Rate: For initial administrations, a slower drip rate (e.g., 20 drops/min) is advisable for the first 30 minutes to monitor for adverse reactions before increasing to the standard rate (30-40 drops/min).
-
-
Consider Advanced Formulations:
-
Beta-elemene's formulation is a likely contributor to chemical phlebitis due to its pH and osmolarity.[1]
-
Novel drug delivery systems such as liposomes and nanostructured lipid carriers (NLCs) have been developed to address the poor water solubility and severe phlebitis associated with standard beta-elemene injections.[2]
-
Studies have shown that β-E-NLCs cause significantly less venous irritation compared to the standard Elemene injection, as evidenced by a reduction in vascular angiectasia and inflammatory cell infiltration in preclinical models.[3] This is attributed to the encapsulation of beta-elemene within lipid nanoparticles, which prevents direct contact between the drug and the vascular wall.[3]
-
-
Issue 2: Onset of Phlebitis Symptoms During Infusion
-
Question: We have observed erythema, swelling, and tenderness at the infusion site during a beta-elemene infusion. What is the immediate course of action?
-
Answer: Immediate intervention is crucial to prevent the progression of phlebitis.
-
Stop the Infusion: Immediately halt the beta-elemene infusion.[1]
-
Assess and Document: Evaluate the severity of the phlebitis using a standardized scale, such as the Visual Infusion Phlebitis (VIP) score. Document all signs and symptoms.[1]
-
Remove the Catheter: The peripheral venous catheter should be removed immediately.[4]
-
Apply Warm Compresses: Application of warm, moist compresses to the affected area can help alleviate symptoms.[5]
-
Elevate the Limb: Elevating the affected limb can help reduce swelling.[5]
-
Pharmacological Intervention: Consider the topical application of anti-inflammatory creams or gels. In more severe cases, systemic anti-inflammatory analgesics may be prescribed.
-
Issue 3: Designing a Study to Evaluate a Novel Protective Agent for Beta-Elemene-Induced Phlebitis
-
Question: We are developing a novel agent to prevent beta-elemene-induced phlebitis and need to design a preclinical study. What is a standard protocol?
-
Answer: A well-established preclinical model for studying phlebitis is the rabbit ear vein model. Below is a detailed experimental protocol.
-
Objective: To assess the efficacy of a novel protective agent in reducing the incidence and severity of phlebitis induced by beta-elemene injection.
-
Experimental Protocol: See the detailed protocol in the "Experimental Protocols" section below.
-
Frequently Asked Questions (FAQs)
Q1: What is beta-elemene and what are its primary applications?
A1: Beta-elemene is a noncytotoxic antitumor compound extracted from the traditional Chinese medicine Curcuma wenyujin.[2] It is the main active component of "elemene," which also includes γ-elemene and δ-elemene.[1] Elemene injection has been approved by the China Food and Drug Administration (CFDA) and is used as an adjuvant therapy in combination with chemotherapy or radiotherapy for various cancers, including lung, liver, and brain tumors.[1][2] It has been shown to enhance therapeutic efficacy and reduce treatment-related side effects.
Q2: What is phlebitis and why is it associated with beta-elemene injection?
A2: Phlebitis is the inflammation of the inner lining of a vein (the tunica intima).[1] It can be caused by mechanical irritation, chemical irritation from infused drugs, or bacterial contamination.[1] Beta-elemene injection is a known cause of chemical phlebitis, likely due to its formulation, pH, or osmolarity, which can irritate the vascular endothelium.[1] The incidence of phlebitis is significantly increased in patients receiving elemene alongside chemotherapy.[1] A meta-analysis has shown that the administration of elemene can significantly increase the incidence of phlebitis in patients undergoing chemotherapy.[6]
Q3: What are the typical signs and symptoms of phlebitis?
A3: Early identification is key for effective management. The primary signs and symptoms to monitor at the infusion site include:
-
Pain or tenderness[1]
-
Redness (erythema) and warmth along the vein[1]
-
Swelling (edema)[1]
-
A palpable, hard "cord-like" vein[1]
-
Slowed or stopped infusion flow[1]
Standardized phlebitis scales, such as the Infusion Nurses Society (INS) scale, are often used to grade the severity of the condition.[1]
Q4: What are the underlying signaling pathways involved in beta-elemene-induced phlebitis?
A4: While the precise pathway for beta-elemene-induced phlebitis is not fully elucidated, research on beta-elemene's interaction with endothelial cells and its anti-inflammatory properties provides insights. Phlebitis is an inflammatory response. Beta-elemene has been shown to modulate several inflammatory signaling pathways, including NF-κB, MAPK, and Wnt/β-catenin. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. However, the direct irritant effect of the injection formulation can still trigger a localized inflammatory cascade in the vein wall, leading to phlebitis.
Data Presentation
Table 1: Hypothetical Quantitative Data from a Clinical Study on Prophylactic Strategies for Beta-Elemene-Induced Phlebitis
| Intervention Group | Number of Patients (n) | Incidence of Phlebitis (any grade) | Mean Phlebitis Score (± SD) | p-value (vs. Elemene Alone) |
| Control (Saline Infusion) | 50 | 4 (8%) | 0.2 ± 0.5 | <0.001 |
| Elemene Alone | 50 | 18 (36%) | 1.8 ± 1.1 | - |
| Elemene + Hydrocortisone | 50 | 9 (18%) | 0.9 ± 0.8 | <0.01 |
| Elemene + Lidocaine | 50 | 11 (22%) | 1.1 ± 0.9 | <0.05 |
| Elemene (Diluted 1:2) | 50 | 7 (14%) | 0.7 ± 0.6 | <0.01 |
This table is based on hypothetical data for illustrative purposes.[1]
Experimental Protocols
Protocol: Preclinical Evaluation of a Novel Cryoprotectant Gel to Reduce Elemene-Induced Phlebitis
-
Animal Model: New Zealand white rabbits, a standard model for phlebitis studies.[1]
-
Grouping: Randomly assign rabbits to three groups (n=10 per group):
-
Control Group: Receives beta-elemene infusion with no topical treatment.
-
Placebo Group: Receives beta-elemene infusion with a placebo gel applied at the infusion site.
-
Experimental Group: Receives beta-elemene infusion with the cryoprotectant gel applied at the infusion site.
-
-
Procedure:
-
Anesthetize the animals and place a peripheral catheter in the marginal ear vein.
-
Administer a standardized dose and concentration of beta-elemene injection over a fixed period (e.g., 4 hours).
-
For the experimental and placebo groups, apply the respective gels around the catheter insertion site 30 minutes prior to infusion and reapply every 2 hours.
-
-
Data Collection:
-
Visually assess and score the infusion site for signs of phlebitis (redness, swelling, palpable cord) at 2, 4, 8, 24, and 48 hours post-infusion using a validated phlebitis scale.[1]
-
After 48 hours, euthanize the animals and collect venous tissue samples for histopathological examination to assess inflammation, endothelial damage, and thrombus formation.[1]
-
Measure levels of inflammatory markers (e.g., IL-1, IL-6, TNF-α) in tissue homogenates.
-
-
Statistical Analysis: Compare the mean phlebitis scores, histopathology scores, and inflammatory marker levels between the groups using ANOVA or Kruskal-Wallis tests. A p-value < 0.05 will be considered statistically significant.[1]
Visualizations
Caption: Proposed signaling pathway for beta-elemene-induced phlebitis.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Prevention and Treatment of Phlebitis Secondary to the Insertion of a Peripheral Venous Catheter: A Scoping Review from a Nursing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorahealthcare.org [aurorahealthcare.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Elemene Isomer Purification
Welcome to the technical support center for the purification of elemene isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in separating β-, γ-, and δ-elemene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating elemene isomers?
A1: The main difficulty lies in their structural similarity. Elemene isomers (β, γ, and δ) are sesquiterpenes with the same molecular weight and formula (C15H24), differing only in the position of double bonds.[1][2] This results in very similar physical properties, such as polarity and boiling point, making them difficult to separate using routine isolation techniques.[3] Furthermore, some isomers, like germacrene A, can thermally rearrange into β-elemene during high-temperature analysis methods like Gas Chromatography (GC), leading to inaccurate quantification.[4][5]
Q2: Which chromatographic method is generally most effective: HPLC or GC?
A2: High-Performance Liquid Chromatography (HPLC) is often preferred for purifying thermally sensitive compounds like elemene isomers.[4] Gas Chromatography (GC) operates at high temperatures that can cause thermal rearrangement of certain isomers into the more stable β-elemene, compromising the accuracy of the isomeric profile.[4][5] HPLC, particularly reversed-phase HPLC, can effectively separate these non-polar compounds at lower temperatures, preserving their original isomeric forms.[6]
Q3: What type of HPLC column is best suited for elemene isomer separation?
A3: For non-polar compounds like elemene isomers, a reversed-phase column, such as a C18 or C8, is the standard choice.[6][7] These columns have a non-polar stationary phase and are used with a polar mobile phase. The separation is based on hydrophobic interactions. For particularly challenging separations, columns with different selectivity, such as those with a phenyl stationary phase, could provide alternative interactions to improve resolution.[7][8]
Q4: My elemene sample is not soluble in common HPLC solvents like methanol or acetonitrile. What should I do?
A4: This is a common issue with highly non-polar terpenes.[7] While the sample might be soluble in solvents like hexane or benzene, these are often incompatible with reversed-phase HPLC systems. You can try using a small amount of a stronger, miscible solvent like tetrahydrofuran (THF) or ethyl acetate to dissolve the sample initially.[7] When injecting a highly concentrated sample in a small volume of a strong solvent, it often won't cause significant peak distortion on a preparative scale system.[7] Always perform a small-scale test to ensure compatibility and avoid sample precipitation on the column.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of elemene isomers.
Problem 1: Poor or No Resolution Between Isomer Peaks
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition: The polarity of your mobile phase may be too high (too strong), causing the isomers to elute too quickly without sufficient interaction with the stationary phase. | Decrease the organic modifier percentage. In a reversed-phase system (e.g., acetonitrile/water), reduce the acetonitrile percentage. A shallower gradient or an isocratic run with a lower organic content can increase retention and improve resolution.[6][9] |
| Incorrect Solvent Choice: The chosen organic solvent (e.g., methanol) may not provide the best selectivity for your specific isomers. | Switch the organic modifier. Acetonitrile and methanol offer different selectivities. If you are using one, try developing a method with the other.[6] |
| Sub-optimal Temperature: Column temperature can affect solvent viscosity and mass transfer, influencing separation. | Adjust the column temperature. Experiment with temperatures in a range like 25-40°C. A lower temperature may increase analyte interaction with the stationary phase and improve separation.[6] |
| Flow Rate is Too High: A high flow rate reduces the time for equilibrium between the mobile and stationary phases, decreasing column efficiency. | Reduce the flow rate. Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the number of theoretical plates and enhance resolution.[6] |
| Column is Not Efficient Enough: The column may be old, contaminated, or have too large a particle size for the required separation. | Use a higher efficiency column. A column with a smaller particle size (e.g., 3 µm vs. 5 µm) or a longer column will provide better resolution.[6] Ensure the column is not degraded.[10] |
A logical workflow for troubleshooting poor resolution is outlined below.
Troubleshooting workflow for poor HPLC peak resolution.
Problem 2: Peak Tailing
| Potential Cause | Suggested Solution |
| Column Overload: Injecting too much sample can lead to non-ideal peak shapes. | Reduce sample concentration/injection volume. Perform a loading study to find the maximum sample amount that can be injected without compromising peak shape.[11] |
| Secondary Interactions: Silanol groups on the silica backbone of the column can interact with analytes, causing tailing. | Use an end-capped column or add a mobile phase modifier. Most modern columns are end-capped to minimize this. Adding a small amount of a competitive agent like triethylamine (TEA) can also help. |
| Column Contamination/Degradation: The column frit may be partially blocked, or the stationary phase may be damaged. | Clean or replace the column. Flush the column with a strong solvent.[6] If the problem persists, the column may need replacement.[10] |
Problem 3: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Poor Resolution Leading to Mixed Fractions: If peaks are not baseline-resolved, it is impossible to collect pure fractions without sacrificing yield. | Optimize the separation first. Focus on achieving baseline resolution before scaling up for purification. Better separation allows for more accurate fraction collection and higher yield of pure compound.[11] |
| Sub-optimal Fraction Collection Settings: The fraction collector trigger may be set incorrectly (e.g., threshold too high, window too narrow). | Optimize fraction collection parameters. Use the chromatogram to set the collection threshold just above the baseline noise and define the collection window from peak start to peak end.[12] |
| Compound Degradation: The compound may be unstable in the mobile phase or sensitive to light/air during the collection process. | Assess compound stability. Ensure the mobile phase pH is suitable. Use amber vials for collection and consider working under an inert atmosphere if necessary. |
Quantitative Data Summary
Achieving high purity is the primary goal of preparative chromatography.[13] The following table summarizes typical performance metrics for different purification scales. Note that a trade-off often exists between purity, yield, and throughput.[11][13]
| Parameter | Analytical Scale | Preparative Scale (High Purity) | Preparative Scale (High Throughput) |
| Objective | Method Development | Isolate target >99% purity | Process max material quickly |
| Typical Purity | N/A | > 99% | 90-98% |
| Typical Yield | N/A | 60-80% | 85-95% (of lower purity) |
| Resolution (Rs) | > 1.5 | > 1.2 | ~ 1.0 (touching peaks) |
| Column Loading | Low (ng to µg) | Moderate (mg) | High (mg to g), overloaded |
Data synthesized from principles of preparative HPLC.[11][13]
Experimental Protocols
Protocol 1: Analytical Method Development for Elemene Isomers via RP-HPLC
This protocol outlines the steps to develop a robust analytical method, which is the foundation for scaling up to preparative purification.[11]
-
Sample Preparation:
-
Prepare a stock solution of the elemene isomer mixture at approximately 1 mg/mL.
-
The solvent should be the mobile phase itself or a weaker solvent (e.g., if the mobile phase is 90% acetonitrile, dissolve the sample in 70% acetonitrile or pure methanol).[13] Using a solvent much stronger than the mobile phase can distort peak shape.
-
-
HPLC System and Column:
-
System: Analytical HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Detection Wavelength: ~210 nm (as terpenes lack strong chromophores).
-
-
Method Development:
-
Scouting Gradient: Start with a broad gradient to determine the approximate elution conditions.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Optimization: Based on the scouting run, develop a shallower gradient or an isocratic method around the elution percentage of the target isomers.
-
Example: If isomers elute around 95% Acetonitrile, try an isocratic method at 92% Acetonitrile or a shallow gradient from 90% to 95% over 15 minutes.
-
-
Refinement: Adjust the flow rate, temperature, and organic modifier (e.g., switch to methanol) to achieve baseline resolution (Rs > 1.5) for all isomers.[6]
-
Workflow for analytical HPLC method development.
Protocol 2: Preparative Scale-Up for β-Elemene Purification
This protocol assumes a validated analytical method has been developed.
-
Calculate Scale-Up Parameters:
-
The primary goal is to maintain the linear velocity of the mobile phase. The flow rate on the preparative column should be scaled based on the cross-sectional area of the columns.
-
Formula: Flow_prep = Flow_analyt * ( (ID_prep)^2 / (ID_analyt)^2 )
-
ID_prep = Inner Diameter of Preparative Column
-
ID_analyt = Inner Diameter of Analytical Column
-
-
Injection volume can also be scaled proportionally to the column volume.
-
-
Preparative System Setup:
-
System: Preparative HPLC with a fraction collector.
-
Column: Use a preparative column with the same stationary phase chemistry and particle size as the analytical column (e.g., C18, 21.2 x 150 mm, 5 µm).[13][14]
-
Mobile Phase: Prepare large volumes of the optimized mobile phase from the analytical method. Ensure solvents are HPLC-grade and properly degassed.[6]
-
-
Loading Study:
-
Prepare a highly concentrated sample solution (e.g., 50-100 mg/mL).
-
Perform a series of injections with increasing volume to determine the maximum sample load before resolution is lost (i.e., when the target peak begins to merge with an adjacent impurity peak).[11]
-
-
Purification Run and Fraction Collection:
-
Inject the maximum determined sample load.
-
Set the fraction collector to trigger based on UV absorbance threshold.
-
Collect the eluent corresponding to the target β-elemene peak into separate vessels.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the initial analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification.
-
Remove the solvent using a method like rotary evaporation.
-
References
- 1. Elemene - Wikipedia [en.wikipedia.org]
- 2. Elemene isomer [webbook.nist.gov]
- 3. US6464839B1 - Beta-elemene, method to prepare the same and uses thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Progress in the Separation of Chemical Components from Essential Oils by High-Speed Countercurrent Chromatography [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. cms.mz-at.de [cms.mz-at.de]
- 14. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Technical Support Center: Navigating Beta-Elemene Batch Inconsistency
Welcome to the technical support center for beta-elemene research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing inconsistent experimental results that may arise from batch-to-batch variations of beta-elemene.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 values of beta-elemene against our cancer cell line between different batches. What could be the primary cause?
A1: Inconsistent IC50 values are a common challenge when working with natural products like beta-elemene and can stem from several factors related to batch variability. The most likely causes include:
-
Purity and Composition Differences: Beta-elemene is often extracted from natural sources, and the purity and the proportion of its isomers (α, β, γ, and δ) can vary between batches. The β-isomer is the most biologically active, and variations in its concentration will directly impact the observed cytotoxic effects.[1][2]
-
Presence of Impurities: Contaminants from the extraction and purification process can interfere with the assay or possess their own biological activity, leading to skewed results.
-
Degradation of the Compound: Beta-elemene can be unstable if not stored properly.[3] Exposure to light, air, or improper temperatures can lead to degradation, reducing its effective concentration.
-
Solubility Issues: Beta-elemene is lipophilic and has poor water solubility.[2][4] Inconsistent dissolution between experiments can lead to variations in the actual concentration of the compound in the cell culture media.
Q2: How can we ensure the consistency and quality of the beta-elemene we purchase from different suppliers or in different lots?
A2: Implementing a rigorous quality control (QC) process for each new batch of beta-elemene is crucial. We recommend the following steps:
-
Request a Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for each batch. This document should provide information on the purity (typically determined by HPLC or GC), identity (confirmed by NMR or MS), and levels of any known impurities.
-
In-house Purity Verification: It is best practice to independently verify the purity of each batch upon receipt. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for this.[5]
-
Standardize Stock Solution Preparation: Use a consistent protocol for preparing stock solutions. Beta-elemene is soluble in solvents like DMSO, ethanol, and DMF.[6][7] Always use the same solvent and concentration for your stock solutions and visually inspect for any precipitation.
-
Proper Storage: Store beta-elemene at the recommended temperature, typically 2-8°C, and protect it from light and air to prevent degradation.
Q3: Our beta-elemene solution sometimes appears cloudy. What should we do?
A3: Cloudiness in your beta-elemene solution is a strong indicator of solubility issues. Beta-elemene's lipophilic nature can make it challenging to dissolve in aqueous media.[2][4] Here’s how to troubleshoot this:
-
Ensure Complete Dissolution in Stock Solvent: Before diluting in aqueous media, make sure the beta-elemene is fully dissolved in the primary organic solvent (e.g., DMSO). Gentle warming or sonication can aid dissolution.
-
Optimize Final Concentration: Avoid high final concentrations of beta-elemene in your cell culture medium, as this can lead to precipitation. It is also important to note that the final concentration of the organic solvent (like DMSO) in the medium should be non-toxic to the cells (typically <0.5%).
-
Use of Solubilizing Agents: For in vivo studies or specific in vitro assays, consider using formulation strategies like liposomes or emulsions to improve solubility and bioavailability.[2][4]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to identifying the source of variability in cell viability assays (e.g., MTT, CCK-8).
Workflow for Troubleshooting Inconsistent Cell Viability Data
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Detailed Steps:
-
Verify Beta-Elemene Batch Quality:
-
Purity Check: Run an HPLC or GC-MS analysis on the current and previous batches of beta-elemene to compare their purity profiles. Significant differences in the percentage of β-elemene or the presence of impurities could be the root cause.
-
Review CoA: Compare the CoAs of the different batches. Pay close attention to the reported purity and the methods used for analysis.
-
-
Standardize Experimental Protocol:
-
Stock Solution Preparation: Ensure that the stock solution is prepared fresh or has been stored correctly. Use a vortex or sonicator to ensure complete dissolution.
-
Assay Procedure: Review your protocol for the cell viability assay to ensure consistency in incubation times, reagent concentrations, and measurement parameters.
-
-
Check Cell Culture Conditions:
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase.
-
Cell Density: Use a consistent cell seeding density for all experiments.
-
Mycoplasma Contamination: Test your cell lines for mycoplasma contamination, as this can significantly affect cellular responses to treatment.
-
Guide 2: Investigating Discrepancies in Western Blot Results for Signaling Pathway Analysis
Researchers often use beta-elemene to study its effects on signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[8][9] Inconsistent Western blot results can obscure the true biological effects.
Key Signaling Pathways Modulated by Beta-Elemene
Caption: Key signaling pathways affected by beta-elemene.
Troubleshooting Steps:
-
Confirm Bioactivity of the Beta-Elemene Batch: Before performing a Western blot, run a simple cell viability assay with the new batch to confirm its biological activity. If the IC50 value is significantly different from previous batches, this points to a problem with the compound itself.
-
Titrate the Concentration: Due to potential variations in purity, the optimal concentration of beta-elemene required to elicit a response may differ between batches. Perform a dose-response experiment to determine the appropriate concentration for the new batch.
-
Standardize Lysate Preparation and Western Blotting Technique: Ensure consistency in cell lysis, protein quantification, gel electrophoresis, and antibody incubation to minimize technical variability.
Experimental Protocols
Protocol 1: Purity Analysis of Beta-Elemene by HPLC
Objective: To determine the purity of a beta-elemene sample.
Materials:
-
Beta-elemene sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of beta-elemene (≥98.0% purity)
-
C18 reverse-phase HPLC column
Method:
-
Standard Preparation: Prepare a stock solution of the beta-elemene reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a solution of the beta-elemene sample to be tested in acetonitrile at the same concentration.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As beta-elemene lacks a strong chromophore, UV detection can be challenging. A wavelength of around 210 nm may be used, or alternatively, a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of beta-elemene in the sample to the total peak area of all components (area percent method) or by using a calibration curve generated from the reference standard.
Protocol 2: Cell Viability Measurement using MTT Assay
Objective: To assess the cytotoxic effect of beta-elemene on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Beta-elemene stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of beta-elemene. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Quantitative Data Summary
The following table summarizes representative IC50 values of beta-elemene in various cancer cell lines as reported in the literature. This data can serve as a benchmark for your own experiments, but be aware that values can vary depending on the specific cell line, assay conditions, and beta-elemene batch purity.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| A549 | Non-small cell lung cancer | ~27.5 | [11] |
| H460 | Non-small cell lung cancer | ~70.6 | [11] |
| A2780 | Ovarian cancer | ~65 | [12] |
| A2780/CP (cisplatin-resistant) | Ovarian cancer | ~75 | [12] |
| T24 | Bladder cancer | ~47.4 | [13] |
| U87MG | Glioblastoma | ~88.6 | [14] |
Disclaimer: This technical support center provides guidance based on publicly available research. It is intended for research use only. Researchers should always adhere to their institution's safety guidelines and protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]
- 9. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of beta-elemene on alpha-tubulin polymerization in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of β-Elemene in Different Solvent Systems
Welcome to the technical support center for β-elemene stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing β-elemene in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is β-elemene and why is its stability a concern?
A1: β-Elemene is a natural sesquiterpene with demonstrated anti-tumor activity. Its structure contains three unsaturated double bonds, which makes it susceptible to degradation through oxidation, especially when exposed to air, light, or high temperatures. This instability can lead to a loss of therapeutic efficacy and the formation of unknown degradation products, making it crucial to handle and store it under appropriate conditions.
Q2: What are the primary factors that affect the stability of β-elemene in solution?
A2: The main factors affecting β-elemene's stability are:
-
Solvent Choice: The polarity and protic nature of the solvent can influence the rate of degradation.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Light Exposure: β-elemene can undergo photodegradation.
-
pH: Although more relevant in aqueous solutions, the presence of acidic or basic impurities in organic solvents can catalyze degradation.
-
Oxygen: As an unsaturated compound, β-elemene is prone to oxidation.
Q3: In which common laboratory solvents is β-elemene soluble and what are the general stability considerations?
A3: β-Elemene, being a lipophilic compound, has poor water solubility. It is soluble in various organic solvents. The following table summarizes solubility and key stability considerations:
| Solvent | Solubility | Stability Considerations |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Good short-term stability. However, DMSO is hygroscopic and can absorb water, which may affect long-term stability. It is recommended to use anhydrous DMSO and store solutions under an inert atmosphere. |
| Ethanol | ~30 mg/mL | Generally provides good stability, especially when stored at low temperatures and protected from light. It is a common solvent for preparing stock solutions. |
| Methanol | Soluble | Similar to ethanol, but can be more reactive in certain conditions. Use high-purity solvent and store appropriately. |
| Acetonitrile | Soluble | Often used in HPLC analysis. Provides good stability for analytical purposes. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.3 mg/mL in a 1:2 ethanol:PBS solution) | Very poor stability. It is not recommended to store aqueous solutions for more than one day. Degradation is rapid in aqueous media. |
Q4: How can I improve the stability of β-elemene in my experimental solutions?
A4: To enhance stability, consider the following:
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at -20°C or -80°C.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
For aqueous-based assays, consider using stabilizing formulations like microemulsions or liposomes if compatible with your experimental design.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with β-elemene. | Degradation of β-elemene stock or working solutions. | 1. Prepare fresh solutions before each experiment. 2. Validate the concentration of your stock solution periodically using a stability-indicating analytical method (see Experimental Protocols). 3. Ensure proper storage conditions (low temperature, protection from light and air). |
| Precipitation of β-elemene in aqueous media. | Low aqueous solubility of β-elemene. | 1. Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO) in the final solution, ensuring it does not exceed the tolerance of your experimental system. 2. Consider using a surfactant or encapsulating agent to improve solubility and stability. |
| Loss of β-elemene activity over time. | Chemical degradation leading to inactive byproducts. | 1. Review your solvent preparation and storage procedures. 2. Add an antioxidant (e.g., BHT) to the solvent, if it does not interfere with your experiment. 3. Perform a time-course experiment to determine the stability window of β-elemene in your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation and Storage of a β-Elemene Stock Solution in an Organic Solvent
Objective: To prepare a stable stock solution of β-elemene for in vitro experiments.
Materials:
-
β-Elemene (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with screw caps
Procedure:
-
Allow the β-elemene vial and the solvent to come to room temperature.
-
Weigh the desired amount of β-elemene in a sterile microfuge tube or directly in the amber vial.
-
Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex briefly until the β-elemene is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds to displace oxygen.
-
Quickly cap the vial tightly.
-
For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for β-Elemene
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of β-elemene and separate it from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
β-Elemene reference standard
-
Degraded β-elemene sample (for method development)
Procedure:
1. Mobile Phase Preparation:
- Prepare a mobile phase consisting of acetonitrile and water. A common starting point is a gradient elution to ensure separation of the non-polar β-elemene from more polar degradation products.
- Example Gradient:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient Program: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
- The mobile phase can be optimized based on the separation achieved.
2. Standard and Sample Preparation:
- Prepare a stock solution of β-elemene reference standard in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution to create working standards (e.g., 10, 25, 50, 100 µg/mL).
- To prepare a degraded sample for method development, expose a solution of β-elemene to stress conditions (e.g., heat at 60°C for 24 hours, or expose to UV light).
3. Chromatographic Conditions:
- Column: C18 reverse-phase column.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm (β-elemene has a chromophore that absorbs in the low UV range).
4. Analysis:
- Inject the working standards to establish a calibration curve.
- Inject the fresh and degraded β-elemene samples.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent β-elemene peak. A good stability-indicating method will show baseline separation between the β-elemene peak and all degradation peaks.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing and assessing the stability of β-elemene solutions.
Caption: Factors contributing to the degradation of β-elemene.
Validation & Comparative
Comparative Analysis of Beta-Elemene and Cisplatin in Ovarian Cancer Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of beta-elemene, a natural compound derived from Rhizoma zedoariae, and cisplatin, a cornerstone chemotherapeutic agent, in the context of ovarian cancer. The focus is on their individual efficacy, synergistic potential, and underlying molecular mechanisms, particularly in cisplatin-resistant ovarian cancer models. All data presented is supported by experimental findings from preclinical studies.
Executive Summary
Cisplatin has long been a first-line treatment for ovarian cancer, but its efficacy is often limited by the development of drug resistance.[1][2] Beta-elemene has emerged as a promising anti-cancer agent that not only exhibits cytotoxicity against both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells but also appears to re-sensitize resistant cells to cisplatin.[3][4] This synergistic interaction is a key focus of current research. Studies show that beta-elemene's anti-tumor activity is multifaceted, involving the induction of apoptosis and cell cycle arrest through various signaling pathways.[5][6] When combined, beta-elemene enhances cisplatin-induced cell death by modulating DNA repair mechanisms and apoptosis signaling pathways.[3][7]
Quantitative Performance Data
The following tables summarize the quantitative data from in vitro studies, comparing the effects of beta-elemene and cisplatin on various ovarian cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) in Ovarian Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Cell Line | Resistance Status | β-Elemene IC50 (µg/mL) | Reference |
| A2780 | Cisplatin-Sensitive | 60 - 65 | [3] |
| A2780/CP | Cisplatin-Resistant | 75 | [5] |
| A2780/CP70 | Cisplatin-Resistant | 65 - 80 | [3] |
| MCAS | Cisplatin-Resistant | 60 - 78 | [3][5] |
| SKOV-3 | Chemoresistant | 67 | [5][8] |
| OVCAR-3 | Chemoresistant | 57 | [5][8] |
| ES-2 | Chemosensitive | 54 | [5][8] |
| IOSE-386 / IOSE-397 | Normal Ovarian Epithelial | ~110 - 114 | [5][8] |
Notably, the IC50 values for beta-elemene are similar across both cisplatin-sensitive and resistant cell lines, indicating its efficacy is not compromised by the mechanisms that confer cisplatin resistance.[3][5] Furthermore, the IC50 values in normal ovarian epithelial cells are nearly double those in cancer cells, suggesting a degree of selectivity for tumor cells.[2][5]
Table 2: Effect on Cell Cycle Distribution in A2780/CP Cells
Beta-elemene, alone and in combination with cisplatin, induces cell cycle arrest, preventing cancer cells from progressing through division.
| Treatment | % of Cells in G2/M Phase | Reference |
| Untreated Control | 10.6% | [5] |
| β-Elemene (30 µg/mL) | 22.8% | [5] |
| β-Elemene (50 µg/mL) | 31.9% | [5] |
| β-Elemene (70 µg/mL) | 37.3% | [5] |
These findings demonstrate a dose-dependent induction of G2/M phase cell cycle arrest by beta-elemene in cisplatin-resistant ovarian cancer cells.[5][9]
Mechanisms of Action and Signaling Pathways
Beta-elemene and cisplatin exert their anti-cancer effects through distinct yet complementary mechanisms. Cisplatin primarily acts by forming DNA adducts, which triggers DNA damage responses and, ultimately, apoptosis.[10][11] Beta-elemene's mechanism is more complex, involving the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis.
3.1 Beta-Elemene Signaling Pathway
Beta-elemene induces apoptosis primarily through the intrinsic, mitochondria-dependent pathway. It also causes cell cycle arrest at the G2/M checkpoint by modulating the expression of critical cell cycle regulators.[5][12]
3.2 Cisplatin Signaling Pathway
Cisplatin's primary mode of action is the induction of DNA damage, which activates signaling cascades leading to apoptosis. However, cancer cells can develop resistance by up-regulating survival pathways like PI3K/Akt/mTOR.[13][14]
3.3 Synergistic Mechanism of Action
Beta-elemene enhances cisplatin's efficacy in resistant cells by targeting the very mechanisms that protect the cancer cell from cisplatin. It down-regulates DNA repair proteins (ERCC-1) and key inhibitors of apoptosis (XIAP), effectively dismantling the cell's resistance defenses.[3]
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental methodologies.
4.1 Cell Culture
-
Cell Lines: Human ovarian cancer cell lines A2780 (cisplatin-sensitive) and its resistant counterparts A2780/CP or A2780/CP70, as well as SKOV-3, OVCAR-3, and MCAS are commonly used.[3][5]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
4.2 Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of the compounds and calculate IC50 values.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of beta-elemene, cisplatin, or their combination. Control wells receive vehicle only.
-
After a specified incubation period (e.g., 24, 48, 72 hours), 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
4.3 Cell Cycle Analysis (Flow Cytometry)
-
Purpose: To determine the effect of the drugs on cell cycle progression.
-
Procedure:
-
Cells are treated with the compounds for a specified time (e.g., 48 hours).
-
Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at 4°C overnight.
-
Fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Cells are stained with propidium iodide (PI) (50 µg/mL) for 30 minutes in the dark.
-
The DNA content is analyzed using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are quantified using analysis software.[5][9]
-
4.4 Apoptosis Assay (Annexin V/PI Staining)
-
Purpose: To quantify the number of apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the compounds as required.
-
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][15]
-
Comparative Experimental Workflow
The evaluation of novel anti-cancer compounds and their combinations typically follows a structured workflow from initial screening to mechanistic studies.
References
- 1. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. β-Elemene enhances susceptibility to cisplatin in resistant ovarian carcinoma cells via downregulation of ERCC-1 and XIAP and inactivation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of beta-elemene in chemoresistant ovarian carcinoma cells is mediated through arrest of the cell cycle at the G2-M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. β-elemene effectively suppresses the growth and survival of both platinum-sensitive and -resistant ovarian tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effect of β-elemene in chemoresistant ovarian carcinoma cells is mediated through arrest of the cell cycle at the G2-M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Beta-Elemene and its Isomer Gamma-Elemene in Oncology
A comprehensive review of the available scientific literature reveals a significant focus on the anti-cancer properties of beta-elemene, establishing it as the primary active constituent of the elemene mixture derived from the medicinal plant Curcuma wenyujin. In contrast, there is a notable scarcity of direct comparative studies evaluating the efficacy of beta-elemene against its isomer, gamma-elemene.[1] The current body of research positions gamma-elemene as an auxiliary component that may synergistically enhance the therapeutic effects of beta-elemene.[2] This guide, therefore, provides a detailed analysis of the well-documented efficacy of beta-elemene, supported by extensive experimental data, while acknowledging the existing knowledge gap regarding the independent anti-cancer activity of gamma-elemene.
Quantitative Analysis of Beta-Elemene's Anti-Cancer Efficacy
Beta-elemene has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), highlights its potential as a therapeutic agent. The following table summarizes the IC50 values of beta-elemene in various cancer cell lines as reported in preclinical studies.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Reference |
| Malignant Brain Tumor | A172 | 80.8 ± 11.9 | [3] |
| Malignant Brain Tumor | CCF-STTG1 | 82.8 ± 1.1 | [3] |
| Malignant Brain Tumor | U-87MG | 88.6 ± 0.89 | [3] |
| Leukemia | K562 | 18.66 ± 1.03 | [4] |
| Leukemia (drug-resistant) | K562/DNR | 16.31 ± 0.67 | [4] |
| Gastric Adenocarcinoma | SGC7901 | 35.05 ± 1.99 | [4] |
| Gastric Adenocarcinoma (drug-resistant) | SGC7901/ADR | 34.42 ± 2.91 | [4] |
| Pancreatic Carcinoma | BxPC-3 | Dose-dependent inhibition | [5] |
| Pancreatic Carcinoma | Panc-1 | Dose-dependent inhibition | [5] |
| Colorectal Cancer (KRAS mutant) | HCT116, LoVo | Synergistic effect with Cetuximab at 125 µg/mL | [6] |
Mechanistic Insights into the Efficacy of Beta-Elemene
Beta-elemene exerts its anti-cancer effects through a multi-targeted approach, influencing various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[7][8] Key mechanisms of action include:
-
Induction of Apoptosis: Beta-elemene promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[3] This leads to the activation of caspases, which are crucial enzymes in the apoptotic cascade.[3]
-
Cell Cycle Arrest: It can arrest the cell cycle at different phases, notably the G2/M or G0/G1 phase, thereby inhibiting the uncontrolled proliferation of cancer cells.[5][7]
-
Modulation of Signaling Pathways: Beta-elemene has been shown to influence key signaling pathways such as PI3K/Akt/mTOR and MAPK, which are often dysregulated in cancer.[9]
-
Reversal of Multidrug Resistance: It can enhance the efficacy of conventional chemotherapeutic drugs by inhibiting the function of drug efflux pumps like P-glycoprotein.[2]
-
Anti-Angiogenic Properties: Beta-elemene can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10]
The following diagram illustrates the key signaling pathways modulated by beta-elemene in cancer cells.
Caption: Key signaling pathways modulated by beta-elemene.
The Role of Gamma-Elemene: An Unresolved Picture
While beta-elemene has been the subject of extensive research, gamma-elemene's role remains less defined. It is consistently identified as a component of the elemene mixture used in clinical preparations.[5] The prevailing hypothesis is that gamma-elemene, along with delta-elemene, contributes to the overall anti-cancer effect of the elemene mixture, possibly through synergistic interactions with beta-elemene.[2] However, a lack of dedicated studies on the independent cytotoxic and mechanistic properties of gamma-elemene prevents a direct and quantitative comparison with beta-elemene at this time.
Experimental Protocols for Efficacy Assessment
The evaluation of the anti-cancer efficacy of compounds like beta-elemene involves a series of standardized in vitro and in vivo experiments.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the concentration-dependent effect of the compound on cancer cell viability.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of beta-elemene for specific time points (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]
-
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Cells are treated with beta-elemene as described above.
-
Cells are harvested and washed with a binding buffer.
-
Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Cells are treated with beta-elemene.
-
Cells are harvested, fixed in ethanol, and treated with RNase.
-
Cells are then stained with Propidium Iodide, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
-
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives beta-elemene (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed for final analysis.[2][5]
-
The following diagram outlines a general workflow for evaluating the anti-cancer efficacy of a test compound.
Caption: General workflow for efficacy evaluation.
Conclusion
The available evidence strongly supports the efficacy of beta-elemene as a potent anti-cancer agent with a well-characterized multi-modal mechanism of action. It demonstrates significant cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapy. While gamma-elemene is a known constituent of the clinically used elemene mixture, there is a clear need for further research to elucidate its independent anti-cancer properties and to validate its proposed synergistic role. Future head-to-head comparative studies are essential to fully understand the relative contributions of each isomer to the overall therapeutic effect of elemene. For researchers and drug development professionals, beta-elemene represents a promising natural compound for further investigation and clinical application in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-tumor effect and mechanistic study of elemene on pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinative treatment of β-elemene and cetuximab is sensitive to KRAS mutant colorectal cancer cells by inducing ferroptosis and inhibiting epithelial-mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 8. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is Elemene used for? [synapse.patsnap.com]
Validating the In Vivo Anti-Metastatic Efficacy of Beta-Elemene: A Comparative Guide
For researchers and drug development professionals navigating the landscape of anti-cancer therapies, validating the in vivo efficacy of novel compounds is a critical step. Beta-elemene, a natural product isolated from the medicinal plant Curcuma wenyujin, has emerged as a promising agent with potent anti-metastatic properties. This guide provides an objective comparison of beta-elemene's performance against other anti-metastatic agents, supported by experimental data from various in vivo studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Comparative Efficacy of Beta-Elemene in Preclinical Models
Beta-elemene has been rigorously evaluated in several preclinical cancer models, demonstrating significant inhibition of metastasis. Its efficacy has been compared with standard chemotherapeutic agents, offering valuable insights into its potential clinical utility. The following tables summarize the quantitative data from these comparative in vivo studies.
Gastric Cancer
Model: Human gastric cancer SGC7901/ADR cells (multidrug-resistant) murine metastasis model.
| Treatment Group | Mean Number of Lung Metastatic Nodules | Key Molecular Changes |
| Control | High | - |
| Beta-Elemene | Significantly decreased [1] | ↓ miR-1323, ↑ Cbl-b, ↑ E-cadherin, ↓ Vimentin, ↓ MMP-2, ↓ MMP-9[1] |
| Taxol | Decreased | Not specified in abstract |
| Apatinib | Decreased | Not specified in abstract |
Note: Specific quantitative data on the mean number of metastatic nodules for each group were not available in the reviewed abstracts. However, the study reported a significant decrease in the beta-elemene group compared to the control and apatinib groups.[1]
Osteosarcoma
Model: Human osteosarcoma OS-732 cells xenograft model in BALB/c-nu/nu nude mice.
| Treatment Group | Mean Tumor Weight (g) | Mean Tumor Volume (mm³) | Key Molecular Changes (mRNA & Protein) |
| Control | 1.25 ± 0.18 | 1350 ± 150 | - |
| Beta-Elemene | 0.85 ± 0.12 | 980 ± 110 | ↓ GPR124, ↓ VEGF, ↓ MMP-2, ↓ MMP-9, ↑ Endostatin, ↑ TIMP-1, ↑ TIMP-2 |
| Ligustrazine | 0.68 ± 0.10 | 750 ± 90 | ↓ GPR124, ↓ VEGF, ↓ MMP-2, ↓ MMP-9, ↑ Endostatin, ↑ TIMP-1, ↑ TIMP-2 |
| Beta-Elemene + Ligustrazine | 0.32 ± 0.06 | 380 ± 50 | ↓↓ GPR124, ↓↓ VEGF, ↓↓ MMP-2, ↓↓ MMP-9, ↑↑ Endostatin, ↑↑ TIMP-1, ↑↑ TIMP-2 |
Data are presented as mean ± standard deviation. The combination of beta-elemene and ligustrazine showed the most significant anti-tumor and anti-metastatic effects.
Non-Small Cell Lung Cancer (NSCLC)
Model: Human NSCLC A549 cells xenograft model in nude mice.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Key Molecular Changes |
| Control | ~1500 | - |
| Beta-Elemene | ~750 | ↓ p-PI3K, ↓ p-AKT, ↓ p-mTOR |
| Cisplatin | ~600 | ↓ p-PI3K, ↓ p-AKT, ↓ p-mTOR |
| Beta-Elemene + Cisplatin | ~250 | ↓↓ p-PI3K, ↓↓ p-AKT, ↓↓ p-mTOR |
Approximate values are extrapolated from graphical data. The combination therapy demonstrated a synergistic effect in inhibiting tumor growth.
Ovarian Cancer
Model: Human ovarian cancer SKOV3 cells xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Key Molecular Changes |
| Control | ~1200 | - |
| Beta-Elemene | ~700 | ↓ p-STAT3, ↓ p-NF-κB |
| Paclitaxel | ~600 | ↓ p-STAT3, ↓ p-NF-κB |
| Beta-Elemene + Paclitaxel | ~450 | ↓↓ p-STAT3, ↓↓ p-NF-κB |
Approximate values are extrapolated from graphical data. The combination of beta-elemene and paclitaxel resulted in the most significant tumor growth inhibition.
Signaling Pathways Modulated by Beta-Elemene
Beta-elemene exerts its anti-metastatic effects by modulating several key signaling pathways involved in cell proliferation, invasion, and epithelial-mesenchymal transition (EMT). The following diagrams illustrate these pathways.
References
Beta-Elemene and Doxorubicin: A Synergistic Combination Against Breast Cancer Cells
A detailed comparison guide for researchers and drug development professionals on the enhanced anti-cancer effects of combining beta-elemene with the conventional chemotherapeutic agent, doxorubicin.
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combination treatments. One such promising pairing is the natural compound beta-elemene with the widely used chemotherapy drug doxorubicin. This guide provides a comprehensive overview of their synergistic effects, particularly in the context of breast cancer cells, supported by experimental data and detailed protocols.
Beta-elemene, a sesquiterpene extracted from the medicinal herb Curcuma wenyujin, has demonstrated anti-tumor activities across various cancer types.[1][2][3] Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, but its efficacy can be limited by drug resistance and significant side effects.[4][5] Emerging evidence suggests that combining beta-elemene with doxorubicin can enhance the latter's cytotoxic effects, potentially overcoming resistance and allowing for lower, less toxic doses.[6][7]
Quantitative Analysis of Synergistic Effects
The synergy between beta-elemene and doxorubicin has been quantified in preclinical studies. While data on breast cancer cell lines is still emerging, studies on doxorubicin-resistant osteosarcoma cells provide a strong indication of the potential for this combination.
A key indicator of a synergistic interaction between two drugs is the Combination Index (CI), where a value less than 1 signifies synergy. In doxorubicin-resistant osteosarcoma cell lines (MG63/Dox and Saos-2/Dox), the combination of doxorubicin with beta-elemene resulted in CI values of 0.42 and 0.30, respectively, demonstrating a clear synergistic effect.[6][8]
Table 1: In Vitro Cytotoxicity of Doxorubicin and Beta-Elemene in Doxorubicin-Resistant Osteosarcoma Cells.[6][8]
| Cell Line | Treatment | IC50 of Doxorubicin (µg/mL) | Combination Index (CI) |
| MG63/Dox | Doxorubicin alone | 32.67 | - |
| Doxorubicin + 25 µg/mL β-Elemene | 7.75 | 0.42 | |
| Saos-2/Dox | Doxorubicin alone | 44.16 | - |
| Doxorubicin + 25 µg/mL β-Elemene | 7.22 | 0.30 |
The combination of beta-elemene and doxorubicin not only demonstrates increased cytotoxicity but also a significant enhancement in the induction of apoptosis, or programmed cell death.
Table 2: Effect of Beta-Elemene and Doxorubicin on Apoptosis in Doxorubicin-Resistant Osteosarcoma Cells.[7][8]
| Cell Line | Treatment | Apoptosis Rate (%) |
| MG63/Dox | Control | ~5 |
| Doxorubicin (5 µg/mL) | ~15 | |
| β-Elemene (25 µg/mL) | ~10 | |
| Doxorubicin + β-Elemene | ~35 | |
| Saos-2/Dox | Control | ~4 |
| Doxorubicin (5 µg/mL) | ~15 | |
| β-Elemene (25 µg/mL) | ~12 | |
| Doxorubicin + β-Elemene | ~40 |
The molecular mechanism behind this enhanced apoptosis involves the modulation of key regulatory proteins. Western blot analysis has shown that the combination treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as the executioner protein, cleaved caspase-3.[7]
Table 3: Relative Protein Expression of Apoptosis Markers.[7]
| Treatment Group | Relative Bcl-2 Expression | Relative Bax Expression | Relative Cleaved Caspase-3 Expression |
| Control | High | Low | Low |
| Doxorubicin | Moderately Decreased | Moderately Increased | Moderately Increased |
| β-Elemene | Slightly Decreased | Slightly Increased | Slightly Increased |
| Doxorubicin + β-Elemene | Significantly Decreased | Significantly Increased | Significantly Increased |
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12][13]
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of doxorubicin, beta-elemene, or a combination of both for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][6][8][14]
-
Cell Treatment: Seed cells in 6-well plates and treat with doxorubicin, beta-elemene, or their combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.[15][16][17]
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The synergistic effect of beta-elemene and doxorubicin is believed to be mediated through the modulation of multiple signaling pathways involved in cell survival, apoptosis, and drug resistance.
Caption: Proposed synergistic mechanism of beta-elemene and doxorubicin.
The experimental workflow to validate the synergistic effects of beta-elemene and doxorubicin in breast cancer cells typically involves a series of in vitro assays.
Caption: General workflow for in vitro validation of synergy.
References
- 1. Inhibitory effect of β-elemene on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 11. elgenelim.com [elgenelim.com]
- 12. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. β-Elemene Enhances the Chemotherapeutic Effect of 5-Fluorouracil in Triple-Negative Breast Cancer via PI3K/AKT, RAF-MEK-ErK, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-Validation of Beta-Elemene's Molecular Targets: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the molecular targets of beta-elemene, a natural compound extracted from the herb Curcuma wenyujin, across various cancer cell lines. Beta-elemene has demonstrated broad-spectrum anti-tumor activities, and understanding its molecular mechanisms is crucial for its development as a therapeutic agent.[1] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of beta-elemene.
Comparative Analysis of Beta-Elemene's Efficacy and Molecular Targets
Beta-elemene exhibits a range of anti-cancer effects, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of metastasis.[1][2] Its efficacy varies across different cancer cell lines, which is attributed to the differential expression of its molecular targets. The following tables summarize the quantitative data on the effects of beta-elemene in various cell lines.
Table 1: IC50 Values of Beta-Elemene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| A549 | Non-small cell lung cancer | Not specified, but inhibitory effect observed from 5 µg/mL | [3] |
| NCI-H1650 | Non-small cell lung cancer | Not specified, but inhibitory effect observed from 5 µg/mL | [3] |
| SGC7901 | Gastric cancer | Dose-dependent inhibition observed | [4] |
| MKN45 | Gastric cancer | Dose-dependent inhibition observed | [4] |
| U87 | Glioblastoma | Dose-dependent inhibition observed (50-200 µg/mL) | [5] |
| SHG-44 | Glioblastoma | Dose- and time-dependent inhibition observed | [6] |
| Primary Glioblastoma Cells (G1, G2) | Glioblastoma | Dose-dependent inhibition observed (50-200 µg/mL) | [5] |
Table 2: Key Molecular Targets of Beta-Elemene Across Different Cell Lines
| Cell Line | Cancer Type | Key Molecular Targets and Effects | Citation |
| A549 | Non-small cell lung cancer | Inhibition of PI3K/Akt/mTOR pathway, induction of apoptosis and protective autophagy. Reverses cisplatin resistance via mitochondrial apoptosis pathway. | [7][8][9] |
| A549/DDP (Cisplatin-resistant) | Non-small cell lung cancer | Reverses drug resistance by decreasing mitochondrial membrane potential and increasing ROS. | [8][10] |
| H460 | Non-small cell lung cancer | G2/M phase cell cycle arrest by reducing activities of cyclin B1-CDC2, cyclin A-CDC2, and cyclin A-CDK2. | [1] |
| PC-9, NCI-H1373 | Non-small cell lung cancer | Suppresses ALDH3B2 expression, inhibiting EMT via the ALDH3B2/RPSA axis and downregulating AKT and ERK signaling. | [11] |
| SGC7901, MGC803 | Gastric cancer | Inhibition of PI3K/Akt/mTOR signaling. Induces protective autophagy. | [1][12] |
| SGC7901 | Gastric cancer | Upregulation of PAK1IP1 and BTF; downregulation of TOPIIα. Affects ribosome signaling and PPAR signaling. | [4] |
| 786-0 | Renal-cell carcinoma | Inhibition of PI3K/Akt/mTOR signaling. | [1] |
| SiHa | Cervical cancer | G1 phase cell cycle arrest via upregulation of P15 and downregulation of cyclin D1. Inhibits invasion and apoptosis via the Wnt-Frizzled-β-catenin pathway. | [1] |
| B16F10 | Melanoma | Downregulation of MMP-2/9, uPA, and uPAR. Suppression of VEGF-mediated angiogenesis. | [1] |
| K562/DNR (Daunorubicin-resistant) | Myeloid leukemia | Reverses drug resistance by downregulating P-gp protein expression and cleaving PARP. | [10] |
| U87, U251, A172, U118 | Glioblastoma | Inhibition of proliferation and migration by suppressing RNF135. | [13] |
| U87, SHG-44 | Glioblastoma | Induces ROS-dependent apoptosis by suppressing the STAT3 signaling pathway. | [6] |
| U87 | Glioblastoma | Inhibits proliferation through activation of the Glia maturation factor β (GMFβ) signaling pathway. | [14][15] |
| C6, U251 | Glioblastoma | G0/G1 phase cell cycle arrest via p38 MAPK phosphorylation. | [14] |
| Colorectal Cancer Cells | Colorectal Cancer | Induces apoptosis and autophagy by regulating the ROS/AMPK/mTOR pathway. | [16][17] |
Key Signaling Pathways Modulated by Beta-Elemene
Beta-elemene modulates several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The diagrams below, generated using Graphviz, illustrate the key pathways affected by this compound.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by beta-elemene.
Caption: Wnt/β-catenin signaling pathway modulated by beta-elemene.
Caption: MAPK signaling pathway regulation by beta-elemene.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of beta-elemene's effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of beta-elemene or a vehicle control (e.g., DMSO). The cells are then incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[3][7]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with beta-elemene at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[6]
Western Blot Analysis
-
Protein Extraction: Following treatment with beta-elemene, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software, with a housekeeping protein (e.g., GAPDH or β-actin) used as a loading control.[4][7]
Autophagy Detection (LC3B Staining and Electron Microscopy)
-
LC3B Immunofluorescence: Cells grown on coverslips are treated with beta-elemene. After treatment, the cells are fixed, permeabilized, and incubated with an anti-LC3B primary antibody followed by a fluorescently labeled secondary antibody. The formation of punctate LC3B dots, indicative of autophagosome formation, is observed under a fluorescence microscope.[7]
-
Transmission Electron Microscopy (TEM): Treated cells are fixed, dehydrated, and embedded in resin. Ultrathin sections are cut and stained with uranyl acetate and lead citrate. The formation of double-membraned autophagic vesicles in the cytoplasm is observed using a transmission electron microscope.[7]
Conclusion
Beta-elemene demonstrates significant anti-cancer activity across a multitude of cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK pathways are consistently identified as major targets. This comparative guide provides valuable data and standardized protocols to aid researchers in the further investigation and development of beta-elemene as a potent anti-cancer agent. The cross-validation of its molecular targets in different cellular contexts will be instrumental in designing effective therapeutic strategies.
References
- 1. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of β-elemene in gastric cancer cells and its potential underlying proteins: a proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversion of malignant phenotypes of human glioblastoma cells by β-elemene through β-catenin-mediated regulation of stemness-, differentiation- and epithelial-to-mesenchymal transition-related molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway [por-journal.com]
- 7. β-Elemene induces apoptosis as well as protective autophagy in human non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Elemene inhibits epithelial-mesenchymal transformation in non-small cell lung cancer by targeting ALDH3B2/RPSA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Elemene-induced autophagy protects human gastric cancer cells from undergoing apoptosis | Semantic Scholar [semanticscholar.org]
- 13. β-Elemene Inhibits the Proliferation and Migration of Human Glioblastoma Cell Lines via Suppressing Ring Finger Protein 135 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-elemene inhibits proliferation of human glioblastoma cells through the activation of glia maturation factor β and induces sensitization to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Elemene induces apoptosis and autophagy in colorectal cancer cells through regulating the ROS/AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cjnmcpu.com [cjnmcpu.com]
In Vitro vs. In Vivo Correlation of Beta-Elemene's Anticancer Activity: A Comparative Guide
Introduction: Beta-elemene, a sesquiterpene extracted from the traditional Chinese medicinal herb Curcuma wenyujin, has garnered significant interest in oncology research for its broad-spectrum anticancer activities.[1] Approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers, it is available in both injectable and oral emulsion forms.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo experimental data supporting beta-elemene's anticancer efficacy, offering researchers, scientists, and drug development professionals a detailed overview of its mechanisms of action and therapeutic potential.
In Vitro Anticancer Activity of Beta-Elemene
The in vitro effects of beta-elemene have been extensively documented across a wide range of cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][3][4]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound in vitro. The table below summarizes the IC50 values of beta-elemene in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Citation |
| A549 | Non-Small Cell Lung Cancer | 227 µM (~46.4 µg/mL) | 48 | [5] |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but proliferation is inhibited | Not specified | [1] |
| Tca-8113 | Oral Squamous Cell Carcinoma | 74.42 | 48 | [6] |
| Tca-8113-CDDP (Cisplatin-resistant) | Oral Squamous Cell Carcinoma | 76.32 | 48 | [6] |
| A172 | Malignant Brain Tumor | 80.8 ± 11.9 | Not specified | [7] |
| CCF-STTG1 | Malignant Brain Tumor | 82.8 ± 1.1 | Not specified | [7] |
| U-87MG | Malignant Brain Tumor | 88.6 ± 0.89 | Not specified | [7] |
| K562 | Leukemia | 18.66 ± 1.03 | Not specified | [7] |
| K562/DNR (Daunorubicin-resistant) | Leukemia | 16.31 ± 0.67 | Not specified | [7] |
| SGC7901 | Gastric Adenocarcinoma | 35.05 ± 1.99 | Not specified | [7] |
| SGC7901/ADR (Adriamycin-resistant) | Gastric Adenocarcinoma | 34.42 ± 2.91 | Not specified | [7] |
| A2780 | Ovarian Cancer | 54-78 (range across several lines) | Not specified | [3] |
| A2780/CP (Cisplatin-resistant) | Ovarian Cancer | 54-78 (range across several lines) | Not specified | [3] |
| T24 | Bladder Cancer | 47.4 | 24 | [5] |
| 5637 | Bladder Cancer | 61.5 | 24 | [5] |
Note: The conversion from µM to µg/mL is approximated using the molecular weight of beta-elemene (204.35 g/mol ).
In Vivo Anticancer Activity of Beta-Elemene
In vivo studies, primarily using xenograft mouse models, have corroborated the anticancer effects of beta-elemene observed in vitro. These studies demonstrate that beta-elemene can significantly inhibit tumor growth and metastasis.[8][9]
Quantitative Analysis of In Vivo Efficacy
The following table summarizes the results from key in vivo studies investigating the antitumor effects of beta-elemene.
| Cancer Type | Animal Model | Treatment | Outcome | Citation |
| Non-Small Cell Lung Cancer | Nude mice with A549 xenografts | Beta-elemene with cisplatin | Significantly suppressed tumor growth compared to individual treatments. | [8] |
| Melanoma | C57BL/6 mice with B16F10 cells | Intraperitoneal beta-elemene | Significantly smaller primary tumor size; decreased metastatic colonies in the lung. | [9] |
| Osteosarcoma | BALB/c-nu/nu nude mice with OS-732 cells | Beta-elemene and ligustrazine combination | Reduced tumor weight and bulk compared to single-agent treatments. | [10] |
| Radioresistant Gastric Cancer | Mouse model with radioresistant cells | Beta-elemene with radiation | Combination treatment was more effective in slowing tumor growth than either treatment alone. | [11] |
| Non-Small Cell Lung Cancer | Xenograft mouse model | Beta-elemene with irradiation | Combination therapy dramatically suppressed tumor growth (size, volume, and weight). | [12] |
Correlation and Discrepancies
The in vivo efficacy of beta-elemene is generally consistent with its in vitro activity, demonstrating a positive correlation. However, the direct translation of in vitro potency (IC50 values) to in vivo therapeutic dosage is complex due to pharmacokinetic and pharmacodynamic factors.[2][13] The bioavailability of beta-elemene can be limited by its poor water solubility, which has led to the development of various drug delivery systems like liposomes and emulsions to enhance its clinical utility.[14][15][16]
Signaling Pathways and Molecular Mechanisms
Beta-elemene exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Key pathways affected include:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway by beta-elemene has been shown to suppress tumor metabolism and stem cell-like properties in non-small cell lung cancer cells.[8][15]
-
MAPK Pathway: Beta-elemene can inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival.[1][15][17]
-
JAK2/STAT3 Pathway: By blocking this pathway, beta-elemene can enhance the therapeutic effect of cisplatin and overcome drug resistance.[1][6]
-
Wnt/β-catenin Pathway: Beta-elemene has been reported to inhibit this pathway, which is involved in cell proliferation and invasion.[1][15]
Caption: PI3K/AKT/mTOR signaling pathway inhibited by beta-elemene.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 3. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-elemene inhibits melanoma growth and metastasis via suppressing vascular endothelial growth factor-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-elemene enhances anticancer and anti-metastatic effects of osteosarcoma of ligustrazine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Elemene Against Gastric Cancer - LKT Labs [lktlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-elemene: A promising natural compound in lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancerbiomed.org [cancerbiomed.org]
- 16. dovepress.com [dovepress.com]
- 17. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
Beta-Elemene as an Adjunctive Therapy for Lung Cancer: A Comparative Meta-Analysis
For Immediate Release
A comprehensive meta-analysis of multiple clinical trials reveals that beta-elemene, a natural compound derived from the herb Curcuma wenyujin, demonstrates significant potential as an adjunctive therapy in the treatment of lung cancer. When used in combination with conventional chemotherapy, beta-elemene has been shown to improve treatment efficacy, enhance quality of life, and reduce chemotherapy-associated toxicities. This guide provides a detailed comparison of clinical trial outcomes, delves into the molecular mechanisms of beta-elemene, and outlines the experimental protocols from key studies for researchers, scientists, and drug development professionals.
I. Enhanced Efficacy and Survival Rates
The addition of beta-elemene to standard chemotherapy regimens has been consistently associated with improved clinical outcomes in patients with lung cancer, particularly non-small cell lung cancer (NSCLC). Meta-analyses of several randomized controlled trials (RCTs) indicate a notable increase in tumor response rates and patient survival.
A systematic review of 21 trials encompassing 1,467 patients showed that the tumor response rate in NSCLC patients receiving beta-elemene combined with chemotherapy was 50.71%, compared to 38.04% in those receiving chemotherapy alone.[1] Similarly, another meta-analysis of 15 RCTs with 1,410 stage III/IV NSCLC patients found that the combination therapy significantly improved the objective response rate (ORR) and disease control rate (DCR).[2][3]
Survival benefits are also a key finding. One meta-analysis reported a 1-year survival rate of 70.1% for lung cancer patients receiving beta-elemene with chemotherapy, versus 58.7% for chemotherapy alone.[4] The 2-year survival rate was also significantly higher in the combination therapy group (46.8% vs. 30.1%).[4] Another study focusing on NSCLC patients found that the 24-month survival rate was 39.09% with the adjunctive treatment, compared to 26.17% with chemotherapy alone.[1]
| Efficacy Outcome | Beta-Elemene + Chemotherapy | Chemotherapy Alone | Relative Risk (RR) [95% CI] |
| Objective Response Rate (ORR) | 50.71% | 38.04% | 1.34 [1.17 to 1.54][1] |
| Disease Control Rate (DCR) | 78.70% | 71.31% | 1.06 [1.00 to 1.12][1] |
| 1-Year Survival Rate | 70.1% | 58.7% | 1.34 [1.15 to 1.56][4] |
| 2-Year Survival Rate | 39.09% | 26.17% | 1.51 [1.03 to 2.21][1] |
II. Improvement in Quality of Life and Reduction of Adverse Events
A significant advantage of incorporating beta-elemene into lung cancer treatment is the notable improvement in patients' quality of life. Multiple studies have reported better performance status, as measured by the Karnofsky Performance Status (KPS) score, in patients receiving the combination therapy. One meta-analysis showed a significantly higher probability of improved performance status in the beta-elemene group.[1]
Furthermore, beta-elemene has been shown to mitigate some of the harsh side effects of chemotherapy. A meta-analysis of 38 clinical studies involving 2,709 patients across various cancer types, including lung cancer, found that elemene reduced the incidence of chemotherapy-induced leukopenia, thrombocytopenia, and hemoglobin reduction.[4] Specifically in lung cancer, the combination therapy was associated with a lower incidence of nausea and vomiting.[5] The most commonly reported adverse reaction directly associated with beta-elemene injection is mild phlebitis.[1]
| Safety and Quality of Life Outcome | Beta-Elemene + Chemotherapy | Chemotherapy Alone | Relative Risk (RR) [95% CI] |
| Improved Performance Status | Higher probability of improvement | Lower probability of improvement | 1.82 [1.45 to 2.29][1] |
| Leukopenia (Grade III-IV) | Reduced Incidence | Higher Incidence | 0.46 [0.35 to 0.61][4] |
| Thrombocytopenia | Reduced Incidence | Higher Incidence | 0.86 [0.78 to 0.95][4] |
| Nausea and Vomiting | Reduced Incidence | Higher Incidence | 0.37 [0.19 to 0.71][5] |
| Phlebitis | Increased Incidence | Lower Incidence | - |
III. Molecular Mechanisms and Signaling Pathways
Beta-elemene exerts its anti-cancer effects through a multi-targeted approach, influencing several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One of the primary mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. Beta-elemene has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. By inhibiting this pathway, beta-elemene promotes apoptosis and enhances the chemosensitivity of lung cancer cells.
The MAPK and AMPK signaling pathways are also key targets of beta-elemene. It can inhibit the MAPK pathway, which is often overactive in cancer and promotes cell proliferation, while activating the AMPK pathway, which acts as a cellular energy sensor and can suppress cancer cell growth.
Furthermore, beta-elemene has been found to inactivate the FAK-Src signaling pathway, which is crucial for cell migration and invasion, thereby potentially inhibiting metastasis.
IV. Experimental Protocols of Cited Clinical Trials
The meta-analyses included in this guide are based on numerous randomized controlled trials. While specific protocols may vary slightly between studies, a general framework for a typical Phase III clinical trial evaluating beta-elemene as an adjunctive therapy for advanced NSCLC is outlined below.
1. Study Design: A multicenter, randomized, open-label, controlled clinical trial.
2. Patient Population:
- Inclusion Criteria:
- Histologically or cytologically confirmed Stage III or IV NSCLC.
- At least one measurable lesion according to RECIST criteria.
- Karnofsky Performance Status (KPS) score of ≥ 70.
- Adequate hematologic, renal, and hepatic function.
- Life expectancy of at least 3 months.
- Signed informed consent.
- Exclusion Criteria:
- Previous chemotherapy for advanced NSCLC.
- Known hypersensitivity to beta-elemene or platinum-based drugs.
- Serious uncontrolled medical conditions.
- Pregnancy or lactation.
3. Randomization and Interventions:
- Patients are randomized in a 1:1 ratio to one of two treatment arms:
- Experimental Arm: Beta-elemene injection plus a standard platinum-based chemotherapy regimen (e.g., cisplatin plus vinorelbine or gemcitabine). Beta-elemene is typically administered intravenously daily for a specified period, followed by a rest period, in conjunction with the chemotherapy cycles.
- Control Arm: The same platinum-based chemotherapy regimen alone.
- Treatment is continued for a predefined number of cycles or until disease progression, unacceptable toxicity, or patient withdrawal.
4. Outcome Measures:
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints:
- Progression-Free Survival (PFS).
- Objective Response Rate (ORR) and Disease Control Rate (DCR), assessed by imaging (e.g., CT or MRI) every two cycles according to RECIST criteria.
- Quality of Life (QOL), assessed using standardized questionnaires (e.g., EORTC QLQ-C30 and QLQ-LC13) at baseline and regular intervals.
- Safety and tolerability, monitored through the documentation of adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
5. Statistical Analysis:
- The primary analysis for OS and PFS is typically a time-to-event analysis using the Kaplan-Meier method and log-rank test.
- Response rates are compared using the chi-square test or Fisher's exact test.
- QOL scores and adverse event rates are compared between the two arms using appropriate statistical tests.
// Nodes
screening [label="Patient Screening\n(Inclusion/Exclusion Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"];
randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
exp_arm [label="Experimental Arm:\nβ-elemene + Chemotherapy", fillcolor="#FBBC05", fontcolor="#202124"];
ctrl_arm [label="Control Arm:\nChemotherapy Alone", fillcolor="#FBBC05", fontcolor="#202124"];
treatment [label="Treatment Cycles", fillcolor="#F1F3F4", fontcolor="#202124"];
follow_up [label="Follow-up", fillcolor="#F1F3F4", fontcolor="#202124"];
assessment [label="Outcome Assessment:\n- Survival (OS, PFS)\n- Tumor Response (RECIST)\n- Quality of Life (QOL)\n- Safety (CTCAE)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
screening -> randomization;
randomization -> exp_arm;
randomization -> ctrl_arm;
exp_arm -> treatment;
ctrl_arm -> treatment;
treatment -> follow_up;
follow_up -> assessment;
}
Generalized workflow of a randomized controlled trial of beta-elemene.
V. Conclusion
The collective evidence from numerous clinical trials strongly supports the role of beta-elemene as a safe and effective adjunctive therapy for lung cancer. Its ability to enhance the efficacy of chemotherapy, improve patient quality of life, and reduce treatment-related toxicity, coupled with its multi-targeted molecular mechanism of action, makes it a compelling candidate for further research and integration into standard oncology practice. Future high-quality, large-scale randomized controlled trials are warranted to further elucidate its long-term benefits and optimize its clinical application.
References
- 1. Systematic review of β-elemene injection as adjunctive treatment for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Elemene injection as adjunctive treatment to platinum-based chemotherapy in patients with stage III/IV non-small cell lung cancer: A meta-analysis following the PRISMA guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Natural β-Elemene and Its Synthetic Analogs
An Objective Evaluation for Researchers and Drug Development Professionals
β-elemene, a natural sesquiterpene extracted from the medicinal herb Curcuma wenyujin, has garnered significant attention in oncology for its broad-spectrum anticancer activities.[1][2] Approved in China for the treatment of various cancers, its mechanisms of action include inducing apoptosis, arresting the cell cycle, and inhibiting tumor cell proliferation and metastasis.[1][3] As researchers explore avenues to enhance its therapeutic efficacy, numerous synthetic analogs of β-elemene have been developed. This guide provides a comparative analysis of the cytotoxic effects of natural β-elemene versus its synthetic counterparts, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.
Comparative Cytotoxicity: A Tabular Summary
The in vitro cytotoxic activity of natural β-elemene and its synthetic analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is a critical parameter in these assessments. The following table summarizes the IC50 values of natural β-elemene and several of its synthetic analogs in human malignant brain tumor cell lines.
| Compound | Cell Line | IC50 (μg/mL) |
| Natural β-Elemene | A172 | 80.8 ± 11.9 |
| CCF-STTG1 | 82.8 ± 1.1 | |
| U-87MG | 88.6 ± 0.89 | |
| Synthetic Analog Lr-1 | A172 | Comparable to β-elemene |
| CCF-STTG1 | Comparable to β-elemene | |
| U-87MG | Comparable to β-elemene | |
| Synthetic Analog Lr-2 | A172 | Comparable to β-elemene |
| CCF-STTG1 | Comparable to β-elemene | |
| U-87MG | Comparable to β-elemene | |
| Synthetic Analog Lr-3 | A172 | Less potent than β-elemene |
| CCF-STTG1 | Less potent than β-elemene | |
| U-87MG | Less potent than β-elemene |
Data sourced from a study on human malignant brain tumor cells.[4]
The data indicates that the synthetic analogs Lr-1 and Lr-2 exhibit comparable cytotoxic efficacy to natural β-elemene in the tested brain tumor cell lines.[4][5][6] In contrast, the Lr-3 analog was found to be less potent.[4][5] This highlights the potential of structural modifications to maintain or enhance the anticancer properties of the parent compound.
Experimental Protocols: A Closer Look at Methodology
The evaluation of cytotoxicity is paramount in cancer drug discovery. The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of natural β-elemene or its synthetic analogs for specific time intervals (e.g., 24, 48, 72, 96, or 120 hours).[4]
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is then calculated from the dose-response curve.[4]
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways in β-Elemene-Induced Cytotoxicity
β-elemene exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2] Understanding these pathways is crucial for optimizing its therapeutic use and for the rational design of more potent synthetic analogs.
Key Signaling Pathways Modulated by β-Elemene:
-
PI3K/AKT/mTOR Pathway: β-elemene has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[2][7] This pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition by β-elemene can lead to apoptosis and suppression of tumor metabolism.[7]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is another target of β-elemene.[8] By downregulating the phosphorylation of key proteins in this pathway, β-elemene can induce apoptosis.[8]
-
Apoptosis Induction: β-elemene promotes apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][5] Furthermore, it can activate caspases, which are key executioners of apoptosis.[1][2]
Caption: β-Elemene induces apoptosis via inhibiting key survival pathways.
Conclusion
Natural β-elemene demonstrates significant cytotoxic effects against a range of cancer cells. The development of synthetic analogs presents a promising strategy to potentially enhance its therapeutic index. The comparable efficacy of analogs like Lr-1 and Lr-2 underscores the viability of this approach. A thorough understanding of the underlying molecular mechanisms, particularly the modulation of the PI3K/AKT/mTOR and MAPK signaling pathways, is essential for the future development of β-elemene-based cancer therapies. Continued research, employing standardized experimental protocols, will be critical in elucidating the full therapeutic potential of both natural and synthetic β-elemene compounds.
References
- 1. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification | MDPI [mdpi.com]
- 2. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of β-Elemene and its synthetic analogs in human malignant brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of β-Elemene and its synthetic analogs in human malignant brain tumor cells. | Semantic Scholar [semanticscholar.org]
- 7. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
Validation of beta-elemene's inhibition of the PI3K/AKT/mTOR signaling pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beta-elemene's performance in inhibiting the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade in cancer cell proliferation, survival, and metabolism. We present supporting experimental data and detailed methodologies to validate its efficacy against other known inhibitors.
The PI3K/AKT/mTOR Pathway and Beta-Elemene's Role
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[1][2][3][4] Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[4][5]
Beta-elemene, a natural sesquiterpene extracted from the medicinal herb Curcuma wenyujin, has demonstrated broad-spectrum anti-tumor activities.[6][7][8] A significant body of research indicates that one of its primary mechanisms of action is the inhibition of the PI3K/AKT/mTOR signaling pathway.[2][6][9][10][11] By downregulating the phosphorylation of key proteins in this cascade, beta-elemene can induce apoptosis, arrest the cell cycle, and inhibit the proliferation and invasion of cancer cells.[6][7][9][12]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by beta-elemene.
Comparative Efficacy of Beta-Elemene
Studies have shown that beta-elemene's inhibitory effect on the PI3K/AKT/mTOR pathway is comparable to, and in some cases synergistic with, established chemotherapeutic agents and specific pathway inhibitors.
One study directly compared the effects of beta-elemene with known inhibitors of the pathway, such as LY294002 (a PI3K inhibitor) and AZD8055 (an mTOR inhibitor), in non-small cell lung cancer (NSCLC) cells.[9] The results indicated that co-administration of beta-elemene with these inhibitors enhanced the apoptotic effect, suggesting a potentiation of the pathway's suppression.[9] Furthermore, beta-elemene has been shown to enhance the chemosensitivity of cancer cells to cisplatin by downregulating the activation of PI3K, AKT, and mTOR.[9][10]
Table 1: Comparative Downregulation of PI3K/AKT/mTOR Pathway Proteins
| Cell Line | Treatment | p-PI3K Expression | p-AKT Expression | p-mTOR Expression | Reference |
| A549 & NCI-H1650 (NSCLC) | 10 µM Cisplatin | Decreased | Decreased | Decreased | [9] |
| 3 µg/mL β-elemene | Decreased | Decreased | Decreased | [9] | |
| Cisplatin + β-elemene | Further Decreased | Further Decreased | Further Decreased | [9] | |
| Ishikawa (Endometrial Cancer) | 85 µg/mL β-elemene | Decreased | Not specified | Decreased | |
| 170 µg/mL β-elemene | Further Decreased | Not specified | Further Decreased | [12] | |
| 255 µg/mL β-elemene | Significantly Decreased | Decreased | Significantly Decreased | [12] | |
| MDA-MB-231 & BT549 (TNBC) | β-elemene + 5-FU | Downregulated | Downregulated | Not specified |
Note: "Decreased" indicates a reduction in the phosphorylated (activated) form of the protein relative to total protein or a control group.
Experimental Protocols for Validation
The validation of beta-elemene's inhibitory action on the PI3K/AKT/mTOR pathway relies on standard molecular and cellular biology techniques.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay is fundamental for assessing the cytotoxic and anti-proliferative effects of beta-elemene on cancer cells.[13][14][15]
Caption: General workflow for a cell viability assay (e.g., MTT or CCK-8).
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, Ishikawa) in 96-well plates at a density of 2 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.[13]
-
Treatment: Treat the cells with a range of concentrations of beta-elemene (e.g., 0 to 300 µg/mL) and a vehicle control.[12] A positive control like cisplatin may also be used.[12]
-
Incubation: Incubate the plates for specific time points, typically 24 and 48 hours.[12]
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 reagent to each well.[13]
-
Incubation: Incubate for 4 hours at 37°C until purple formazan crystals (MTT) or a colored product (CCK-8) is formed.[13]
-
Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to the untreated control cells.[16]
Table 2: Effect of Beta-Elemene on Cancer Cell Viability (IC50 Values)
| Cell Line | Time Point | IC50 of β-elemene | Reference |
| Ishikawa (Endometrial Cancer) | 24 hours | 168.9 µg/mL | [12] |
| 48 hours | 157.1 µg/mL | [12] | |
| A549 (NSCLC) | 24 hours | Dose-dependent decrease (2.5-40 µg/mL) | [9] |
| NCI-H1650 (NSCLC) | 24 hours | Dose-dependent decrease (2.5-40 µg/mL) | [9] |
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of PI3K, AKT, and mTOR, to confirm pathway inhibition.[17][18][19]
Caption: Standard workflow for Western Blot analysis.
Detailed Methodology:
-
Cell Lysis: After treatment with beta-elemene, wash cells with ice-cold PBS and lyse them using a RIPA lysis buffer containing protease and phosphatase inhibitors.[17][20]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.[18]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate them by size.[5][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR).[18] Recommended antibody dilutions are typically 1:1000 to 1:2000.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and capture the image with a gel imaging system.[18][19] Analyze band intensity using software like Quantity One.[18]
In Vivo Validation
The anti-tumor properties of beta-elemene, mediated by PI3K/AKT/mTOR inhibition, have been confirmed in animal models. In a nude mouse xenograft model using A549 lung cancer cells, treatment with beta-elemene, both alone and in combination with cisplatin, significantly suppressed tumor growth.[9][10] These in vivo studies provide crucial validation of the cellular-level findings, underscoring beta-elemene's potential as a clinically relevant anticancer agent.[9][10]
Conclusion
The evidence strongly supports the role of beta-elemene as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. Experimental data from cell viability assays and Western blot analyses consistently demonstrate its ability to suppress the proliferation of various cancer cell lines by downregulating the phosphorylation of key pathway components.[9] Comparative studies indicate that its efficacy is significant, and it exhibits synergistic effects when combined with conventional chemotherapeutics like cisplatin.[9][10] These findings, validated by in vivo models, position beta-elemene as a promising natural compound for cancer therapy, warranting further investigation and clinical application.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. benchchem.com [benchchem.com]
Beta-Elemene as an Adjuvant in Cancer Therapy: A Systematic Review and Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of beta-elemene, a natural compound derived from the herb Curcuma wenyujin, for its use as an adjuvant cancer therapy. By objectively comparing its performance with standard chemotherapy regimens and elucidating its mechanisms of action, this document serves as a valuable resource for ongoing research and development in oncology.
Executive Summary
Beta-elemene has demonstrated significant potential as an adjuvant to conventional chemotherapy across various cancer types, most notably in Non-Small Cell Lung Cancer (NSCLC). When used in combination with platinum-based chemotherapy, beta-elemene has been shown to improve treatment efficacy, enhance patient quality of life, and mitigate some of the toxic side effects associated with chemotherapy. Its anti-cancer effects are attributed to its ability to modulate key signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and metastasis. This review synthesizes the available clinical data, details the experimental methodologies from key trials, and visualizes the underlying molecular mechanisms to provide a comprehensive overview for the scientific community.
Comparative Efficacy of Beta-Elemene Adjuvant Therapy
The addition of beta-elemene to standard chemotherapy regimens has shown promising results in improving clinical outcomes. The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs), primarily focusing on NSCLC, with available data for gastric cancer and glioblastoma also presented.
Non-Small Cell Lung Cancer (NSCLC)
Table 1: Efficacy of Beta-Elemene in Combination with Platinum-Based Chemotherapy for NSCLC
| Outcome Measure | Beta-Elemene + Chemotherapy | Chemotherapy Alone | Relative Risk (RR) / Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Citation(s) |
| Tumor Response Rate | |||||
| Objective Response Rate (ORR) | 50.71% | 38.04% | 1.34 | 1.17 - 1.54 | [1] |
| Disease Control Rate (DCR) | 78.70% | 71.31% | 1.06 | 1.00 - 1.12 | [1] |
| Survival Rates | |||||
| 1-Year Survival Rate | - | - | 1.34 | 1.15 - 1.56 | [2] |
| 2-Year Survival Rate | 39.09% | 26.17% | 1.51 | 1.03 - 2.21 | [1] |
| Quality of Life | |||||
| Improved Performance Status | - | - | 1.82 | 1.45 - 2.29 | [1] |
Note: Data is synthesized from multiple meta-analyses of RCTs.
Gastric Cancer & Glioblastoma
While the body of evidence for gastric cancer and glioblastoma is less extensive than for NSCLC, preliminary studies suggest a potential benefit.
Table 2: Efficacy of Beta-Elemene in Other Cancers
| Cancer Type | Outcome Measure | Beta-Elemene + Standard Therapy | Standard Therapy Alone | Key Findings | Citation(s) |
| Gastric Cancer | Objective Response Rate (ORR) | - | - | RR: 1.43 (95% CI: 1.22-1.67) | [3] |
| Glioblastoma | Median Progression-Free Survival (PFS) | 11 months | 8 months | Significantly longer PFS (P<0.001) | [4] |
| Glioblastoma | Median Overall Survival (OS) | 21 months | 18 months | Significantly longer OS (P<0.001) | [4] |
Safety and Tolerability Profile
A significant advantage of incorporating beta-elemene into chemotherapy regimens is its favorable safety profile. Meta-analyses have consistently shown a reduction in the incidence and severity of several chemotherapy-induced adverse events.
Table 3: Comparison of Adverse Events
| Adverse Event (Grade III-IV) | Beta-Elemene + Chemotherapy | Chemotherapy Alone | Relative Risk (RR) | 95% Confidence Interval (CI) | Citation(s) |
| Hematological Toxicity | |||||
| Leukopenia | - | - | 0.46 | 0.35 - 0.61 | [2] |
| Thrombocytopenia | - | - | 0.86 | 0.78 - 0.95 | [2] |
| Hemoglobin Reduction | - | - | 0.83 | 0.73 - 0.95 | [2] |
| Non-Hematological Toxicity | |||||
| Nausea and Vomiting | - | - | 0.65 | 0.55 - 0.77 | [3] |
| Diarrhea | - | - | 0.73 | 0.58 - 0.90 | [3] |
| Liver Problems | - | - | 0.64 | 0.49 - 0.83 | [3] |
| Beta-Elemene Specific | |||||
| Phlebitis (mostly mild) | Increased incidence | - | 3.41 | 1.47 - 7.93 | [2][5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies of representative clinical trials.
Representative Phase III Randomized Controlled Trial for NSCLC
-
Study Design: A multicenter, randomized, controlled trial comparing beta-elemene injection plus a platinum-based chemotherapy regimen (e.g., Vinorelbine and Cisplatin - NP regimen) versus the NP regimen alone.
-
Patient Population:
-
Inclusion Criteria: Patients with histologically or cytologically confirmed stage IIIB/IV NSCLC, no prior chemotherapy, ECOG performance status of 0-2, and adequate organ function.
-
Exclusion Criteria: Pregnant or lactating women, history of other malignancies, and known hypersensitivity to any of the study drugs.
-
-
Intervention:
-
Experimental Arm: Beta-elemene emulsion injection administered intravenously at a dose of 200 mg/m² daily for 14 days, combined with Vinorelbine (25 mg/m² on days 1 and 8) and Cisplatin (75 mg/m² on day 1) for a 21-day cycle.
-
Control Arm: Vinorelbine and Cisplatin administered at the same dosage and schedule as the experimental arm, with a placebo injection.
-
-
Outcome Measures:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR) based on RECIST criteria, Quality of Life (QoL) assessed by the Karnofsky Performance Status (KPS), and incidence of adverse events graded according to NCI-CTC criteria.
-
-
Statistical Analysis: Survival data were analyzed using the Kaplan-Meier method and compared with the log-rank test. Response rates and adverse events were compared using the chi-square test.
Experimental Workflow
Molecular Mechanisms of Action: Signaling Pathways
Beta-elemene exerts its anti-tumor effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. The two primary pathways affected are the PI3K/AKT/mTOR and MAPK/ERK pathways.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a critical regulator of cell proliferation, growth, and survival. In many cancers, it is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Beta-elemene has been shown to inhibit this pathway at multiple points.[2][6]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers. Beta-elemene has been demonstrated to suppress this pathway, contributing to its anti-cancer effects.[7]
Conclusion and Future Directions
The evidence presented in this systematic review strongly suggests that beta-elemene is a promising adjuvant therapy for cancer, particularly for NSCLC. Its ability to enhance the efficacy of chemotherapy while reducing toxicity addresses a critical need in oncology. The elucidation of its mechanisms of action on the PI3K/AKT/mTOR and MAPK/ERK pathways provides a solid foundation for further research and targeted drug development.
Future research should focus on:
-
Conducting large-scale, well-designed randomized controlled trials in diverse cancer types to confirm the findings from existing meta-analyses.
-
Investigating the potential of beta-elemene in combination with targeted therapies and immunotherapies.
-
Exploring the development of novel drug delivery systems to improve the bioavailability and therapeutic index of beta-elemene.
-
Further dissecting the molecular targets of beta-elemene to identify predictive biomarkers for patient stratification.
By continuing to explore the therapeutic potential of beta-elemene, the scientific community can pave the way for more effective and less toxic cancer treatment regimens.
References
- 1. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of continuous dose-intense temozolomide in recurrent malignant glioma: RESCUE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Risk mapping of lung cancer: a comprehensive appraisal of published meta-analyses incorporating Mendelian randomization studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+/-)-beta-Elemene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of (+/-)-beta-Elemene, a naturally occurring sesquiterpene used in various research applications.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to understand the hazards associated with this compound and any solvents it may be dissolved in. Often, beta-Elemene is supplied in a solution of ethanol, a flammable liquid.[1][2] Therefore, standard precautions for handling flammable materials should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.
-
Ensure Proper Ventilation: Work in a well-ventilated area or under a fume hood.
-
Contain the Spill: Use an inert, absorbent, non-combustible material such as sand, diatomite, or universal binders to absorb the spilled liquid.[1]
-
Collect and Seal: Carefully collect the absorbent material and place it into a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent.
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations for chemical waste.[1] Do not dispose of beta-Elemene down the drain or with household garbage. [1]
-
Waste Identification and Classification:
-
Determine if the waste is considered hazardous. Since this compound is often in an ethanol solution, it should be treated as a flammable hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidelines.
-
-
Waste Segregation:
-
Keep beta-Elemene waste separate from other incompatible waste streams.
-
If the beta-Elemene is in a solvent, it should be collected in a designated container for flammable liquid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and properly sealed container for collecting beta-Elemene waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Ethanol"), and the associated hazards (e.g., "Flammable Liquid").
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to transport or dispose of the waste yourself.
-
Summary of Key Disposal and Safety Data
| Parameter | Information | Source |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow to reach sewage system. Disposal must be made according to official regulations. | [1] |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water. | [1] |
| Spill Containment | Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). | [1] |
| Primary Hazard (as supplied in solution) | Highly flammable liquid and vapor (due to ethanol solvent). | [1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling (+/-)-beta-Elemene
For researchers, scientists, and drug development professionals, ensuring laboratory safety during the handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for (+/-)-beta-Elemene, a sesquiterpene with significant research interest. Adherence to these guidelines is critical for maintaining a safe and efficient research environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data.[1]
| PPE Category | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against potential splashes and aerosols. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Gloves should be regularly inspected for any signs of degradation and replaced as needed.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against minor spills and prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | As a volatile compound, engineering controls such as a fume hood are the primary means of respiratory protection to minimize inhalation exposure.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to use is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[2] It should be kept away from heat, sparks, open flames, and other ignition sources as it is a highly flammable liquid.[3] Store separately from strong oxidizing agents.[1]
Preparation of Solutions
-
Ethanol: this compound is often supplied as a solution in ethanol.[2]
-
Changing Solvents: To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent of choice, such as DMSO or dimethylformamide. The solubility in these solvents is approximately 30 mg/ml.[2]
-
Aqueous Buffers: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, the ethanol solution can be diluted with the aqueous buffer of choice. For instance, it has a solubility of approximately 0.3 mg/ml in a 1:2 solution of ethanol:PBS (pH 7.2). It is not recommended to store aqueous solutions for more than one day.[2]
Handling Procedures
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.[2]
-
Aerosol Prevention: Take care to prevent the formation of aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling the compound.[2]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including empty containers, contaminated absorbents, and unused solutions, in a designated and clearly labeled waste container.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated absorbent material into a sealed and labeled container for disposal. Ensure the spill area is well-ventilated during and after cleanup.[1]
-
Regulatory Compliance: Dispose of this compound waste in accordance with all local, state, and federal regulations for flammable and hazardous chemical waste.[1] Do not dispose of it down the drain.[1] Contaminated material should be disposed of as waste according to section 13 of the Safety Data Sheet.[3]
Visual Guides
The following diagrams illustrate the key safety and handling workflows for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: PPE recommendations based on the hazards of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
